molecular formula C9H18ClNO3 B10767153 8-Amino-7-oxononanoic acid hydrochloride

8-Amino-7-oxononanoic acid hydrochloride

Katalognummer: B10767153
Molekulargewicht: 223.70 g/mol
InChI-Schlüssel: ZGPOLJARQCHVLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Amino-7-oxopelargonic acid hydrochloride (AOHP), also known as 8-Amino-7-oxononanoic acid hydrochloride, is a pivotal biochemical intermediate in the biosynthesis of biotin (Vitamin B7). This compound serves as a key substrate for the BioF enzyme, 8-amino-7-oxononanoate synthase (AONS), which catalyzes the first committed step in the biotin pathway. As such, it is an indispensable tool for researchers studying bacterial metabolism, vitamin biosynthesis, and enzyme kinetics. Its primary research value lies in its application for investigating novel antibiotic targets, as the biotin biosynthesis pathway is essential in many pathogenic bacteria but absent in humans, making it a promising area for developing selective anti-infective agents with a reduced risk of off-target effects. Furthermore, AOHP is utilized in metabolic engineering and synthetic biology efforts aimed at optimizing microbial production platforms for biotin and other high-value compounds. By providing a direct precursor, researchers can probe pathway regulation, flux, and bottlenecks. The hydrochloride salt form ensures enhanced stability and solubility for in vitro enzymatic assays and cell culture studies. This product is intended solely for laboratory research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H18ClNO3

Molekulargewicht

223.70 g/mol

IUPAC-Name

8-amino-7-oxononanoic acid;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;/h7H,2-6,10H2,1H3,(H,12,13);1H

InChI-Schlüssel

ZGPOLJARQCHVLY-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)CCCCCC(=O)O)N.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

The Central Role of 8-Amino-7-Oxononanoic Acid in Biotin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282) (Vitamin H or B7) is an indispensable cofactor for a suite of enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. While humans and other animals must obtain biotin from their diet, most bacteria, archaea, fungi, and plants can synthesize it de novo. This biosynthetic pathway presents a compelling target for the development of novel antimicrobial and herbicidal agents. This technical guide provides an in-depth exploration of the pivotal role of 8-amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), in the biotin biosynthesis pathway. We delve into the enzymatic conversion of pimeloyl-CoA and L-alanine to AON, the regulatory mechanisms governing this crucial step, and detailed experimental protocols for studying this process.

Introduction to Biotin Biosynthesis

The biosynthesis of biotin is a highly conserved pathway that can be broadly divided into two stages: the synthesis of the pimelate (B1236862) moiety and the subsequent assembly of the bicyclic ring structure of biotin. 8-Amino-7-oxononanoic acid is the product of the first committed step in the latter stage, marking the initiation of the formation of the fused heterocyclic rings. The pathway from AON to biotin involves a series of enzymatic reactions catalyzed by the products of the bioA, bioD, and bioB genes.

The Formation of 8-Amino-7-Oxononanoic Acid

The synthesis of AON is catalyzed by the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as 7-keto-8-aminopelargonic acid synthase (KAPAS), the product of the bioF gene. AONS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylative condensation of L-alanine with an activated pimelate derivative.

The reaction proceeds as follows:

Pimeloyl-[acyl-carrier protein] + L-alanine → 8-Amino-7-oxononanoate + [acyl-carrier protein] + CO₂

Alternatively, pimeloyl-CoA can serve as the pimelate donor:

Pimeloyl-CoA + L-alanine → 8-Amino-7-oxononanoate + CoA + CO₂

The acyl chain donor for BioF can differ between organisms. In Escherichia coli, it is believed that pimeloyl-acyl carrier protein (pimeloyl-ACP) is the primary physiological substrate, although pimeloyl-CoA can also be utilized. In contrast, Bacillus subtilis BioF appears to specifically utilize pimeloyl-CoA.

Regulation of 8-Amino-7-Oxononanoic Acid Synthesis

The synthesis of AON is tightly regulated at the transcriptional level, primarily through the control of the bio operon. In E. coli, the bio operon includes the bioF gene and is regulated by the bifunctional protein BirA. BirA functions as both a biotin protein ligase, which attaches biotin to its target enzymes, and a transcriptional repressor of the bio operon.

The regulatory mechanism is dependent on the intracellular concentration of biotinoyl-5'-AMP, which acts as a co-repressor. When biotin levels are high, BirA catalyzes the synthesis of biotinoyl-5'-AMP. The BirA:biotinoyl-5'-AMP complex then dimerizes and binds to the bio operator, repressing the transcription of the bio genes, including bioF, thereby shutting down AON synthesis. Conversely, when biotin levels are low, or when there is a high concentration of unbiotinylated apo-acetyl-CoA carboxylase carrier protein (AccB), the biotinoyl-5'-AMP is consumed in the biotinylation reaction. This prevents the formation of the repressor complex, leading to the derepression of the bio operon and the synthesis of AON and subsequently biotin.

Quantitative Data

The kinetic parameters of 8-amino-7-oxononanoate synthase have been characterized in several organisms. The following table summarizes key quantitative data for the E. coli enzyme.

ParameterSubstrateValueOrganismReference
k₁ (External Aldimine Formation)L-alanine2 x 10⁴ M⁻¹s⁻¹Escherichia coli
k₁ (External Aldimine Formation)D-alanine125 M⁻¹s⁻¹Escherichia coli
KₘPimeloyl-CoA~10 µMEscherichia coli
KₘPimeloyl-ACP~10 µMEscherichia coli
KₘPimeloyl-CoA1 µMBacillus sphaericus

Experimental Protocols

Expression and Purification of Recombinant 8-Amino-7-Oxononanoate Synthase (AONS)

This protocol describes the expression and purification of His-tagged AONS from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged bioF expression vector.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, DNase I.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

  • Ni-NTA affinity chromatography column.

Protocol:

  • Inoculate a starter culture of the transformed E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged AONS with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to confirm purity.

  • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT).

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

8-Amino-7-Oxononanoate Synthase (AONS) Activity Assay

This protocol describes a bioassay to determine the activity of purified AONS by measuring the production of AON.

Materials:

  • Purified AONS enzyme.

  • Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 µM pyridoxal 5'-phosphate.

  • L-alanine solution.

  • Pimeloyl-CoA or Pimeloyl-ACP solution.

  • E. coli ΔbioF reporter strain.

  • Minimal agar (B569324) plates lacking biotin.

  • Sterile filter paper discs.

  • Redox indicator (e.g., 2,3,5-triphenyltetrazolium chloride).

Protocol:

  • Prepare a reaction mixture containing Assay Buffer, a known concentration of purified AONS, L-alanine, and pimeloyl-CoA (or pimeloyl-ACP).

  • Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Prepare minimal agar plates containing the ΔbioF reporter strain and a redox indicator.

  • Spot a known volume of the supernatant from the enzymatic reaction onto a sterile filter paper disc and place it on the agar plate.

  • As a standard, spot known concentrations of AON on separate discs.

  • Incubate the plates at 37°C overnight.

  • The growth of the reporter strain around the disc is proportional to the amount of AON produced. The zone of growth can be quantified and compared to the standards to determine the enzyme activity.

Visualizations

Biotin Biosynthesis Pathway

Biotin_Biosynthesis cluster_early Pimelate Moiety Synthesis cluster_late Biotin Ring Assembly Malonyl-CoA Malonyl-CoA Pimeloyl-ACP Pimeloyl-ACP Malonyl-CoA->Pimeloyl-ACP bioC, bioH, FAS AON 8-Amino-7-oxononanoic acid Pimeloyl-ACP->AON Pimeloyl-ACP->AON bioF (AONS) L-Alanine L-Alanine L-Alanine->AON DAPA 7,8-Diaminopelargonic acid AON->DAPA bioA DTB Dethiobiotin DAPA->DTB bioD Biotin Biotin DTB->Biotin bioB

Caption: The late stage of the biotin biosynthesis pathway.

Regulation of the bio Operon by BirA

bio_operon_regulation cluster_high_biotin High Biotin cluster_low_biotin Low Biotin / High Apo-AccB BirA_high BirA BioAMP Biotinoyl-5'-AMP BirA_high->BioAMP forms BirA_BioAMP BirA:Biotinoyl-5'-AMP (Active Repressor) BirA_high->BirA_BioAMP Biotin_high Biotin + ATP Biotin_high->BioAMP BioAMP->BirA_BioAMP bio_operon_high bio Operon BirA_BioAMP->bio_operon_high represses bioF_mRNA_low bioF mRNA (low) bio_operon_high->bioF_mRNA_low transcription BirA_low BirA BioAMP_low Biotinoyl-5'-AMP BirA_low->BioAMP_low forms Biotin_low Biotin + ATP Biotin_low->BioAMP_low Biotinylated_AccB Biotinylated AccB BioAMP_low->Biotinylated_AccB biotinylates Apo_AccB Apo-AccB Apo_AccB->Biotinylated_AccB bio_operon_low bio Operon bioF_mRNA_high bioF mRNA (high) bio_operon_low->bioF_mRNA_high transcription AONS_activity_workflow cluster_purification AONS Purification cluster_assay AONS Activity Bioassay Expression Overexpression of His-tagged AONS Lysis Cell Lysis Expression->Lysis Affinity_Chromo Ni-NTA Affinity Chromatography Lysis->Affinity_Chromo Purified_AONS Purified AONS Affinity_Chromo->Purified_AONS Reaction_Setup Enzymatic Reaction Setup (Purified AONS, L-Ala, Pimeloyl-CoA) Purified_AONS->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination Bioassay Bioassay with ΔbioF reporter strain Termination->Bioassay Result Quantification of AON production Bioassay->Result

(±)8-KAPA as a Biotin Precursor in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), also known as vitamin B7, is an essential cofactor for a variety of metabolic enzymes. In Escherichia coli, the biosynthesis of biotin is a well-characterized pathway, representing a potential target for antimicrobial drug development. This technical guide provides an in-depth exploration of the core section of this pathway: the conversion of the pimeloyl moiety into dethiobiotin (B101835), with a focus on (±)8-amino-7-oxononanoate (KAPA) as a key intermediate. This document details the enzymatic steps, presents quantitative kinetic data, and offers comprehensive experimental protocols for the study of this pathway, including protein purification, enzyme assays, metabolite analysis, and genetic complementation. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate understanding.

The Biotin Biosynthetic Pathway in E. coli

The biosynthesis of biotin in E. coli from the precursor pimeloyl-acyl carrier protein (pimeloyl-ACP) to dethiobiotin involves a series of three enzymatic reactions catalyzed by the products of the bioF, bioA, and bioD genes. These genes are typically organized in the bio operon, which is tightly regulated to ensure an adequate supply of this essential cofactor.[1]

Step 1: Synthesis of (±)8-Amino-7-oxononanoate (KAPA) by BioF

The first committed step in the assembly of the biotin bicyclic ring is the decarboxylative condensation of pimeloyl-ACP and L-alanine to produce (±)8-amino-7-oxononanoate (AON), also known as 7-keto-8-aminopelargonic acid (KAPA).[2][3] This reaction is catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (AONS), the product of the bioF gene.[2][3] BioF is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[4] While pimeloyl-ACP is considered the primary physiological substrate in E. coli, BioF can also utilize pimeloyl-CoA, albeit with lower efficiency.[2][4]

Step 2: Conversion of KAPA to 7,8-Diaminopelargonic Acid (DAPA) by BioA

The second step involves the transamination of KAPA to form 7,8-diaminopelargonic acid (DAPA). This reaction is catalyzed by adenosylmethionine-8-amino-7-oxononanoate aminotransferase, the product of the bioA gene. Uniquely, BioA utilizes S-adenosyl-L-methionine (SAM) as the amino donor.[5] The reaction proceeds via a classical ping-pong bi-bi reaction mechanism.

Step 3: Formation of Dethiobiotin from DAPA by BioD

The final step in this core pathway is the ATP-dependent insertion of carbon dioxide between the N7 and N8 nitrogen atoms of DAPA to form the ureido ring of dethiobiotin. This mechanistically unusual reaction is catalyzed by dethiobiotin synthetase, the product of the bioD gene.[6] The enzyme requires Mg2+ as a cofactor.

The pathway from pimeloyl-ACP to biotin is visualized in the following diagram:

Biotin_Biosynthesis_Pathway cluster_biof BioF cluster_bioa BioA cluster_biod BioD cluster_biob BioB Pimeloyl_ACP Pimeloyl-ACP KAPA (±)8-KAPA Pimeloyl_ACP->KAPA L-Alanine L_Alanine L-Alanine L_Alanine->KAPA CO2_out CO2 ACP ACP KAPA->CO2_out KAPA->ACP DAPA 7,8-Diaminopelargonic Acid (DAPA) KAPA->DAPA SAM SAM S-Adenosyl-L-methionine SAM->DAPA SA_oxo S-Adenosyl-4-methylsulfanyl- 2-oxobutanoate DAPA->SA_oxo Dethiobiotin Dethiobiotin DAPA->Dethiobiotin CO2, ATP CO2_in CO2 CO2_in->Dethiobiotin ATP ATP ATP->Dethiobiotin ADP_Pi ADP + Pi Dethiobiotin->ADP_Pi Biotin Biotin Dethiobiotin->Biotin

Figure 1. Biotin biosynthetic pathway in E. coli.

Quantitative Enzyme Kinetic Data

The following tables summarize the available quantitative kinetic data for the E. coli enzymes involved in the conversion of pimeloyl-ACP to dethiobiotin.

Table 1: Kinetic Parameters for E. coli 8-Amino-7-oxononanoate Synthase (BioF)

SubstrateKm (µM)k1 (M-1s-1)ConditionsReference(s)
Pimeloyl-CoA25-pH 7.5, 30°C[7]
Pimeloyl-CoA~10-Not specified[8]
L-Alanine0.5-pH 7.5, 30°C[7]
L-Alanine (external aldimine formation)-2 x 104Not specified[9]

Table 2: Kinetic Parameters for E. coli Adenosylmethionine-8-amino-7-oxononanoate Aminotransferase (BioA)

SubstrateKm (µM)Vmax (µmol/min/mg)ConditionsReference(s)
KAPA1.20.16Not specified[10]
S-adenosyl-L-methionine (SAM)150-Not specified[10]
Pyridoxamine phosphate (B84403) (PMP)21-Not specified[10]
Pyridoxal phosphate (PLP)32-Not specified[10]
8-keto-7-aminopelargonic acid1000-Not specified[10]

Table 3: Kinetic Parameters for E. coli Dethiobiotin Synthetase (BioD)

SubstrateKm (µM)ConditionsReference(s)
7,8-Diaminopelargonic acid (DAPA)15.2pH 7.5, 37°C[11]
NaHCO3600pH 7.5, 37°C[11]
ATP10.5pH 7.5, 37°C[11]
CTP1100pH 7.5, 37°C[11]
GTP1560pH 7.5, 37°C[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of (±)8-KAPA as a biotin precursor in E. coli.

Expression and Purification of Recombinant His-tagged BioF

This protocol describes the expression and purification of N-terminally His-tagged BioF from E. coli under native conditions.

Materials:

  • E. coli BL21(DE3) expression strain

  • pET expression vector containing the E. coli bioF gene with an N-terminal 6xHis-tag

  • Luria-Bertani (LB) medium

  • Ampicillin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Ni-NTA Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Ni-NTA Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitor cocktail

  • Ni-NTA agarose (B213101) resin

  • Chromatography column

Procedure:

  • Transformation: Transform the pET-bioF plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Ni-NTA Lysis Buffer containing lysozyme (1 mg/mL) and protease inhibitors. Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis. Add DNase I (10 µg/mL) and incubate on ice for 15 minutes to reduce viscosity.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin in a chromatography column with Ni-NTA Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Ni-NTA Wash Buffer.

    • Elute the His-tagged BioF protein with 5 column volumes of Ni-NTA Elution Buffer.

  • Purity Analysis: Analyze the purified protein fractions by SDS-PAGE.

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column. Store the purified protein at -80°C.

BioF_Purification_Workflow Transformation Transformation of E. coli BL21(DE3) with pET-bioF plasmid Starter_Culture Overnight Starter Culture Transformation->Starter_Culture Large_Scale_Culture Large-Scale Culture (1L LB) Starter_Culture->Large_Scale_Culture Induction Induction with IPTG (OD600 0.6-0.8) Large_Scale_Culture->Induction Cell_Harvest Cell Harvest by Centrifugation Induction->Cell_Harvest Cell_Lysis Cell Lysis (Lysozyme, Sonication, DNase I) Cell_Harvest->Cell_Lysis Clarification Clarification by Centrifugation Cell_Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography (Load, Wash, Elute) Clarification->Affinity_Chromatography Analysis Purity Analysis (SDS-PAGE) Affinity_Chromatography->Analysis Storage Buffer Exchange and Storage at -80°C Analysis->Storage Metabolite_Analysis_Workflow Cultivation E. coli Cultivation (Minimal Medium) Quenching Metabolic Quenching (Cold Methanol) Cultivation->Quenching Extraction Metabolite Extraction (Freeze-Thaw Cycles) Quenching->Extraction LC_Separation LC Separation (HILIC or C18) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

References

8-Amino-7-oxononanoic acid hydrochloride CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 8-Amino-7-oxononanoic Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of this compound, a key intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7). It covers its chemical identity, physical properties, biological role, and relevant experimental methodologies.

Chemical Identity and Properties

8-Amino-7-oxononanoic acid, often abbreviated as AON or KAPA, is a crucial biomolecule. It is commercially available primarily as its hydrochloride salt in two forms: a racemic mixture and the stereospecific (8S)-enantiomer. The (8S) form is the biologically active vitamer in the biotin synthesis pathway[1][2].

Synonyms and Identifiers

The compound is known by several names, which are summarized below.

FormCommon Synonyms
Racemic (±)this compound, (±)8-KAPA
(8S)-Enantiomer 8(S)-KAPA, 7-keto-8(s)-aminopelargonic acid
General 8-amino-7-oxo-nonanoic acid, monohydrochloride, 7-Keto-8-aminopelargonic acid (7-KAP)[3][4]
Physicochemical Data

The quantitative properties of the racemic and (8S)-enantiomer forms of this compound are presented below.

PropertyRacemic (±) Form(8S)-Enantiomer
CAS Number 21286-96-4[1][5]177408-65-0[2][6]
Molecular Formula C₉H₁₇NO₃ • HCl[1]C₉H₁₇NO₃ • HCl[2]
Molecular Weight 223.7 g/mol [1]223.7 g/mol [2]
Purity ≥95%[1]≥98%[2]
Physical Form Solid[1]Crystalline Solid[2]
Solubility DMSO: 1-10 mg/ml (Sparingly), Ethanol: 0.1-1 mg/ml (Slightly), PBS (pH 7.2): 1-10 mg/ml (Sparingly)[1]Not specified

Note: The biosynthesized 8(S) form is reported to racemize in culture media in a pH-dependent manner, with higher rates at very low (pH <2), physiological, and basic pH conditions[1].

Role in Biotin Biosynthesis

8-Amino-7-oxononanoic acid is the product of the first committed step in the assembly of the heterocyclic rings of biotin[7][8]. This pathway is essential for archaea, bacteria, plants, and some fungi, making its enzymes potential targets for novel antimicrobial agents[9].

The synthesis is catalyzed by the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as BioF (EC 2.3.1.47)[9][10]. AONS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that facilitates the decarboxylative condensation of L-alanine with a pimeloyl thioester to form 8(S)-amino-7-oxononanoate[7][8]. The specific pimeloyl donor can vary between species; for instance, Bacillus subtilis BioF specifically utilizes pimeloyl-CoA, whereas Escherichia coli BioF can use either pimeloyl-CoA or pimeloyl-ACP (acyl carrier protein)[9][10][11].

The pathway proceeds with the transamination of KAPA by 7,8-diaminopelargonic acid (DAPA) synthase (BioA) to form DAPA, a subsequent intermediate in the formation of the biotin rings[12].

Biotin_Synthesis_Pathway cluster_pimeloyl Pimeloyl Precursors cluster_reactants Reactants cluster_pathway Biotin Ring Assembly Pimeloyl_CoA Pimeloyl-CoA BioF BioF (AONS) Pimeloyl_CoA->BioF Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP->BioF L_Alanine L-Alanine L_Alanine->BioF KAPA 8-Amino-7-oxononanoic acid (KAPA) BioA BioA KAPA->BioA DAPA 7,8-Diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD DTB Dethiobiotin BioB BioB DTB->BioB Biotin Biotin BioF->KAPA CO₂ + CoA/ACP BioA->DAPA SAM or L-Lysine as amino donor BioD->DTB BioB->Biotin

Figure 1. The canonical pathway for the biosynthesis of biotin rings.

Experimental Protocols & Workflows

This section details key experimental methodologies for the synthesis and detection of 8-Amino-7-oxononanoic acid.

Protocol: Bioassay for AON (KAPA) Detection

This method, adapted from studies on E. coli, provides a sensitive bioassay for detecting AON in samples[9].

Objective: To quantitatively or semi-quantitatively measure the concentration of AON (KAPA) using an auxotrophic bacterial strain.

Materials:

  • E. coli ΔbioF assay strain (auxotrophic for biotin, unable to synthesize KAPA).

  • Biotin-free minimal medium agar (B569324) plates.

  • Tetrazolium indicator dye (e.g., 2,3,5-Triphenyltetrazolium chloride).

  • Sterile paper disks (6 mm diameter).

  • Samples to be tested.

  • Positive control (known concentration of AON/KAPA).

  • Negative control (buffer/solvent).

Methodology:

  • Plate Preparation: Prepare biotin-free minimal medium agar supplemented with the tetrazolium indicator.

  • Bacterial Seeding: Seed the agar plates with a lawn of the E. coli ΔbioF assay strain.

  • Sample Application: Pipette a defined volume of the test sample, positive control, and negative control onto separate sterile paper disks. Allow the disks to absorb the liquid.

  • Disk Placement: Place the dried paper disks onto the surface of the seeded agar plates.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Result Interpretation: The presence of AON in a sample will diffuse from the disk into the agar, allowing the ΔbioF strain to grow in the surrounding area. Bacterial growth reduces the tetrazolium indicator to an insoluble red formazan. The diameter of the red zone of growth around a disk is proportional to the amount of AON applied[9].

Figure 2. Workflow for the AON/KAPA bioassay.
Protocol: Enzymatic Synthesis in Cell-Free Extracts

This protocol describes the in-vitro synthesis of 7-KAP using cell-free extracts from E. coli auxotrophs, as demonstrated in early studies of the biotin pathway[4].

Objective: To synthesize 7-KAP enzymatically from its precursors using a crude cell extract containing AONS (BioF).

Materials:

  • E. coli strain overexpressing AONS (or a biotin auxotroph that accumulates precursors before the BioF step).

  • Lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and protease inhibitors).

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2).

  • Pimelyl-CoA.

  • L-alanine.

  • Pyridoxal 5'-phosphate (PLP) cofactor.

  • Centrifuge and sonicator.

  • Equipment for product identification (e.g., HPLC, mass spectrometry).

Methodology:

  • Cell Culture: Grow the selected E. coli strain to the mid-log phase. Harvest cells by centrifugation.

  • Extract Preparation: Resuspend the cell pellet in lysis buffer. Lyse the cells using sonication or a French press on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris. The resulting supernatant is the cell-free extract.

  • Enzymatic Reaction: In a reaction vessel, combine the cell-free extract, reaction buffer, pimelyl-CoA, L-alanine, and PLP.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction, typically by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.

  • Analysis: Centrifuge the terminated reaction to remove precipitated proteins. Analyze the supernatant for the presence of the synthesized 7-KAP using appropriate chromatographic and electrophoretic methods[4].

Figure 3. Workflow for cell-free enzymatic synthesis of 7-KAP.

References

Stereochemistry of 8-Amino-7-oxononanoic Acid in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a pivotal intermediate in the conserved biosynthetic pathway of biotin (B1667282) (Vitamin B7). The biological synthesis and subsequent metabolism of AON are governed by strict stereochemical control, which is critical for the formation of biologically active biotin. This technical guide provides an in-depth analysis of the stereochemistry of AON, focusing on its enzymatic synthesis, its role in the biotin pathway, and the experimental methodologies used to study its stereoisomers. Quantitative data are presented in structured tables, and key biological and experimental processes are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in biochemistry and drug development.

Introduction: The Significance of Chirality in Biotin Synthesis

Biotin is an essential cofactor for a suite of carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][2] While animals must acquire biotin from their diet, most bacteria, archaea, plants, and fungi can synthesize it de novo.[1][2] This makes the biotin biosynthesis pathway an attractive target for the development of novel antimicrobial agents.

The pathway involves the assembly of the vitamin's characteristic bicyclic ring structure from a pimeloyl moiety and L-alanine.[2] 8-Amino-7-oxononanoic acid (AON) is the first key intermediate in the final four-step sequence that constructs the biotin rings.[2][3] AON possesses a chiral center at the C8 position, and as with most biological molecules, its stereochemical configuration is not arbitrary. The enzymes in the pathway exhibit remarkable stereospecificity, ensuring that only the correct enantiomer is produced and processed. Understanding this stereochemical control is fundamental to elucidating the pathway's mechanism and for designing specific inhibitors.

Stereospecific Biosynthesis of 8-Amino-7-oxononanoic Acid

The formation of AON is the committed step in the final stage of biotin synthesis.[4][5] It is catalyzed by the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS) , also known as 7-keto-8-aminopelargonate synthase (KAPA synthase), the product of the bioF gene.[1][6]

AONS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA.[4][7] The reaction is highly stereospecific, exclusively producing 8(S)-amino-7-oxononanoate .[4][5][8] This specificity originates from the enzyme's active site, which is structured to bind L-alanine far more effectively than its D-enantiomer.

Substrate Stereospecificity of AONS

Kinetic studies on E. coli AONS have quantified the enzyme's strong preference for L-alanine. The formation of the initial external aldimine complex with L-alanine is over 160 times faster than with D-alanine, which is not a substrate for the full condensation reaction.[4][5]

SubstrateParameterValueReference
L-AlanineAldimine Formation Rate Constant (k₁)2 x 10⁴ M⁻¹s⁻¹[4][5]
D-AlanineAldimine Formation Rate Constant (k₁)125 M⁻¹s⁻¹[4][5]
Table 1: Kinetic parameters for the formation of the external aldimine between AONS and alanine (B10760859) enantiomers.
Catalytic Mechanism and Stereochemical Control

The PLP-dependent mechanism of AONS ensures the precise stereochemical outcome. The process involves the formation of an external aldimine with L-alanine, followed by abstraction of the Cα proton to form a quinonoid intermediate.[4][5] This intermediate then attacks pimeloyl-CoA. The active site architecture, including the positioning of the catalytic lysine (B10760008) residue (Lys236 in E. coli), dictates that the subsequent condensation and protonation steps result in the (S) configuration at the C8 position of the AON product.[4][5]

AONS_Mechanism sub L-Alanine + Pimeloyl-CoA ext External Aldimine (L-Ala-PLP) sub->ext Transaldimination enz AONS-PLP (Internal Aldimine) quin Quinonoid Intermediate ext->quin Cα Proton Abstraction prod_cplx Enzyme-Product Complex quin->prod_cplx Condensation with Pimeloyl-CoA + Decarboxylation prod_cplx->enz Regeneration prod 8(S)-AON prod_cplx->prod Product Release (Transaldimination)

Catalytic mechanism of 8-Amino-7-oxononanoate Synthase (AONS).

Role and Metabolism in the Biotin Biosynthesis Pathway

The 8(S)-AON produced by AONS serves as the substrate for the next enzyme in the pathway, adenosylmethionine-8-amino-7-oxononanoate aminotransferase (also known as DAPA aminotransferase), the product of the bioA gene.[9][10] This enzyme catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to the C7 keto group of 8(S)-AON, forming 7,8-diaminononanoate (B1231595) (DAPA).[9] The pathway's stereochemical integrity is maintained, as BioA specifically acts on the (S)-enantiomer of AON to continue the synthesis toward the final, biologically active form of biotin.

The entire conserved pathway from AON to biotin is a clear example of stereochemical conservation, where the initial chirality established by AONS is propagated through the subsequent enzymatic steps.

Biotin_Pathway pcoa Pimeloyl-CoA aon 8(S)-Amino-7-oxononanoate (8(S)-AON) pcoa->aon ala L-Alanine ala->aon:n AONS (BioF)   dapa 7,8-Diaminononanoate (DAPA) aon->dapa BioA   dtb Dethiobiotin (DTB) dapa->dtb BioD   bio Biotin dtb->bio BioB  

Stereochemistry in the conserved biotin biosynthesis pathway.

Experimental Protocols

Investigating the stereochemistry of AON requires specific experimental techniques to quantify enzyme activity and separate stereoisomers.

Protocol for AONS Kinetic Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of AONS by monitoring the release of Coenzyme A (CoA).

  • Principle: The free thiol group of CoA released during the condensation reaction reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound that can be quantified by measuring absorbance at 412 nm.

  • Reagents:

    • Purified AONS enzyme

    • L-Alanine and D-Alanine solutions

    • Pimeloyl-CoA solution

    • DTNB solution

    • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing buffer, DTNB, and L-alanine (or D-alanine).

    • Initiate the reaction by adding a known concentration of pimeloyl-CoA.

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 412 nm over time at a constant temperature (e.g., 37°C).

    • The initial rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

    • Repeat the assay with varying substrate concentrations to determine kinetic constants like Kₘ and k꜀ₐₜ.

Protocol for Bioassay of AON Production

This method uses an E. coli strain that cannot synthesize AON to qualitatively or semi-quantitatively detect its production.

  • Principle: An E. coli strain with a deletion in the bioF gene (ΔbioF) is an auxotroph for biotin and cannot grow on a minimal medium unless biotin or a downstream intermediate like AON is supplied.

  • Materials:

    • E. coli ΔbioF reporter strain

    • Minimal agar (B569324) plates (e.g., M9 agar) lacking biotin

    • Sterile filter paper disks

    • AON standard solution (positive control)

    • Samples from in vitro AONS reactions

  • Procedure:

    • Spread a lawn of the E. coli ΔbioF reporter strain onto the minimal agar plates.

    • Aseptically place sterile filter paper disks onto the agar surface.

    • Pipette a small volume (e.g., 10 µL) of the test sample (from an AONS reaction) and control solutions onto the disks.

    • Incubate the plates at 37°C for 24-48 hours.

    • The presence of biologically active AON in the sample will result in a zone of bacterial growth around the disk. The diameter of the zone is proportional to the amount of AON produced.[1][11]

Protocol for Chiral Separation of AON Enantiomers by HPLC-MS

To confirm the stereochemical identity of enzymatically produced AON, enantiomers must be separated and identified.

  • Principle: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can resolve the (S) and (R) enantiomers of AON. Mass Spectrometry (MS) is used for sensitive and specific detection.

  • Instrumentation:

    • HPLC system coupled to a Mass Spectrometer (e.g., TOF or QQQ)

    • Chiral HPLC Column (e.g., Crown ether-based like CROWNPAK CR-I(+) or macrocyclic glycopeptide-based like Astec CHIROBIOTIC T).[12][13][14]

  • Procedure:

    • Quench the AONS enzymatic reaction (e.g., with acid or organic solvent).

    • Clarify the sample by centrifugation to remove precipitated protein.

    • Inject the supernatant onto the chiral HPLC column.

    • Elute the enantiomers using an optimized mobile phase (e.g., an acidic aqueous-organic mixture). The specific conditions will depend on the column used.

    • Monitor the elution of the enantiomers using the mass spectrometer, selecting for the mass-to-charge ratio (m/z) of AON.

    • Compare the retention time of the enzymatic product with that of a chemically synthesized racemic or enantiopure standard to identify the enantiomer.

Chiral_Analysis_Workflow start In Vitro AONS Reaction (Enzyme + Substrates) quench Quench Reaction (e.g., add Acetonitrile/Acid) start->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge collect Collect Supernatant centrifuge->collect hplc Inject onto Chiral HPLC-MS collect->hplc analyze Analyze Data: Compare Retention Time to Standards hplc->analyze

Workflow for chiral analysis of AON from enzymatic reactions.

Implications for Drug Development

The absolute stereochemical requirement of the biotin synthesis pathway provides a crucial advantage for drug design. Since the pathway is essential in many pathogenic bacteria but absent in humans, its enzymes are prime targets for antimicrobial drug development.

  • Target Specificity: Inhibitors designed to mimic the transition state or bind to the active site of AONS must have the correct stereochemistry to be effective. An inhibitor designed based on L-alanine will be significantly more potent than one based on D-alanine.

  • Rational Design: Knowledge of the three-dimensional structures of AONS with its substrates and products allows for the rational, structure-based design of stereochemically defined inhibitors.[4][5] These inhibitors can be synthesized as single enantiomers to maximize potency and minimize potential off-target effects that could arise from the other enantiomer.

Conclusion

The stereochemistry of 8-amino-7-oxononanoic acid is a cornerstone of biotin biosynthesis. The pathway begins with the highly stereospecific synthesis of 8(S)-AON from L-alanine by the enzyme AONS, which demonstrates a profound kinetic preference for the L-enantiomer. This specific stereoisomer is then exclusively utilized by subsequent enzymes in the pathway, ensuring the correct three-dimensional architecture of the final biotin molecule. The methodologies detailed herein, from kinetic assays to chiral separation techniques, are essential tools for researchers studying this pathway. For drug development professionals, exploiting the strict stereospecificity of enzymes like AONS is a powerful strategy for creating potent and selective antimicrobial agents.

References

An In-depth Technical Guide to the Mechanism of Action of 8-amino-7-oxononanoate Synthase (AONS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as 7-keto-8-aminopelargonate synthase (KAPAS), is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the biosynthesis of biotin (B1667282) (Vitamin B7).[1][2] As the enzyme catalyzing the first committed step in this essential pathway, AONS is a prime target for the development of novel antibiotics and herbicides.[1] This guide provides a comprehensive overview of the AONS mechanism of action, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of the catalytic and experimental workflows.

Core Mechanism of Action

AONS catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate (AON), coenzyme A (CoA), and carbon dioxide.[1][2] The reaction is stereospecific and dependent on the PLP cofactor, which is covalently bound to a conserved lysine (B10760008) residue in the active site, forming an internal aldimine or Schiff base.[1][2]

The catalytic cycle of AONS can be broken down into the following key steps:

  • Transaldimination: The amino group of the incoming L-alanine substrate displaces the active site lysine to form a new Schiff base with the PLP cofactor, known as the external aldimine. This initial step is rapid, with a second-order rate constant of 2 x 104 M-1s-1 for L-alanine.[3][4]

  • Formation of the Quinonoid Intermediate: Following the binding of the second substrate, pimeloyl-CoA, a conformational change is induced in the enzyme.[3] This structural rearrangement facilitates the abstraction of the α-proton from L-alanine by the active site lysine, leading to the formation of a resonance-stabilized quinonoid intermediate.[1][3]

  • Acylation and Decarboxylation: The quinonoid intermediate acts as a nucleophile, attacking the thioester carbonyl of pimeloyl-CoA. This acylation step is followed by decarboxylation of the L-alanine moiety, which is a key feature of the α-oxoamine synthase family to which AONS belongs.[1]

  • Product Release: The product, 8-amino-7-oxononanoate, is released from the PLP cofactor through another transaldimination reaction, this time involving the active site lysine. This regenerates the internal aldimine, preparing the enzyme for the next catalytic cycle.[1]

Several key amino acid residues within the active site play crucial roles in catalysis. His133 and His207 are thought to be involved in substrate binding and the intricate proton transfers required during the reaction.[1]

Quantitative Data

The following table summarizes the available kinetic parameters for Escherichia coli 8-amino-7-oxononanoate synthase.

ParameterSubstrate/InhibitorValueOrganismReference
Km Pimeloyl-CoA25 µME. coli--INVALID-LINK--[5]
Km L-Alanine0.5 µME. coli--INVALID-LINK--[5]
k1 L-Alanine2 x 104 M-1s-1E. coliWebster SP, et al. (2000)[3][4]
k1 D-Alanine125 M-1s-1E. coliWebster SP, et al. (2000)[3]
Inhibition D-AlanineCompetitiveE. coli--INVALID-LINK--[5]
Inhibition TrifluoroalanineSuicide InhibitionE. coliAlexeev D, et al. (2006)

Experimental Protocols

Expression and Purification of Recombinant His-tagged AONS from E. coli

This protocol is adapted from methods described for the expression and purification of His-tagged proteins from E. coli.

A. Expression:

  • Transform E. coli BL21(DE3) cells with a suitable expression vector containing the AONS gene with an N-terminal hexahistidine tag (e.g., pET vector).[6][7]

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) and grow overnight at 37°C with shaking.[6]

  • Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.7.[6]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[6]

  • Continue to incubate the culture for 4 hours at 37°C to allow for protein overexpression.[6]

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

B. Purification:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP, 10% glycerol).[2]

  • Lyse the cells by sonication on ice or by passage through a French press.[2]

  • Clarify the lysate by centrifugation at 39,000 x g for 30 minutes at 4°C to remove cell debris.[2]

  • Equilibrate a Ni-NTA agarose (B213101) column with lysis buffer.[2]

  • Load the clarified lysate onto the equilibrated Ni-NTA column.

  • Wash the column with wash buffer containing increasing concentrations of imidazole (e.g., 20 mM and 60 mM) to remove non-specifically bound proteins.[2]

  • Elute the His-tagged AONS protein with elution buffer containing a high concentration of imidazole (e.g., 250 mM).[2]

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Pool the purest fractions and concentrate the protein using an appropriate molecular weight cut-off concentrator.[2]

  • For long-term storage, the purified protein can be dialyzed against a storage buffer (e.g., 20 mM Tris-HCl, pH 7.8, 1 mM TCEP, 100 µM PLP, 10% glycerol) and stored at -80°C.[6]

AONS Enzyme Activity Assay

Several methods can be used to determine AONS activity.

A. HPLC-based Assay: This method directly measures the release of Coenzyme A (CoA) from pimeloyl-CoA.

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM L-alanine, 100 µM PLP, and the purified AONS enzyme.

  • Initiate the reaction by adding pimeloyl-CoA to a final concentration of 25 µM.

  • Incubate the reaction at 30°C.

  • At various time points, quench the reaction by adding an equal volume of cold methanol (B129727) or other suitable quenching agent.

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of CoA released, which corresponds to the amount of AON produced.[2]

B. Bioassay for AON Detection: This assay is useful for detecting the presence of the AON product.

  • Perform the enzymatic reaction as described in the HPLC-based assay.

  • Spot the reaction mixture onto sterile paper disks.

  • Place the disks on a minimal agar (B569324) plate lacking biotin, which has been seeded with an E. coli ΔbioF reporter strain.[2]

  • The reporter strain will only grow in the presence of AON. The size of the growth zone around the disk is proportional to the amount of AON produced.[2]

Crystallization of AONS

The crystal structure of E. coli AONS has been solved (PDB ID: 1BS0).[2] While the specific crystallization conditions are often proprietary, a general approach to protein crystallization is as follows:

  • Purify and concentrate the AONS protein to a high concentration (typically 5-10 mg/mL) in a low ionic strength buffer.

  • Screen a wide range of crystallization conditions using commercially available screens (e.g., Hampton Research, Qiagen). These screens vary parameters such as precipitant type and concentration, pH, and additives.

  • Use vapor diffusion methods (sitting drop or hanging drop) to equilibrate the protein-precipitant mixture against a reservoir of the precipitant solution.

  • Incubate the crystallization plates at a constant temperature and monitor for crystal growth over several days to weeks.

  • Once crystals are obtained, they can be cryo-protected and flash-frozen in liquid nitrogen for X-ray diffraction analysis.

Visualizations

AONS Catalytic Cycle

AONS_Mechanism cluster_0 Enzyme Resting State cluster_1 Substrate Binding & Aldimine Exchange cluster_2 Quinonoid Formation cluster_3 Acylation & Decarboxylation cluster_4 Product Release E_PLP_Lys E-PLP-Lys (Internal Aldimine) E_PLP_Ala E-PLP-Ala (External Aldimine) E_PLP_Lys->E_PLP_Ala + L-Alanine - Lysine Quinonoid Quinonoid Intermediate E_PLP_Ala->Quinonoid + Pimeloyl-CoA - H+ Acyl_Intermediate Acyl-PLP Intermediate Quinonoid->Acyl_Intermediate Attack on Pimeloyl-CoA Product_Complex E-PLP-AON Acyl_Intermediate->Product_Complex - CO2 - CoA Product_Complex->E_PLP_Lys - AON + Lysine

Caption: The catalytic cycle of 8-amino-7-oxononanoate synthase.

Experimental Workflow for AONS Analysis

AONS_Workflow cluster_gene Gene to Protein cluster_purification Protein Purification cluster_characterization Enzyme Characterization Cloning Cloning of AONS gene into expression vector Transformation Transformation into E. coli expression host Cloning->Transformation Expression IPTG Induction of AONS expression Transformation->Expression Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Centrifugation Lysis->Clarification Affinity Ni-NTA Affinity Chromatography Clarification->Affinity Analysis SDS-PAGE Analysis Affinity->Analysis Kinetic_Assay Kinetic Assays (HPLC or Bioassay) Analysis->Kinetic_Assay Inhibition_Study Inhibitor Screening & Analysis Analysis->Inhibition_Study Crystallography Crystallization & X-ray Diffraction Analysis->Crystallography

Caption: A typical experimental workflow for the study of AONS.

References

8-Amino-7-oxononanoic Acid in Microbial Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a pivotal intermediate in the microbial biosynthesis of biotin (B1667282) (Vitamin B7). This essential cofactor plays a crucial role in a variety of metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. The enzyme responsible for the synthesis of AON, 8-amino-7-oxononanoate (B1240340) synthase (AONS), encoded by the bioF gene, catalyzes the first committed step in the biotin biosynthetic pathway. This technical guide provides an in-depth overview of the role of 8-amino-7-oxononanoic acid in microbial metabolism, focusing on the enzymatic synthesis, kinetic properties of AONS, relevant experimental protocols, and the regulatory networks governing its production.

The Biotin Biosynthesis Pathway and the Central Role of 8-Amino-7-oxononanoic Acid

The biosynthesis of biotin from pimeloyl-CoA and L-alanine is a conserved pathway in many microorganisms. The pathway culminates in the formation of biotin through a series of enzymatic reactions. 8-Amino-7-oxononanoic acid is the product of the initial and rate-limiting step, making its formation a critical control point in the overall synthesis of biotin.

Pathway Overview

The synthesis of biotin from pimeloyl-CoA can be summarized in the following key steps:

  • Formation of 8-Amino-7-oxononanoic Acid: 8-amino-7-oxononanoate synthase (AONS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA to yield 8-amino-7-oxononanoic acid, coenzyme A, and carbon dioxide.[1]

  • Transamination to 7,8-Diaminononanoic Acid: 7,8-diaminononanoate (B1231595) aminotransferase (BioA) catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 8-amino-7-oxononanoic acid, forming 7,8-diaminononanoic acid (DAPA).

  • Ureido Ring Formation: Dethiobiotin synthetase (BioD) catalyzes the ATP-dependent carboxylation of the ureido ring of DAPA to form dethiobiotin.

  • Sulfur Insertion: Biotin synthase (BioB), a radical SAM enzyme, catalyzes the insertion of a sulfur atom to form the thiophane ring of biotin.

Below is a diagram illustrating the core biotin biosynthesis pathway.

Biotin_Biosynthesis cluster_0 Biotin Biosynthesis Pathway Pimeloyl_CoA Pimeloyl-CoA AON 8-Amino-7-oxononanoic Acid Pimeloyl_CoA->AON BioF (AONS) + L-Alanine - CO2 - CoA L_Alanine L-Alanine DAPA 7,8-Diaminononanoic Acid AON->DAPA BioA + SAM - 5'-deoxyadenosine DTB Dethiobiotin DAPA->DTB BioD + ATP + CO2 Biotin Biotin DTB->Biotin BioB + SAM

Figure 1: The microbial biotin biosynthesis pathway.

Quantitative Data on 8-Amino-7-oxononanoate Synthase (AONS)

The kinetic parameters of AONS have been studied in several microorganisms. The following tables summarize the available quantitative data.

MicroorganismSubstrateKm (µM)kcat (s-1)Specific Activity (U/mg)Optimal pHOptimal Temperature (°C)Reference
Escherichia coliPimeloyl-CoA~10 - 25Data not availableData not availableData not availableData not available[2]
L-AlanineData not availableData not availableData not availableData not availableData not available
Bacillus sphaericusPimeloyl-CoA1Data not availableData not availableData not availableData not available[2]
L-AlanineData not availableData not availableData not availableData not availableData not available
Bacillus subtilisPimeloyl-CoAData not availableData not availableData not availableData not availableData not available
L-AlanineData not availableData not availableData not availableData not availableData not available

Table 1: Kinetic Parameters of 8-Amino-7-oxononanoate Synthase (AONS) from Various Microbial Sources.

InhibitorTarget EnzymeType of InhibitionKiReference
Trifluoroalanine (B10777074)E. coli AONSSuicide InhibitionData not available[3]

Table 2: Inhibitors of 8-Amino-7-oxononanoate Synthase (AONS).

Experimental Protocols

This section provides detailed methodologies for the overexpression, purification, and activity assessment of 8-amino-7-oxononanoate synthase, as well as the quantification of its product, 8-amino-7-oxononanoic acid.

Overexpression and Purification of E. coli 8-Amino-7-oxononanoate Synthase (BioF)

This protocol is adapted from established methods for the purification of recombinant E. coli BioF.

Materials:

  • E. coli BL21(DE3) cells carrying a pET vector with the bioF gene insert (e.g., pET28a-bioF with a C-terminal His-tag).

  • Luria-Bertani (LB) medium with appropriate antibiotic (e.g., kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-60 mM imidazole, 1 mM TCEP, 10% glycerol.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP, 10% glycerol.

  • Dialysis Buffer: 20 mM K2HPO4 pH 7.5, 100 mM NaCl, 1 mM TCEP, 100 µM pyridoxal 5'-phosphate (PLP), 20% glycerol.

  • Ni-NTA agarose (B213101) resin.

  • French press or sonicator.

  • Amicon ultrafiltration unit (30 kDa cutoff).

Procedure:

  • Expression:

    • Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using a French press or sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 39,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Purification:

    • Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged BioF protein with Elution Buffer.

    • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Concentration and Storage:

    • Pool the purest fractions and concentrate the protein using an Amicon ultrafiltration unit.

    • Dialyze the concentrated protein against Dialysis Buffer overnight at 4°C.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

Spectrophotometric Assay for AONS Activity

This protocol is based on monitoring the formation of the quinonoid intermediate during the AONS reaction.

Materials:

  • Purified AONS enzyme.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Pimeloyl-CoA solution.

  • L-Alanine solution.

  • Spectrophotometer capable of measuring absorbance in the visible range (e.g., around 500 nm).

Procedure:

  • Set up the reaction mixture in a cuvette containing Assay Buffer, L-Alanine (e.g., 1 mM), and the purified AONS enzyme (e.g., 10 µM).

  • Initiate the reaction by adding pimeloyl-CoA (e.g., 100 µM).

  • Immediately monitor the increase in absorbance at the wavelength corresponding to the quinonoid intermediate (the exact wavelength may need to be determined empirically, but is often in the 450-550 nm range for PLP-dependent enzymes).

  • The initial rate of the reaction can be calculated from the linear phase of the absorbance increase, using the molar extinction coefficient of the quinonoid intermediate.

HPLC Method for Quantification of 8-Amino-7-oxononanoic Acid

This is a hypothetical protocol adapted from established methods for amino acid analysis using pre-column derivatization with o-phthaldialdehyde (OPA).

Materials:

  • Reaction mixture containing 8-amino-7-oxononanoic acid.

  • OPA derivatization reagent (e.g., OPA in borate (B1201080) buffer with 2-mercaptoethanol).

  • HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM sodium acetate, pH 6.5.

  • Mobile Phase B: Methanol.

  • Standard solution of 8-amino-7-oxononanoic acid (if available) or a related amino acid for calibration.

Procedure:

  • Sample Preparation:

    • Stop the enzymatic reaction by adding a quenching agent (e.g., trichloroacetic acid) and centrifuge to remove precipitated protein.

    • Take an aliquot of the supernatant for derivatization.

  • Derivatization:

    • Mix the sample aliquot with the OPA derivatization reagent and allow the reaction to proceed for a defined time (e.g., 1-2 minutes) at room temperature.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Use a gradient elution program, for example:

      • 0-5 min: 10% B

      • 5-20 min: 10-80% B (linear gradient)

      • 20-25 min: 80% B

      • 25-30 min: 10% B (re-equilibration)

    • Detect the derivatized 8-amino-7-oxononanoic acid using the fluorescence detector.

  • Quantification:

    • Quantify the amount of 8-amino-7-oxononanoic acid by comparing the peak area to a standard curve generated with a known concentration of a derivatized amino acid standard.

Regulation of Biotin Biosynthesis

The biosynthesis of biotin is tightly regulated to prevent the overproduction of this metabolically expensive cofactor. In E. coli, the bio operon is negatively regulated by the bifunctional protein BirA.

The BirA Regulatory Switch

BirA functions as both a biotin protein ligase and a transcriptional repressor.

  • Biotin Protein Ligase Activity: BirA catalyzes the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase.

  • Transcriptional Repressor Activity: When biotin is abundant, BirA binds to biotinoyl-5'-AMP, a reaction intermediate. This complex then dimerizes and binds to the bio operator sequence, repressing the transcription of the bio operon genes, including bioF.

The following diagram illustrates the regulatory logic of the bio operon by BirA.

BirA_Regulation cluster_1 BirA Regulatory Pathway Biotin High Biotin BirA BirA Biotin->BirA activates Biotinoyl_AMP Biotinoyl-5'-AMP BirA->Biotinoyl_AMP synthesizes BirA_Dimer BirA Dimer (Active Repressor) Biotinoyl_AMP->BirA_Dimer induces dimerization Bio_Operon bio Operon (bioF, bioA, bioD, bioB) BirA_Dimer->Bio_Operon represses transcription Biotin_Synthesis Biotin Synthesis Bio_Operon->Biotin_Synthesis encodes enzymes for

Figure 2: Regulation of the biotin operon by BirA.

Conclusion

8-Amino-7-oxononanoic acid is a critical metabolite in microbial physiology, serving as the committed precursor for the biosynthesis of the essential cofactor biotin. The enzyme responsible for its synthesis, 8-amino-7-oxononanoate synthase, represents a key regulatory point in this pathway and a potential target for the development of novel antimicrobial agents. This technical guide has provided a comprehensive overview of the metabolic role of 8-amino-7-oxononanoic acid, including quantitative data on its enzymatic synthesis, detailed experimental protocols for its study, and an outline of the regulatory mechanisms that govern its production. This information is intended to be a valuable resource for researchers and professionals working in the fields of microbiology, biochemistry, and drug development. Further research into the kinetic properties of AONS from a wider range of microorganisms and the development of specific inhibitors will continue to enhance our understanding of this vital metabolic pathway and may lead to new therapeutic strategies.

References

Physical and chemical properties of 8-Amino-7-oxononanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-7-oxononanoic acid hydrochloride, a key intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7), is a molecule of significant interest in various scientific disciplines. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available experimental and predicted data. The information is presented to support researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Physical and Chemical Properties

This compound is the hydrochloride salt of an amino acid derivative that plays a crucial role as a precursor in the metabolic pathway of biotin.[1] It exists as a racemic mixture, (±)-8-amino-7-oxononanoic acid hydrochloride, and as distinct enantiomers, with the (S)-enantiomer being the biologically active form.[1]

Table 1: General and Physical Properties
PropertyValueSource
Chemical Formula C₉H₁₈ClNO₃[2]
Molecular Weight 223.70 g/mol [2][3]
Appearance Solid[1]
Melting Point 134-136 °C ((S)-enantiomer)[4]
Boiling Point 357.1 °C at 760 mmHg (Predicted for free base)[5]
Solubility DMSO: Sparingly soluble (1-10 mg/ml)Ethanol: Slightly soluble (0.1-1 mg/ml)PBS (pH 7.2): Sparingly soluble (1-10 mg/ml)[1]
pKa (Strongest Acidic) 4.45 (Predicted for free base)[6]
pKa (Strongest Basic) 8.08 (Predicted for free base)[6]
LogP -2.0 to -1.3 (Predicted for free base)[6]
Table 2: Spectroscopic and Chiroptical Data
PropertyValueSource
Mass Spectrometry M+H: 188.2 (for racemic hydrochloride)[3]
Optical Rotation [α]ᴰ +4.8° (for a specific batch of racemic hydrochloride)[3]
¹H NMR Conforms (for a specific batch of racemic hydrochloride)[3]
¹³C NMR Data not available
IR Spectroscopy Data not available

Biological Role: Biotin Biosynthesis

8-Amino-7-oxononanoic acid is a critical intermediate in the conserved biotin biosynthesis pathway found in bacteria, archaea, fungi, and plants.[7] The (S)-enantiomer, specifically, is synthesized in a key enzymatic step.

Diagram 1: Enzymatic Synthesis of (S)-8-Amino-7-oxononanoic Acid

biotin_synthesis_step cluster_enzyme 8-Amino-7-oxononanoate (B1240340) Synthase (BioF) pimeloyl_coa Pimeloyl-CoA kapa (S)-8-Amino-7-oxononanoic acid pimeloyl_coa->kapa Condensation l_alanine L-Alanine l_alanine->kapa

Caption: The enzymatic condensation of Pimeloyl-CoA and L-Alanine to form (S)-8-Amino-7-oxononanoic acid, catalyzed by 8-Amino-7-oxononanoate Synthase (BioF).

This reaction is the first committed step in the assembly of the biotin rings.[7] The enzyme 8-amino-7-oxononanoate synthase (also known as 7-keto-8-aminopelargonate synthase or BioF) facilitates this decarboxylative condensation.[7]

Experimental Protocols

Synthesis

The first enantioselective synthesis of both enantiomers of 8-amino-7-oxononanoic acid was reported by Lucet, D., Le Gall, T., Mioskowski, C., et al. in Tetrahedron: Asymmetry in 1996.[1] Researchers requiring a detailed synthetic protocol are encouraged to consult this primary literature. General methods for the synthesis of amino acid hydrochlorides often involve the reaction of the amino acid with hydrochloric acid in a suitable solvent, followed by crystallization.

Purification

Purification of amino acids and their salts is typically achieved through recrystallization. A general approach involves dissolving the crude product in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly to form crystals. The choice of solvent is critical and needs to be determined empirically. For amino acid hydrochlorides, aqueous solutions or mixtures of alcohols and water are often employed. The purity of the recrystallized product should be verified by analytical techniques such as HPLC and melting point determination.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of amino acids and their derivatives. A typical HPLC analysis of an amino acid hydrochloride would involve the following (this is a general protocol and would require optimization):

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde, OPA) followed by fluorescence detection for enhanced sensitivity.

  • Workflow:

    hplc_workflow sample Sample Preparation (Dissolution in Mobile Phase) injection Injection into HPLC sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or Fluorescence) separation->detection analysis Data Analysis (Purity Assessment) detection->analysis

    Caption: A general workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. While specific experimental spectra are not publicly available, a certificate of analysis for one batch of the racemic hydrochloride indicated that the NMR spectrum conformed to the expected structure.[3] For analysis, the hydrochloride salt would typically be dissolved in a deuterated solvent such as D₂O or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carboxylic acid, ketone, and amine hydrochloride.

Conclusion

This technical guide consolidates the available physical and chemical data for this compound. While some experimental values have been reported, particularly for the (S)-enantiomer, a significant portion of the data relies on prediction. The provided information on its biological role and general experimental methodologies aims to serve as a valuable resource for scientists engaged in research and development involving this important biomolecule. Further experimental validation of the predicted properties and the development of standardized analytical protocols are encouraged to advance our understanding and application of this compound.

References

An In-depth Technical Guide to the Racemic Mixture versus Enantiomers of 8-Amino-7-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a pivotal intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7). This alpha-amino ketone exists as a pair of enantiomers, (S)-8-amino-7-oxononanoate and (R)-8-amino-7-oxononanoate. While the (S)-enantiomer is the natural substrate in the highly conserved biotin biosynthetic pathway, the properties and biological activities of the (R)-enantiomer and the corresponding racemic mixture are of significant interest in the fields of biochemistry, microbiology, and drug development. This technical guide provides a comprehensive overview of the synthesis, separation, and comparative biological activities of the racemic mixture and individual enantiomers of 8-amino-7-oxononanoic acid, supported by experimental data and methodologies.

Introduction

The biosynthesis of biotin is a fundamental metabolic pathway in microorganisms and plants. The first committed step in this pathway is the stereospecific condensation of L-alanine and pimeloyl-CoA to form (S)-8-amino-7-oxononanoate, a reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, 8-amino-7-oxononanoate (B1240340) synthase (AONS) (EC 2.3.1.47).[1][2][3] The strict stereoselectivity of this enzymatic reaction underscores the distinct biological roles of the individual enantiomers of AON. Understanding the differences between the racemic mixture and the pure enantiomers is critical for studies targeting the biotin pathway for antimicrobial or herbicidal applications.[2]

This guide will delve into the chemical synthesis of racemic AON, methods for chiral resolution, and a comparative analysis of the biological activities of the (S)-enantiomer, (R)-enantiomer, and the racemic mixture, with a focus on their interaction with key enzymes in the biotin biosynthetic pathway.

Synthesis and Chiral Resolution

Chemical Synthesis of Racemic 8-Amino-7-oxononanoic Acid

The chemical synthesis of 8-amino-7-oxononanoic acid typically results in a racemic mixture. A common approach involves the Strecker synthesis, which is a versatile method for producing α-amino acids from an aldehyde or ketone.[4]

Experimental Protocol: Strecker Synthesis of Racemic 8-Amino-7-oxononanoic Acid

A detailed experimental protocol for the Strecker synthesis of racemic 8-amino-7-oxononanoic acid is outlined below. This multi-step process begins with the formation of an α-aminonitrile from 7-oxo-heptanoic acid, followed by hydrolysis to the corresponding amino acid.

  • Step 1: Formation of the α-aminonitrile. 7-oxo-heptanoic acid is reacted with ammonia (B1221849) and hydrogen cyanide (or a cyanide salt such as potassium cyanide). The aldehyde group reacts with ammonia to form an imine, which is then attacked by the cyanide ion to yield an α-aminonitrile.

  • Step 2: Hydrolysis of the α-aminonitrile. The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis. This converts the nitrile group into a carboxylic acid, yielding racemic 8-amino-7-oxononanoic acid.[4]

Chiral Resolution of Racemic 8-Amino-7-oxononanoic Acid

Separation of the racemic mixture into its constituent enantiomers is essential for studying their individual biological activities. Common methods for the resolution of amino acids include diastereomeric salt formation and enzymatic resolution.

Experimental Protocol: Resolution by Diastereomeric Salt Formation

This classical method involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6]

  • Step 1: Salt Formation. The racemic 8-amino-7-oxononanoic acid is reacted with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine or brucine) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(S)-AON·(R)-base] and [(R)-AON·(R)-base].

  • Step 2: Fractional Crystallization. The solvent is slowly evaporated, or the solution is cooled, to induce crystallization. Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution.

  • Step 3: Isolation and Liberation of Enantiomers. The crystallized diastereomeric salt is isolated by filtration. The pure enantiomer of 8-amino-7-oxononanoic acid is then liberated by treating the salt with a strong acid to remove the chiral resolving agent. The other enantiomer can be recovered from the mother liquor.[5]

Experimental Protocol: Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer in the racemic mixture.[7][8]

  • Step 1: Esterification. The racemic 8-amino-7-oxononanoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester).

  • Step 2: Enantioselective Hydrolysis. The racemic ester is then treated with a lipase (B570770) (e.g., Candida antarctica lipase B) in an aqueous buffer. The lipase will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, while leaving the other enantiomeric ester unreacted.

  • Step 3: Separation. The resulting mixture of the enantiomerically pure acid and the unreacted ester can then be separated based on their different chemical properties (e.g., by extraction).

Comparative Biological Activity

The biological activity of the enantiomers of 8-amino-7-oxononanoic acid and their racemic mixture is primarily understood in the context of the biotin biosynthetic pathway.

(S)-8-Amino-7-oxononanoic Acid: The Natural Substrate

The (S)-enantiomer is the biologically active precursor in the biotin pathway.[3] It is stereospecifically synthesized by 8-amino-7-oxononanoate synthase (AONS) from L-alanine and pimeloyl-CoA.[1][2] The subsequent enzyme in the pathway, 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also exclusively utilizes the (S)-enantiomer as its substrate to produce 7,8-diaminononanoate (B1231595) (DAPA).[2][9]

(R)-8-Amino-7-oxononanoic Acid: An Enzyme Inhibitor

In stark contrast to its stereoisomer, (R)-8-amino-7-oxononanoic acid is not a substrate for the enzymes in the biotin pathway. Instead, it has been identified as an inhibitor of 7,8-diaminopelargonic acid aminotransferase (DAPA AT).[2] This inhibition is a critical finding, as it suggests that the presence of the (R)-enantiomer in a racemic mixture could potentially disrupt the normal flow of the biotin biosynthetic pathway.

Racemic Mixture

A racemic mixture of 8-amino-7-oxononanoic acid will contain equal amounts of the (S)- and (R)-enantiomers.[10] Consequently, its biological effect will be a composite of the activities of both enantiomers. The (S)-enantiomer will act as a substrate for DAPA AT, while the (R)-enantiomer will act as an inhibitor. The net effect on the biotin pathway will depend on the relative concentrations of the substrate and inhibitor and their respective affinities for the enzyme.

Quantitative Data

The following table summarizes the key quantitative data comparing the interactions of the enantiomers of 8-amino-7-oxononanoic acid and related substrates with the key enzymes of the biotin pathway.

ParameterValueEnzymeSubstrate/InhibitorReference(s)
Rate of external aldimine formation (k1) 2 x 104 M-1s-1AONSL-alanine[1]
Rate of external aldimine formation (k1) 125 M-1s-1AONSD-alanine[1]
Inhibition constant (Ki1) of (R)-KAPA 5.9 ± 0.2 µMDAPA AT (PLP form)(R)-8-amino-7-oxononanoate[2]
Inhibition constant (Ki2) of (R)-KAPA 1.7 ± 0.2 µMDAPA AT (PMP form)(R)-8-amino-7-oxononanoate[2]

Visualizations

Biotin Biosynthesis Pathway

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AONS 8-Amino-7-oxononanoate Synthase (AONS) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS S_AON (S)-8-Amino-7-oxononanoate AONS->S_AON Stereospecific synthesis DAPA_AT 7,8-Diaminopelargonic acid aminotransferase (DAPA AT) S_AON->DAPA_AT Substrate DAPA 7,8-Diaminononanoate (DAPA) DAPA_AT->DAPA Biotin_Synthase ... DAPA->Biotin_Synthase Biotin Biotin Biotin_Synthase->Biotin R_AON (R)-8-Amino-7-oxononanoate R_AON->DAPA_AT Inhibition

Caption: The initial steps of the biotin biosynthesis pathway.

Experimental Workflow for Chiral Resolution

Chiral_Resolution_Workflow cluster_synthesis Chemical Synthesis cluster_resolution Chiral Resolution cluster_products Separated Enantiomers Racemic_AON Racemic 8-Amino-7-oxononanoic Acid ((R/S)-AON) Resolution_Method Diastereomeric Salt Formation or Enzymatic Resolution Racemic_AON->Resolution_Method S_AON_pure (S)-8-Amino-7-oxononanoate Resolution_Method->S_AON_pure R_AON_pure (R)-8-Amino-7-oxononanoate Resolution_Method->R_AON_pure

Caption: General workflow for the chiral resolution of racemic AON.

Conclusion

The distinction between the racemic mixture and the individual enantiomers of 8-amino-7-oxononanoic acid is of paramount importance for research in biotin biosynthesis and related fields. The (S)-enantiomer serves as the essential precursor for biotin, while the (R)-enantiomer acts as an inhibitor of a key downstream enzyme. This functional divergence highlights the stereochemical precision of biological systems and presents opportunities for the development of targeted inhibitors. The synthesis of the racemic mixture followed by effective chiral resolution provides the necessary tools for researchers to investigate the specific roles of each enantiomer, paving the way for a deeper understanding of the biotin pathway and the development of novel antimicrobial and herbicidal agents. This guide provides the foundational knowledge and experimental frameworks necessary for professionals to engage in this critical area of research.

References

The Central Role of 8(S)-KAPA in Biotin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), also known as vitamin B7, is an essential cofactor for a variety of metabolic enzymes. Its de novo synthesis is a critical pathway in microorganisms and plants, making it a key target for the development of novel antimicrobial and herbicidal agents. This technical guide provides an in-depth exploration of the biological activity of 8(S)-7-keto-8-aminopelargonic acid (8(S)-KAPA), the first committed intermediate in the biotin biosynthesis pathway. We will delve into the enzymatic synthesis of 8(S)-KAPA, its subsequent conversion, and the key enzymes involved, with a focus on quantitative data and detailed experimental methodologies.

Introduction to the Biotin Synthesis Pathway

The biosynthesis of biotin is a highly conserved pathway that begins with the formation of 8(S)-KAPA. This pathway is absent in mammals, who must obtain biotin from dietary sources. The essential nature of this pathway in lower organisms underscores its potential as a target for therapeutic intervention. The overall pathway can be summarized in four key enzymatic steps starting from pimeloyl-CoA (or pimeloyl-ACP) and L-alanine.

The Formation of 8(S)-KAPA: The First Committed Step

The synthesis of 8(S)-KAPA is the rate-limiting and first committed step in the biotin biosynthetic pathway[1][2][3]. This reaction is a decarboxylative condensation of L-alanine with pimeloyl-CoA or, in some organisms like Escherichia coli, pimeloyl-acyl carrier protein (ACP)[3][4].

This crucial reaction is catalyzed by the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS) , also known as 7-keto-8-aminopelargonate synthase (KAPA synthase) or by its gene name, BioF [2][3]. AONS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme belonging to the α-oxoamine synthase subfamily[1][2]. The enzyme facilitates the formation of a Schiff base between L-alanine and PLP, followed by decarboxylation and subsequent condensation with the pimeloyl thioester.

Quantitative Data on AONS/KAPA Synthase Activity

The kinetic parameters of AONS/KAPA synthase have been characterized in several organisms, providing valuable insights into the efficiency and substrate affinity of this key enzyme.

OrganismSubstrateK_m_k_cat_Reference
Escherichia coliPimeloyl-CoA25 µM0.06 s⁻¹[3][5]
L-Alanine0.5 µM[5]
Mycobacterium tuberculosisPimeloyl-CoAin µM range0.11 s⁻¹[6][7]
L-Alaninein mM range[7]
Arabidopsis thalianaPimeloyl-CoAMuch lower than E. coli[1]
L-Alanine[1]
Bacillus sphaericusPimeloyl-CoA[1]
L-Alanine[1]

Table 1: Kinetic Parameters of 8-Amino-7-oxononanoate Synthase (AONS)/KAPA Synthase from Various Organisms.

Conversion of 8(S)-KAPA to 7,8-Diaminopelargonic Acid (DAPA)

Following its synthesis, 8(S)-KAPA is converted to 7,8-diaminopelargonic acid (DAPA) in the second step of the biotin biosynthesis pathway. This transamination reaction is catalyzed by the enzyme DAPA aminotransferase (also known as BioA )[8]. The amino donor for this reaction can vary between organisms; for instance, S-adenosylmethionine (SAM) is utilized by the E. coli enzyme, whereas the Bacillus subtilis enzyme can use lysine[8].

Signaling Pathways and Experimental Workflows

To visualize the intricate processes of biotin synthesis and the experimental approaches to study them, the following diagrams are provided.

Biotin_Synthesis_Pathway cluster_pimeloyl Pimeloyl Moiety Synthesis cluster_biotin_synthesis Biotin Ring Assembly Pimeloyl-CoA Pimeloyl-CoA 8(S)-KAPA 8(S)-KAPA Pimeloyl-CoA->8(S)-KAPA AONS (BioF) PLP, -CO2 Pimeloyl-ACP Pimeloyl-ACP Pimeloyl-ACP->8(S)-KAPA AONS (BioF) PLP, -CO2 L-Alanine L-Alanine L-Alanine->8(S)-KAPA DAPA DAPA 8(S)-KAPA->DAPA DAPA Aminotransferase (BioA) Dethiobiotin Dethiobiotin DAPA->Dethiobiotin Dethiobiotin Synthetase (BioD) Biotin Biotin Dethiobiotin->Biotin Biotin Synthase (BioB)

Biotin biosynthesis pathway highlighting the role of 8(S)-KAPA.

AONS_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl, pH 7.5) - L-Alanine - Pimeloyl-CoA - PLP Start->Prepare_Reaction_Mixture Initiate_Reaction Initiate Reaction by adding recombinant AONS enzyme Prepare_Reaction_Mixture->Initiate_Reaction Incubate Incubate at optimal temperature (e.g., 30-37°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., acidification with HCl) Incubate->Stop_Reaction Analysis Analysis of KAPA production Stop_Reaction->Analysis HPLC_Analysis HPLC Analysis: - Ion-exchange or reverse-phase column - Detect KAPA by UV absorbance (210 nm) Analysis->HPLC_Analysis Bioassay Bioassay: - Use an E. coli ΔbioF mutant strain - Measure growth restoration Analysis->Bioassay End End HPLC_Analysis->End Bioassay->End

Experimental workflow for the in vitro assay of AONS/KAPA synthase activity.

Detailed Experimental Protocols

Expression and Purification of Recombinant AONS/KAPA Synthase

Objective: To obtain pure, active AONS enzyme for kinetic and structural studies.

Methodology:

  • Cloning: The bioF gene from the organism of interest is amplified by PCR and cloned into a suitable expression vector (e.g., pET vector series) containing an affinity tag (e.g., 6x-His tag) for purification.

  • Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A large-scale culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced with an appropriate inducer (e.g., IPTG) and the culture is incubated at a lower temperature (e.g., 16-25°C) overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), lysozyme, DNase I), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged AONS is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins. The AONS protein is then eluted with elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Dialysis and Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole and stored at -80°C. Protein concentration is determined using a standard method (e.g., Bradford assay).

In Vitro Assay of AONS/KAPA Synthase Activity by HPLC

Objective: To quantify the enzymatic activity of AONS by measuring the formation of KAPA.

Methodology:

  • Reaction Setup: The standard reaction mixture (e.g., 100 µL) contains 50 mM Tris-HCl (pH 7.5), 1 mM pimeloyl-CoA, 5 mM L-alanine, 50 µM PLP, and a suitable amount of purified AONS enzyme (e.g., 0.1-1 µg).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of an equal volume of 1 M HCl[9].

  • HPLC Analysis: The reaction mixture is centrifuged to pellet any precipitated protein. The supernatant is injected onto an HPLC system equipped with a suitable column (e.g., a Supelcosil LC-SAX1 ion-exchange column)[9].

  • Detection and Quantification: KAPA is detected by its absorbance at 210 nm. The amount of KAPA produced is quantified by comparing the peak area to a standard curve generated with authentic KAPA[9].

Bioassay for KAPA Production

Objective: To qualitatively or semi-quantitatively detect the production of KAPA based on its ability to support the growth of a biotin-auxotrophic bacterial strain.

Methodology:

  • Bacterial Strain: An E. coli strain with a deletion in the bioF gene (ΔbioF) is used as the reporter strain[10]. This strain is unable to synthesize KAPA and therefore requires an external source of KAPA or a downstream intermediate for growth on minimal medium.

  • Assay Plate Preparation: A minimal medium agar (B569324) plate is prepared and seeded with the ΔbioF reporter strain.

  • Sample Application: The supernatant from the AONS enzymatic reaction (after stopping the reaction and centrifugation) is spotted onto a sterile paper disc, which is then placed on the seeded agar plate.

  • Incubation and Observation: The plate is incubated at 37°C for 24-48 hours. The presence of a zone of growth around the paper disc indicates the production of KAPA in the enzymatic reaction.

Conclusion

8(S)-KAPA stands as the gateway molecule to the essential biotin biosynthesis pathway in a wide range of organisms. The enzyme responsible for its synthesis, AONS/KAPA synthase, represents a prime target for the development of novel inhibitors with potential applications in medicine and agriculture. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this critical enzyme and its role in microbial and plant physiology. Future research in this area will likely focus on the discovery and characterization of potent and specific inhibitors of AONS, as well as on the elucidation of the regulatory mechanisms governing this vital metabolic pathway.

References

The Crucial Role of 8(R)-KAPA in the Biotin Biosynthesis Pathway of Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282) (Vitamin B7) is an indispensable cofactor for essential metabolic processes in Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. Unlike humans, who obtain biotin from their diet, M. tuberculosis relies on a de novo biosynthesis pathway for its survival and persistence, making this pathway an attractive target for novel anti-tubercular drug development.[1][2] Central to this pathway is the intermediate 8(R)-keto-8-aminopelargonic acid (8(R)-KAPA), also referred to as 8-amino-7-oxononanoate (B1240340) (AON). This technical guide provides an in-depth exploration of the biosynthesis and enzymatic conversion of 8(R)-KAPA in M. tuberculosis, summarizing key quantitative data, detailing experimental protocols, and visualizing the biochemical landscape.

Introduction: The Biotin Synthesis Pathway as a Vulnerable Target

The biotin biosynthesis pathway in M. tuberculosis is a genetically validated and essential pathway for the bacterium's replication and persistence in a host.[3] Its absence in humans provides a clear therapeutic window, minimizing the potential for off-target effects of inhibitory drugs.[2] The pathway consists of a series of enzymatic steps that convert pimeloyl-CoA and L-alanine into biotin. The intermediate 8(R)-KAPA is a critical component of this pathway, and the enzymes responsible for its synthesis and subsequent modification are key targets for drug discovery efforts.[4]

The Biogenesis and Conversion of 8(R)-KAPA

The synthesis of 8(R)-KAPA and its conversion to 7,8-diaminopelargonic acid (DAPA) are two critical, sequential steps in the M. tuberculosis biotin biosynthesis pathway.

Synthesis of 8(R)-KAPA by 8-amino-7-oxononanoate synthase (BioF)

The first committed step in the biotin ring assembly is the synthesis of 8(R)-KAPA, catalyzed by the enzyme 8-amino-7-oxononanoate synthase, also known as KAPA synthase (encoded by the bioF1 gene).[2][5][6] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylative condensation of pimeloyl-CoA (or pimeloyl-ACP) with L-alanine.[5][6][7]

Interestingly, unlike its homologues in other bacteria, the BioF enzyme in M. tuberculosis can utilize both L-alanine and D-alanine as amino donor substrates, demonstrating a broader substrate specificity.[8]

Conversion of 8(R)-KAPA by Adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA)

Following its synthesis, 8(R)-KAPA is converted to 7,8-diaminopelargonic acid (DAPA). This reaction is catalyzed by adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA), encoded by the bioA gene.[9][10][11] This enzyme facilitates the reversible transfer of an α-amino group from S-adenosyl-L-methionine (SAM) to 8(R)-KAPA.[9] The use of SAM as an amino donor is a unique feature of this class of aminotransferases.[2][9] BioA has been extensively studied as a promising target for anti-tubercular drugs due to its vulnerability to chemical inhibition.[3][4]

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of 8(R)-KAPA in M. tuberculosis.

Table 1: Kinetic Parameters of M. tuberculosis 8-amino-7-oxononanoate synthase (BioF)

SubstrateParameterValueReference
L-alaninekcat0.007 sec⁻¹[5]
D-alaninekcat0.0036 sec⁻¹[5]
L-alanineKd1.93 ± 0.28 mM[8]
D-alanineKd12.49 ± 1.80 mM[8]

Table 2: Inhibition of M. tuberculosis Adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA)

InhibitorParameterValueReference
8(R)-KAPA (substrate inhibition)CompetitiveAbove 10 µM[9]
AmiclenomycinCompetitive-[9]
D-KAPAIC₅₀43.9 ± 8.5 µM[12]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the study of 8(R)-KAPA and its associated enzymes in M. tuberculosis.

Enzyme Activity Assay for BioA (DAPA Synthase)

A common method to measure the activity of BioA is a disc bioassay using an E. coli auxotrophic strain that requires biotin for growth.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing L-KAPA (100 µM), S-adenosylmethionine (2.5 mM), and the purified BioA enzyme (5 µM) in a suitable buffer (e.g., 50 mM 3-([1,1-dimethyl-2-hydroxy-ethyl]amino)-2-hydroxypropanesulfonic acid, pH 9.0) supplemented with 150 mM NaCl, 5 mM β-mercaptoethanol, 15% glycerol, and 10 µM PLP.[12]

  • Incubation: Incubate the reaction mixture to allow for the enzymatic conversion of KAPA to DAPA.

  • Bioassay:

    • Prepare agar (B569324) plates seeded with the E. coli bioA mutant strain (e.g., E. coli bioA109).

    • Apply a known volume of the reaction mixture to a sterile paper disc and place it on the agar plate.

    • Incubate the plates to allow for bacterial growth.

  • Data Analysis: The diameter of the growth zone around the disc is proportional to the amount of DAPA produced, which can be quantified by comparison to a standard curve generated with known concentrations of DAPA.

High-Throughput Screening (HTS) for BioA Inhibitors

A fluorescence displacement assay is a common HTS method to identify inhibitors of BioA.

Protocol:

  • Assay Principle: This assay is based on the displacement of a fluorescently labeled ligand from the active site of the BioA enzyme by a potential inhibitor. The resulting change in fluorescence intensity is measured.[3]

  • Reagents:

    • Purified M. tuberculosis BioA enzyme.

    • A fluorescent probe that binds to the BioA active site.

    • A library of small molecule compounds to be screened.

  • Procedure:

    • In a multi-well plate format, incubate the BioA enzyme with the fluorescent probe.

    • Add the test compounds from the library to the wells.

    • Measure the fluorescence intensity after a defined incubation period.

  • Hit Identification: A decrease in fluorescence intensity indicates that the test compound has displaced the fluorescent probe and is a potential inhibitor of BioA.[3]

Whole-Cell Activity Evaluation of BioA Inhibitors

To determine if identified inhibitors are active against whole M. tuberculosis cells, a broth microdilution assay is typically used.

Protocol:

  • Bacterial Strains: Use wild-type M. tuberculosis H37Rv and a BioA underexpressing strain (e.g., BioA-UE).[3]

  • Media: Perform the assay in both biotin-free and biotin-containing media.[3]

  • Procedure:

    • In a 96-well plate, prepare serial dilutions of the test compounds.

    • Inoculate the wells with a standardized suspension of M. tuberculosis.

    • Incubate the plates under appropriate conditions.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth. Compounds showing greater potency in biotin-free medium and against the BioA-underexpressing strain are considered on-target inhibitors.[3]

Visualizing the Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the biotin biosynthesis pathway and the logic of the whole-cell screening assay.

Biotin Biosynthesis Pathway in M. tuberculosis

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA BioF BioF Pimeloyl_CoA->BioF L_Alanine L-Alanine L_Alanine->BioF KAPA 8(R)-KAPA BioA BioA KAPA->BioA SAM DAPA DAPA BioD BioD DAPA->BioD ATP DTB Dethiobiotin BioB BioB DTB->BioB Biotin Biotin BioF->KAPA CO2, CoA BioA->DAPA 5'-deoxyadenosine BioD->DTB ADP + Pi BioB->Biotin

Caption: The biotin biosynthesis pathway in M. tuberculosis, highlighting the central role of 8(R)-KAPA.

Experimental Workflow for BioA Inhibitor Validation

BioA_Inhibitor_Validation_Workflow HTS High-Throughput Screen (Fluorescence Displacement Assay) Hits Initial Hits HTS->Hits WholeCell Whole-Cell Counter-Screen Hits->WholeCell WT_Biotin_Free WT Mtb (Biotin-Free Medium) WholeCell->WT_Biotin_Free Test WT_Biotin_Rich WT Mtb (Biotin-Containing Medium) WholeCell->WT_Biotin_Rich Test BioA_UE BioA Underexpressing Mtb (Biotin-Free Medium) WholeCell->BioA_UE Test OffTarget Off-Target Activity WT_Biotin_Free->OffTarget Inactive OnTarget On-Target BioA Inhibitors WT_Biotin_Free->OnTarget Active WT_Biotin_Rich->OffTarget Active BioA_UE->OnTarget More Active

Caption: Logic for validating on-target activity of BioA inhibitors using whole-cell assays.

Conclusion and Future Directions

8(R)-KAPA is a linchpin intermediate in the essential biotin biosynthesis pathway of M. tuberculosis. The enzymes that catalyze its formation (BioF) and conversion (BioA) are highly attractive targets for the development of novel anti-tubercular agents. The quantitative data and experimental protocols summarized herein provide a valuable resource for researchers in this field. Future efforts should focus on the discovery and optimization of potent and specific inhibitors of BioF and BioA, with the ultimate goal of developing new therapies to combat the global threat of tuberculosis. The unique biochemical features of these enzymes, such as the broad substrate specificity of BioF and the SAM-dependent mechanism of BioA, offer exciting opportunities for structure-based drug design.

References

The Natural Occurrence of 8-Amino-7-oxononanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-7-oxononanoic acid (8-AOA), also known as 7-keto-8-aminopelargonic acid (KAPA), is a crucial alpha-amino acid and a key metabolic intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7).[1][2][3] Biotin is an essential cofactor for a suite of carboxylase enzymes involved in fundamental metabolic processes such as fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[4][5] Organisms like bacteria, archaea, fungi, and plants can synthesize biotin de novo, and in these organisms, 8-AOA is a naturally occurring, albeit transient, molecule.[6][7] In contrast, animals are auxotrophic for biotin and must obtain it from their diet, making the biotin synthesis pathway a potential target for the development of antimicrobial and herbicidal agents.[8] This guide provides a comprehensive overview of the natural occurrence of 8-AOA, its biosynthesis, and the methodologies for its study.

Biosynthesis of 8-Amino-7-oxononanoic Acid

The synthesis of 8-AOA is the first committed step in the assembly of the biotin bicyclic ring structure.[9][10] This reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as KAPA synthase, which is encoded by the bioF gene.[7][8][11] AONS catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA or, in some organisms like Escherichia coli, pimeloyl-acyl carrier protein (ACP).[11][12][13] The reaction produces 8(S)-amino-7-oxononanoate, coenzyme A (or ACP), and carbon dioxide.[8]

The subsequent step in the pathway is the transamination of 8-AOA to form 7,8-diaminopelargonic acid (DAPA), a reaction catalyzed by DAPA aminotransferase (encoded by the bioA gene).[12][13]

Biotin Biosynthesis Pathway

The following diagram illustrates the central role of 8-amino-7-oxononanoic acid in the conserved biotin biosynthetic pathway.

Biotin_Biosynthesis Pimeloyl_CoA Pimeloyl-CoA / ACP AONS 8-Amino-7-oxononanoate Synthase (AONS/BioF) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AOA 8-Amino-7-oxononanoic Acid (8-AOA) AONS->AOA DAPA_Synthase DAPA Aminotransferase (BioA) AOA->DAPA_Synthase DAPA 7,8-Diaminopelargonic Acid (DAPA) DAPA_Synthase->DAPA DTB_Synthase Dethiobiotin (B101835) Synthase (BioD) DAPA->DTB_Synthase DTB Dethiobiotin (DTB) DTB_Synthase->DTB Biotin_Synthase Biotin Synthase (BioB) DTB->Biotin_Synthase Biotin Biotin Biotin_Synthase->Biotin

Figure 1: The biotin biosynthesis pathway highlighting 8-AOA.

In plants such as Arabidopsis thaliana, this pathway is uniquely compartmentalized, with the synthesis of 8-AOA occurring in the cytosol, while the subsequent conversion to dethiobiotin and biotin takes place in the mitochondria.[7]

Quantitative Data on the Natural Occurrence of 8-Amino-7-oxononanoic Acid

A thorough review of the scientific literature reveals a notable absence of published absolute quantitative data on the natural concentrations of 8-amino-7-oxononanoic acid in various organisms and tissues. While its presence as an intermediate in biotin synthesis has been confirmed in organisms like E. coli and lavender cells, its concentration is generally below the limit of detection or not reported in absolute terms.[12] This is likely due to its transient nature as a metabolic intermediate, which is rapidly converted to DAPA in the subsequent enzymatic step. The steady-state intracellular concentration of such intermediates is expected to be very low, making their quantification challenging.

Experimental Protocols for the Analysis of 8-Amino-7-oxononanoic Acid

Due to the lack of specific, validated protocols for the absolute quantification of 8-AOA in the literature, the following sections provide a generalized workflow and methodologies based on the analysis of similar polar metabolites and biotin precursors.

General Workflow for 8-AOA Analysis

The analysis of intracellular metabolites like 8-AOA requires rapid quenching of metabolic activity, efficient extraction, and sensitive detection.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Harvesting 1. Cell Harvesting (e.g., rapid filtration) Quenching 2. Metabolic Quenching (e.g., liquid nitrogen or cold methanol) Cell_Harvesting->Quenching Extraction 3. Metabolite Extraction (e.g., cold solvent extraction) Quenching->Extraction Derivatization 4. Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization Instrumental_Analysis 5. Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Instrumental_Analysis Direct analysis Derivatization->Instrumental_Analysis Data_Analysis 6. Data Analysis (Quantification) Instrumental_Analysis->Data_Analysis

Figure 2: General workflow for the analysis of 8-AOA.
Sample Preparation: Extraction of Polar Metabolites from Bacterial Cells

This protocol is a generalized procedure for the extraction of polar metabolites, including 8-AOA, from bacterial cultures such as E. coli.

  • Cell Harvesting and Quenching:

    • Rapidly collect an aliquot of the bacterial culture by vacuum filtration through a nylon filter (0.2 µm pore size).

    • Immediately wash the cells on the filter with an ice-cold saline solution (0.9% NaCl) to remove extracellular components.

    • To quench metabolism, immerse the filter in a tube containing a pre-chilled extraction solvent, such as 80% methanol (B129727) at -40°C or lower, or snap-freeze the filter in liquid nitrogen.

  • Extraction:

    • If snap-frozen, add the cold extraction solvent to the tube containing the filter.

    • For a two-phase extraction, a mixture of methanol, water, and chloroform (B151607) can be used. After vigorous mixing and centrifugation, the polar metabolites, including 8-AOA, will be in the upper aqueous-methanol phase.

    • Vortex the mixture vigorously for 10 minutes at 4°C to ensure cell lysis and metabolite extraction.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Sample Clean-up and Concentration:

    • The extract can be further purified by passing it through an ultrafiltration unit (e.g., with a 3 kDa molecular weight cut-off) to remove proteins.

    • The solvent can be evaporated to dryness under a stream of nitrogen or by lyophilization. The dried metabolite extract can be stored at -80°C until analysis.

Analytical Methodologies

a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of polar metabolites and does not typically require derivatization for 8-AOA.

  • Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining and separating polar compounds like 8-AOA.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective for 8-AOA.

    • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This would involve monitoring the transition from the precursor ion (the molecular ion of 8-AOA) to one or more specific product ions. The exact m/z transitions would need to be determined using an authentic standard of 8-AOA.

b) Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to its polar nature, 8-AOA requires derivatization to increase its volatility for GC-MS analysis.[5]

  • Derivatization (Silylation):

    • Re-dissolve the dried metabolite extract in a suitable solvent (e.g., pyridine).

    • Add a methoximating agent (e.g., methoxyamine hydrochloride in pyridine) and incubate (e.g., at 37°C for 90 minutes) to protect the keto group.

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate (e.g., at 37°C for 30 minutes) to derivatize the amino and carboxyl groups.

  • Chromatography:

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient starting at a low temperature (e.g., 60-100°C) and ramping up to a high temperature (e.g., 325°C) to elute the derivatized analytes.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Detection: The mass spectrometer can be operated in full scan mode to identify the fragmentation pattern of the derivatized 8-AOA or in selected ion monitoring (SIM) mode for targeted quantification.

Enzyme Assay for 8-Amino-7-oxononanoate Synthase (AONS)

The activity of AONS can be assayed by measuring the formation of its product, 8-AOA, or the consumption of its substrates. An HPLC-based assay can be used to monitor the release of Coenzyme A (CoA) from pimeloyl-CoA.[13]

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add substrates: L-alanine (e.g., 0.5 mM) and pimeloyl-CoA (e.g., 25 µM).

    • Add the cofactor pyridoxal 5'-phosphate (PLP).

  • Enzyme Reaction:

    • Initiate the reaction by adding a purified preparation of AONS enzyme.

    • Incubate the reaction mixture at a constant temperature (e.g., 30°C).

    • Take aliquots at different time points and stop the reaction by adding an acid (e.g., perchloric acid).

  • Analysis:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC with UV detection to quantify the amount of free CoA released. The separation can be achieved on a C18 column with an appropriate mobile phase gradient.

    • The rate of CoA formation is proportional to the AONS activity.

Conclusion

8-Amino-7-oxononanoic acid is a naturally occurring molecule of significant biological interest due to its indispensable role in the biosynthesis of biotin. It is found in a wide range of microorganisms and plants that are capable of de novo biotin synthesis. While its presence is well-established, quantitative data on its natural abundance are scarce, likely due to its transient nature as a metabolic intermediate. The analysis of 8-AOA is achievable through advanced analytical techniques such as LC-MS/MS and GC-MS, although specific, validated protocols for its absolute quantification are not widely published. The methodologies outlined in this guide provide a framework for researchers to pursue further investigations into the quantitative occurrence and biological significance of this important metabolite. Such studies will be invaluable for a deeper understanding of biotin metabolism and for the development of novel antimicrobial and herbicidal agents targeting this essential pathway.

References

An In-depth Technical Guide to 8-Amino-7-oxononanoic Acid as an Intermediate Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a crucial intermediate metabolite in the conserved biotin (B1667282) biosynthesis pathway.[1][2] This pathway is essential for most bacteria, archaea, fungi, and plants, but absent in mammals, making its enzymes attractive targets for the development of novel antimicrobial agents and herbicides.[3][4] This technical guide provides a comprehensive overview of the biosynthesis and enzymatic conversion of 8-amino-7-oxononanoic acid, with a focus on the underlying biochemical reactions, quantitative data, and detailed experimental protocols. Visual diagrams of the metabolic pathway and enzymatic mechanisms are included to facilitate a deeper understanding of these critical biological processes.

Introduction

Biotin, or vitamin B7, is an indispensable cofactor for a suite of carboxylase enzymes involved in fundamental metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[3] The biosynthesis of biotin is a multi-step enzymatic process, with 8-amino-7-oxononanoic acid serving as a key intermediate. The formation of AON is the first committed step in the assembly of the ureido and tetrahydrothiophene (B86538) rings of biotin.[4][5] This guide will delve into the specifics of 8-amino-7-oxononanoic acid's role in this vital pathway.

The Biotin Biosynthesis Pathway: The Central Role of 8-Amino-7-oxononanoic Acid

The synthesis of biotin from pimeloyl-CoA and L-alanine involves a series of enzymatic reactions. 8-Amino-7-oxononanoic acid is the product of the first of these reactions and the substrate for the second.

Synthesis of 8-Amino-7-oxononanoic Acid

8-Amino-7-oxononanoic acid is synthesized by the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS) , also known as BioF.[3][6] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA.[4][7][8] The reaction proceeds with the formation of 8(S)-amino-7-oxononanoate, coenzyme A, and carbon dioxide.[4][7]

The reaction catalyzed by AONS is as follows: L-alanine + Pimeloyl-CoA → 8-Amino-7-oxononanoic acid + CoA + CO₂

In some bacteria, such as Escherichia coli, pimeloyl-acyl carrier protein (pimeloyl-ACP) can also serve as the acyl donor for AONS, highlighting a link to the fatty acid synthesis pathway.[3][9] However, in other bacteria like Bacillus subtilis, AONS exhibits specificity for pimeloyl-CoA.[3][10]

Conversion of 8-Amino-7-oxononanoic Acid to 7,8-Diaminononanoic Acid

The subsequent step in the pathway is the transamination of 8-amino-7-oxononanoic acid to form 7,8-diaminononanoic acid (DAPA). This reaction is catalyzed by adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA) , another PLP-dependent enzyme.[9][11][12] Uniquely, BioA utilizes S-adenosyl-L-methionine (SAM) as the amino donor.[9][12]

The reaction catalyzed by BioA is: 8-Amino-7-oxononanoic acid + S-adenosyl-L-methionine → 7,8-Diaminononanoic acid + S-adenosyl-4-methylthio-2-oxobutanoate

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the synthesis and conversion of 8-amino-7-oxononanoic acid.

Table 1: Kinetic Parameters of 8-Amino-7-oxononanoate Synthase (AONS) from Escherichia coli

SubstrateKmReference
Pimeloyl-CoA25 µM[3]
L-alanine external aldimine formation rate constant (k1)2 x 104 M-1s-1[8][13]
D-alanine external aldimine formation rate constant (k1)125 M-1s-1[8][13]

Table 2: Kinetic Parameters of Adenosylmethionine-8-amino-7-oxononanoate Aminotransferase (BioA) from Escherichia coli

SubstrateKmVmaxReference
8-Amino-7-oxononanoic acid (KAPA)1.2 µM0.16 µmol/min/mg[12]
S-adenosyl-L-methionine (SAM)150 µM-[12]
Pyridoxamine phosphate (B84403) (PMP)21 µM-[12]
Pyridoxal phosphate (PLP)32 µM-[12]
8-Keto-7-aminopelargonic acid1000 µM0.027 µmol/min/mg[12]

Experimental Protocols

Synthesis of Pimeloyl-CoA

This protocol is based on the method described by Webster et al. (1999).[5]

Materials:

  • Pimelic acid

  • Coenzyme A

  • Appropriate coupling reagents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS), or similar)

  • Organic solvents (e.g., dimethylformamide (DMF))

  • Reverse-phase HPLC column (e.g., C8)

  • Water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA)

Procedure:

  • Activate pimelic acid by converting it to an active ester, for example, by reacting it with DCC and NHS in an organic solvent like DMF.

  • React the activated pimelic acid with Coenzyme A in a suitable buffer.

  • Monitor the reaction progress using a suitable analytical technique, such as HPLC.

  • Upon completion, purify the synthesized pimeloyl-CoA using reverse-phase HPLC.

  • Elute the product using a linear gradient of water/acetonitrile containing 0.1% TFA.

  • Collect the fractions containing pimeloyl-CoA and lyophilize to obtain the purified product.

Assay for 8-Amino-7-oxononanoate Synthase (AONS) Activity

This protocol is a general guide based on the principles of AONS assays.

Materials:

  • Purified AONS enzyme

  • Pimeloyl-CoA

  • L-alanine

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer at an optimal pH)

  • Detection reagent for CoA (e.g., DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))) or a method to quantify AON.

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, PLP, L-alanine, and the detection reagent (if applicable) in a cuvette.

  • Incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding a known concentration of pimeloyl-CoA.

  • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength. For example, if using DTNB, the release of CoA will result in the production of a colored product that can be monitored spectrophotometrically.

  • Alternatively, the reaction can be stopped at different time points, and the amount of AON produced can be quantified using a suitable method like HPLC or mass spectrometry.

  • Calculate the initial reaction velocity from the linear phase of the progress curve.

  • Perform control experiments by omitting one of the substrates or the enzyme to ensure the observed activity is specific.

Assay for Adenosylmethionine-8-amino-7-oxononanoate Aminotransferase (BioA) Activity

This protocol is adapted from the method described by Mann et al. and employed in the study by Sharma et al. (2018).[14]

Materials:

  • Purified BioA enzyme

  • 8-Amino-7-oxononanoic acid (KAPA)

  • S-adenosyl-L-methionine (SAM)

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer (e.g., 100 mM TAPS buffer, pH 8.6)

  • Derivatizing solution (orthophthaldehyde (OPA) and 2-mercaptoethanol (B42355) (2-ME) reagent)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing 100 mM TAPS buffer (pH 8.6), 100 µM PLP, 1 mM SAM, and 2 µM BioA.

  • Pre-incubate the enzyme with all components except KAPA for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µM KAPA.

  • Allow the enzymatic reaction to proceed for a defined period.

  • Terminate the reaction by heating at 100°C for 10 minutes.

  • Centrifuge the reaction mixture to pellet any precipitated protein and transfer the supernatant to a 96-well plate.

  • Add the OPA/2-ME derivatizing solution to the supernatant. This reagent reacts with the primary amine of the product, 7,8-diaminononanoic acid (DAPA), to form a fluorescent adduct.

  • Measure the fluorescence at an emission wavelength of 470 nm with an excitation wavelength of 410 nm.

  • The fluorescence intensity is proportional to the amount of DAPA produced and thus to the BioA activity.

Visualizations

Biotin Biosynthesis Pathway

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AONS AONS (BioF) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON 8-Amino-7-oxononanoic acid (AON/KAPA) AONS->AON CoA CoA + CO₂ AONS->CoA BioA BioA AON->BioA SAM S-adenosyl-L-methionine (SAM) SAM->BioA DAPA 7,8-Diaminononanoic acid (DAPA) BioA->DAPA SAOM S-adenosyl-4-methylthio- 2-oxobutanoate BioA->SAOM BioD BioD DAPA->BioD DTB Dethiobiotin BioD->DTB ADP_Pi ADP + Pi BioD->ADP_Pi BioB BioB DTB->BioB Biotin Biotin BioB->Biotin ATP_CO2 ATP + CO₂ ATP_CO2->BioD S_donor Sulfur Donor S_donor->BioB

Caption: Overview of the biotin biosynthesis pathway highlighting the role of 8-amino-7-oxononanoic acid.

Experimental Workflow for BioA Activity Assay

BioA_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Mix_Components 1. Prepare reaction mix: Buffer, PLP, SAM, BioA Pre_incubation 2. Pre-incubate at 37°C for 10 minutes Mix_Components->Pre_incubation Start_Reaction 3. Initiate reaction with KAPA Pre_incubation->Start_Reaction Incubate 4. Incubate for a defined time Start_Reaction->Incubate Terminate_Reaction 5. Terminate by heating at 100°C Incubate->Terminate_Reaction Centrifuge 6. Centrifuge to remove precipitate Terminate_Reaction->Centrifuge Derivatize 7. Add OPA/2-ME reagent to supernatant Centrifuge->Derivatize Measure_Fluorescence 8. Measure fluorescence (Ex: 410 nm, Em: 470 nm) Derivatize->Measure_Fluorescence

Caption: Step-by-step workflow for the enzymatic assay of BioA activity.

Logical Relationship of AONS Catalysis

AONS_Mechanism cluster_substrates Substrates cluster_enzyme AONS Enzyme (PLP-dependent) cluster_products Products L_Alanine L-Alanine Aldimine_Formation 1. L-Alanine external aldimine formation L_Alanine->Aldimine_Formation Pimeloyl_CoA Pimeloyl-CoA Conformational_Change 2. Pimeloyl-CoA binding induces conformational change Pimeloyl_CoA->Conformational_Change Aldimine_Formation->Conformational_Change Quinonoid_Formation 3. Quinonoid intermediate formation Conformational_Change->Quinonoid_Formation Decarboxylation_Condensation 4. Decarboxylation of alanine and condensation with pimeloyl-CoA Quinonoid_Formation->Decarboxylation_Condensation AON 8-Amino-7-oxononanoic acid Decarboxylation_Condensation->AON CoA Coenzyme A Decarboxylation_Condensation->CoA CO2 Carbon Dioxide Decarboxylation_Condensation->CO2

Caption: Logical flow of the catalytic mechanism of 8-amino-7-oxononanoate synthase (AONS).

References

The Enzymatic Keystone of Biotin Synthesis: A Technical Guide to the Conversion of 8-Amino-7-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of 8-Amino-7-oxononanoic acid (AON), a critical step in the universally conserved biotin (B1667282) biosynthesis pathway. Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylases involved in key metabolic processes, making the enzymes of its synthesis pathway attractive targets for the development of novel antimicrobial agents. This document details the enzymes responsible for the synthesis of AON and its subsequent conversion to 7,8-diaminopelargonic acid (DAPA), presenting key kinetic data, detailed experimental protocols, and visual representations of the biochemical processes.

The Biotin Biosynthesis Pathway: An Overview

The biosynthesis of biotin is a multi-step enzymatic process that is highly conserved across bacteria, archaea, fungi, and plants.[1][2] The pathway can be broadly divided into two stages: the synthesis of a pimeloyl moiety and its subsequent elaboration into the fused bicyclic ring structure of biotin.[1][3] The conversion of 8-Amino-7-oxononanoic acid represents the initial steps of this second stage.

The key enzymes involved in this segment of the pathway are 8-amino-7-oxononanoate (B1240340) synthase (AONS), encoded by the bioF gene, and 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene.[2] AONS catalyzes the formation of AON, which is then converted to DAPA by DAPA synthase.[4][5]

Biotin_Biosynthesis_Pathway cluster_synthesis Biotin Ring Assembly cluster_cofactors Cofactors & Byproducts Pimeloyl_CoA Pimeloyl-CoA / Pimeloyl-ACP AON 8-Amino-7-oxononanoic acid (AON) (KAPA) Pimeloyl_CoA->AON BioF (AONS) Pimeloyl_CoA->AON L_Alanine L-Alanine L_Alanine->AON L_Alanine->AON DAPA 7,8-Diaminopelargonic acid (DAPA) AON->DAPA BioA (DAPA synthase) AON->DAPA CO2 CO2 CoA CoA / ACP DTB Dethiobiotin DAPA->DTB BioD (DTB synthase) DAPA->DTB SAH S-Adenosyl-4-methylthio- 2-oxobutanoate Biotin Biotin DTB->Biotin BioB (Biotin synthase) DTB->Biotin ADP_Pi ADP + Pi FeS [Fe-S] cluster SAM SAM S-Adenosyl-L-methionine (SAM) SAM->DAPA SAM->DAPA ATP ATP AONS_Reaction cluster_reactants Reactants cluster_products Products Pimeloyl_CoA Pimeloyl-CoA / Pimeloyl-ACP AON 8-Amino-7-oxononanoic acid (AON) Pimeloyl_CoA->AON BioF (AONS) PLP-dependent L_Alanine L-Alanine L_Alanine->AON CoA CoA / ACP AON->CoA CO2 CO2 AON->CO2 BioA_Reaction cluster_reactants2 Reactants cluster_products2 Products AON2 8-Amino-7-oxononanoic acid (AON) DAPA2 7,8-Diaminopelargonic acid (DAPA) AON2->DAPA2 BioA (DAPA synthase) PLP-dependent SAM2 S-Adenosyl-L-methionine (SAM) SAM2->DAPA2 SAH2 S-Adenosyl-4-methylthio- 2-oxobutanoate DAPA2->SAH2 Protein_Purification_Workflow Start Gene Cloning into Expression Vector Transformation Transformation into Expression Host (e.g., E. coli) Start->Transformation Culture Cell Culture Growth Transformation->Culture Induction Induction of Protein Expression (e.g., with IPTG) Culture->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Purification Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Clarification->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis Final_Protein Purified Enzyme Analysis->Final_Protein

References

Methodological & Application

Application Notes and Protocols: In Vitro Biotin Synthesis Assay Using 8-Amino-7-oxononanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Biotin (B1667282) (Vitamin B7) is an essential cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis and amino acid metabolism.[1] While humans obtain biotin from their diet, many microorganisms and plants synthesize it de novo. This makes the biotin biosynthetic pathway an attractive target for the development of novel antimicrobial agents and herbicides.[1][2] The pathway involves a series of enzymatic conversions, beginning with the synthesis of pimeloyl-CoA and culminating in the formation of biotin.[3] This document provides detailed protocols for an in vitro assay to study the later stages of this pathway, starting from the intermediate 8-Amino-7-oxononanoic acid (AON), also known as 7-Keto-8-aminopelargonic acid (KAPA).[4][5]

Principle of the Assay The in vitro biotin synthesis assay using 8-Amino-7-oxononanoic acid hydrochloride (AON·HCl) as a starting substrate is designed to measure the activity of the enzymes downstream of AON synthesis. AON is the product of the first committed step in biotin ring assembly, catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (BioF).[2][5] By providing AON exogenously, this assay specifically interrogates the activities of the subsequent enzymes in the pathway:

  • BioA (7,8-diaminopelargonic acid aminotransferase): Catalyzes the conversion of AON to 7,8-diaminopelargonic acid (DAPA). This step uniquely uses S-adenosyl-L-methionine (SAM) as the amino donor.[6][7]

  • BioD (Dethiobiotin synthetase): Catalyzes the ATP-dependent cyclization of DAPA to form dethiobiotin (B101835) (DTB).[8][9]

  • BioB (Biotin synthase): Catalyzes the final, complex step of inserting a sulfur atom into DTB to form biotin. This reaction involves a radical SAM mechanism and an iron-sulfur cluster.[10][11]

This application note details a coupled assay to measure the conversion of AON to dethiobiotin (DTB), which bypasses the technical challenges associated with the highly oxygen-sensitive BioB enzyme.[3] This setup is ideal for high-throughput screening of inhibitors targeting BioA or BioD.

Biotin Synthesis Pathway (Downstream of AON)

The following diagram illustrates the enzymatic conversions starting from the substrate 8-Amino-7-oxononanoic acid (AON).

Biotin Synthesis Pathway AON 8-Amino-7-oxononanoate (AON / KAPA) DAPA 7,8-Diaminopelargonic Acid (DAPA) AON->DAPA  BioA   DTB Dethiobiotin (DTB) DAPA->DTB  BioD   SAM_out SAH + 5'-dA DAPA->SAM_out Biotin Biotin DTB->Biotin  BioB   ADP_out ADP + Pi DTB->ADP_out FeS_out Destroyed Cluster + Met + 5'-dA Biotin->FeS_out SAM_in SAM SAM_in->AON ATP_in ATP + HCO3- ATP_in->DAPA FeS_in [2Fe-2S] Cluster + SAM FeS_in->DTB

Caption: Enzymatic conversion of AON to Biotin via DAPA and DTB intermediates.

Experimental Workflow: AON to Dethiobiotin Assay

The general workflow for the in vitro synthesis of dethiobiotin from AON is outlined below. This process involves the preparation of reagents, assembly of the reaction, incubation, and subsequent analysis of the product.

Experimental Workflow prep 1. Reagent Preparation setup 2. Assay Reaction Setup prep->setup sub_prep Prepare Buffers, Cofactors (SAM, ATP, MgCl2, NaHCO3) Substrate (AON·HCl) Enzymes (BioA, BioD) prep->sub_prep incubate 3. Incubation setup->incubate sub_setup Combine components in microplate or tubes. Initiate reaction by adding enzymes or substrate. setup->sub_setup terminate 4. Reaction Termination incubate->terminate sub_incubate Incubate at optimal temperature (e.g., 37°C) for a defined time period (e.g., 30-60 min). incubate->sub_incubate analysis 5. Product Detection & Analysis terminate->analysis sub_terminate Stop reaction using acid (e.g., TCA) or heat inactivation. terminate->sub_terminate sub_analysis Quantify dethiobiotin (DTB) via: - HPLC - LC-MS/MS - Microbiological Bioassay analysis->sub_analysis

Caption: Step-by-step workflow for the in vitro AON-to-DTB conversion assay.

Protocols

Materials and Reagents
  • Enzymes: Purified recombinant BioA and BioD enzymes.

  • Substrate: this compound (AON·HCl)

  • Cofactors & Salts:

    • S-Adenosyl-L-methionine (SAM)

    • Adenosine 5'-triphosphate (ATP)

    • Magnesium Chloride (MgCl₂)

    • Sodium Bicarbonate (NaHCO₃)

    • Potassium Chloride (KCl)

    • Dithiothreitol (DTT)

  • Buffer: Tris-HCl or Potassium Phosphate buffer

  • Reaction Termination: Trichloroacetic acid (TCA) or Formic Acid

  • Equipment:

    • Microcentrifuge tubes or 96-well plates

    • Incubator or water bath (37°C)

    • Microplate reader, HPLC, or LC-MS/MS system for analysis

    • Vortex mixer and centrifuge

Detailed Protocol: Coupled Assay for Dethiobiotin (DTB) Synthesis

This protocol is designed to measure the combined activity of BioA and BioD by quantifying the production of dethiobiotin from AON.

a. Reagent Preparation:

  • Assay Buffer: Prepare 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 50 mM KCl, and 1 mM DTT. Store at 4°C.

  • Substrate Stock (AON·HCl): Prepare a 10 mM stock solution of AON·HCl in RNase/DNase-free water. Aliquot and store at -20°C.

  • Cofactor Mix: Prepare a fresh 10X cofactor mix in the Assay Buffer containing 10 mM ATP, 10 mM SAM, and 200 mM NaHCO₃. Keep on ice.

  • Enzyme Solutions: Dilute purified BioA and BioD to their optimal working concentrations in Assay Buffer. Keep on ice. Optimal concentrations should be determined empirically but typically range from 0.5 to 5 µM.

  • Termination Solution: Prepare a 10% (w/v) TCA solution or 2% (v/v) formic acid.

b. Assay Procedure:

  • Set up the reactions in 1.5 mL microcentrifuge tubes or a 96-well plate on ice. For a final reaction volume of 100 µL, add the components in the order listed in the table below.

  • Include appropriate controls:

    • No Enzyme Control: Replace enzyme solutions with Assay Buffer.

    • No Substrate Control: Replace AON·HCl stock with water.

    • Single Enzyme Controls: Omit either BioA or BioD to ensure the coupled reaction is functioning correctly.

  • Pre-incubate the mixture (all components except the final initiating reagent, e.g., AON) at 37°C for 5 minutes.

  • Initiate the reaction by adding the AON·HCl stock solution. Mix gently.

  • Incubate the reaction at 37°C for 30-60 minutes. The optimal time should be within the linear range of product formation.

  • Terminate the reaction by adding 10 µL of 10% TCA or another suitable stop solution.

  • Centrifuge the tubes at >12,000 x g for 10 minutes to pellet the precipitated protein.

  • Collect the supernatant for analysis.

c. Detection and Analysis:

  • HPLC: Analyze the supernatant by reverse-phase HPLC to separate and quantify dethiobiotin. A C18 column is typically used with a mobile phase gradient of water/acetonitrile containing 0.1% formic acid.

  • LC-MS/MS: For higher sensitivity and specificity, use LC-MS/MS to detect and quantify the mass of dethiobiotin.

  • Microbiological Bioassay: Use an E. coli mutant strain deficient in BioA and BioD but proficient in BioB (e.g., ΔbioA ΔbioD). The growth of this strain in minimal media will be proportional to the amount of DTB produced in the assay.[3]

Data Presentation

Quantitative data for the assay setup should be clearly organized.

Table 1: Typical Reaction Components for AON-to-DTB Assay

ComponentStock ConcentrationVolume per Reaction (µL)Final Concentration
Assay Buffer (to final vol)1XUp to 1001X
AON·HCl10 mM1100 µM
Cofactor Mix10X101X (1 mM ATP, 1 mM SAM, 20 mM NaHCO₃)
BioA Enzyme100 µM11 µM
BioD Enzyme100 µM11 µM
Total Volume N/A 100 N/A

Note: Concentrations are examples and should be optimized for each specific experimental system.

Logical Relationship of the Coupled Assay

The efficiency of the coupled assay relies on the sequential action of the enzymes, where the product of the first enzyme becomes the substrate for the second.

Coupled Reaction Logic cluster_0 Reaction 1 cluster_1 Reaction 2 AON Substrate (AON) BioA Enzyme 1 (BioA) AON->BioA DTB Final Product (Dethiobiotin) Intermediate Intermediate (DAPA) BioD Enzyme 2 (BioD) Intermediate->BioD BioA->Intermediate Product 1 = Substrate 2 BioD->DTB SAM Cofactor (SAM) SAM->BioA ATP Cofactor (ATP, HCO3-) ATP->BioD

Caption: Logical flow of the two-enzyme coupled reaction from AON to DTB.

References

Application Notes and Protocols for Microbial Growth Studies with 8-Amino-7-oxononanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting microbial growth studies with 8-Amino-7-oxononanoate (B1240340) (AON), a key intermediate in the biotin (B1667282) biosynthesis pathway. The following sections detail the scientific background, experimental design, and detailed protocols for assessing the impact of AON on the growth of biotin auxotrophic microorganisms.

Introduction

8-Amino-7-oxononanoate (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a crucial precursor in the synthesis of biotin (Vitamin B7) in most bacteria, archaea, fungi, and plants.[1][2] The synthesis of AON is catalyzed by the enzyme 8-amino-7-oxononanoate synthase (AONS), encoded by the bioF gene.[1][3] This enzyme facilitates the condensation of L-alanine and pimeloyl-CoA or pimeloyl-ACP.[1][3] Biotin is an essential cofactor for several carboxylases involved in critical metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[4][5]

Microorganisms that lack a functional biotin synthesis pathway, known as biotin auxotrophs, require an external source of biotin or its intermediates for growth. Studying the ability of AON to support the growth of such auxotrophs can provide valuable insights into the biotin biosynthesis pathway, help identify potential antimicrobial targets, and aid in the development of microbial production strains for biotin.[5][6]

These protocols are designed for researchers in microbiology, biochemistry, and drug development to investigate the role of AON in microbial physiology.

Signaling Pathway: Biotin Biosynthesis

The synthesis of biotin from pimeloyl-CoA and L-alanine is a conserved pathway in many microorganisms. The pathway begins with the formation of 8-amino-7-oxononanoate and proceeds through several enzymatic steps to produce biotin.

Biotin_Synthesis_Pathway cluster_pimeloyl Pimeloyl Moiety Synthesis cluster_biotin_synthesis Biotin Ring Assembly Pimeloyl_ACP Pimeloyl-ACP L_Alanine L-Alanine Pimeloyl_CoA Pimeloyl-CoA AON 8-Amino-7-oxononanoate (AON/KAPA) Pimeloyl_CoA->AON L_Alanine->AON bioF (AONS) DAPA 7,8-Diaminopelargonic acid (DAPA) AON->DAPA bioA DTB Dethiobiotin (DTB) DAPA->DTB bioD Biotin Biotin DTB->Biotin bioB

Caption: The biotin biosynthesis pathway, starting from pimeloyl-CoA and L-alanine.

Experimental Protocols

This section provides detailed methodologies for conducting microbial growth studies with 8-Amino-7-oxononanoate. The primary focus is on utilizing a biotin auxotrophic strain of Escherichia coli to assess the ability of AON to rescue growth in a biotin-deficient minimal medium.

Materials and Reagents

Table 1: Materials and Reagents

ItemDescription/Supplier
Microorganism E. coli biotin auxotroph (e.g., K-12 strain with a mutation in a bio gene upstream of bioF)
Growth Media M9 Minimal Salts (5X), Luria-Bertani (LB) Broth, Agar (B569324)
Carbon Source D-Glucose (sterile, 20% w/v solution)
Supplements 8-Amino-7-oxononanoate (AON), D-Biotin, Thiamine-HCl (Vitamin B1)
Reagents Magnesium Sulfate (MgSO₄), Calcium Chloride (CaCl₂), Sterile water
Equipment Spectrophotometer (for OD₆₀₀ measurements), Incubator shaker, 96-well microplates, Pipettes and sterile tips, Autoclave, Laminar flow hood
Preparation of Media and Solutions

3.2.1. M9 Minimal Medium (1 L)

  • To 750 mL of sterile deionized water, add:

    • 200 mL of 5X M9 Minimal Salts.

    • 2 mL of sterile 1 M MgSO₄.

    • 10 mL of sterile 20% (w/v) D-glucose.

    • 100 µL of sterile 1 M CaCl₂.

    • 1 mL of sterile 1 mg/mL Thiamine-HCl.

  • Bring the final volume to 1 L with sterile deionized water.

  • For solid medium, add 15 g of agar before autoclaving the water and M9 salts. Autoclave and then add the sterile supplements.

3.2.2. Stock Solutions

  • 8-Amino-7-oxononanoate (AON): Prepare a stock solution (e.g., 10 mM) in sterile water. Due to limited information on long-term stability in solution, it is recommended to prepare fresh stock solutions or store aliquots at -20°C for short periods. The solubility of AON should be empirically determined for the desired stock concentration.

  • D-Biotin: Prepare a 1 mM stock solution in sterile water and filter-sterilize. Store at 4°C.

Experimental Workflow

The following diagram illustrates the overall workflow for the microbial growth study.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Inoculum Prepare Inoculum: Grow E. coli auxotroph in LB broth overnight Inoculation Inoculate M9 media with the prepared culture Inoculum->Inoculation Media Prepare Media: M9 minimal medium with varying concentrations of AON and controls Media->Inoculation Incubation Incubate at 37°C with shaking Inoculation->Incubation Measurement Measure OD₆₀₀ at regular intervals Incubation->Measurement Plotting Plot growth curves: OD₆₀₀ vs. Time Measurement->Plotting Analysis Calculate growth parameters: Lag phase, exponential growth rate, and maximum OD Plotting->Analysis Comparison Compare growth across different conditions Analysis->Comparison

Caption: Workflow for the microbial growth study with 8-Amino-7-oxononanoate.

Protocol for Growth Curve Assay in a 96-Well Microplate
  • Inoculum Preparation:

    • Inoculate a single colony of the E. coli biotin auxotroph into 5 mL of LB broth.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

    • The next day, wash the cells by centrifuging the culture (e.g., 5000 x g for 5 minutes), removing the supernatant, and resuspending the cell pellet in sterile M9 minimal medium (without any biotin or AON). Repeat this washing step twice to minimize carryover of biotin from the LB medium.

    • Resuspend the final cell pellet in M9 minimal medium and adjust the optical density at 600 nm (OD₆₀₀) to approximately 1.0. This will be your inoculum.

  • Microplate Setup:

    • In a sterile 96-well microplate, add 180 µL of M9 minimal medium to each well.

    • Add 20 µL of the appropriate supplement stock solution to each well to achieve the desired final concentrations. Set up the following conditions in triplicate:

      • Negative Control: M9 medium + sterile water (no supplement).

      • Positive Control: M9 medium + D-Biotin (e.g., final concentration of 1 µM).

      • Test Conditions: M9 medium + AON at various final concentrations (e.g., a serial dilution from 1 mM to 1 µM).

    • Add 2 µL of the prepared inoculum to each well to achieve a starting OD₆₀₀ of approximately 0.01-0.05.

    • Include blank wells containing only the respective media and supplements (no inoculum) for background correction.

  • Incubation and Measurement:

    • Place the 96-well plate in a microplate reader with incubation and shaking capabilities.

    • Incubate at 37°C with continuous orbital shaking.

    • Measure the OD₆₀₀ of each well every 30-60 minutes for 24-48 hours.

Data Presentation and Analysis

Summarize the quantitative data from the growth curve experiments in a structured table.

Table 2: Summary of Growth Parameters

ConditionLag Phase (hours)Maximum Growth Rate (OD₆₀₀/hour)Maximum OD₆₀₀
Negative Control
Positive Control (1 µM Biotin)
AON (1 mM)
AON (100 µM)
AON (10 µM)
AON (1 µM)
  • Lag Phase: The time it takes for the bacterial population to adapt to the new environment before starting exponential growth.

  • Maximum Growth Rate (µ_max_): The steepest slope of the logarithmic growth curve.

  • Maximum OD₆₀₀: The highest optical density reached during the stationary phase.

Plot the average OD₆₀₀ values (after subtracting the blank) against time for each condition to generate growth curves. Compare the growth parameters to determine the effectiveness of AON in supporting the growth of the biotin auxotroph.

Troubleshooting

Table 3: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No growth in any condition, including the positive control. Inoculum viability issue.Use a fresh overnight culture. Ensure proper washing of cells to remove any inhibitory substances.
Incorrect media preparation.Double-check the composition and pH of the M9 minimal medium.
Growth in the negative control. Biotin contamination in reagents or water.Use high-purity water and reagents. Autoclave all solutions properly.
Carryover of biotin from the inoculum preparation.Ensure thorough washing of the cells before inoculation.
High variability between replicates. Pipetting errors.Use calibrated pipettes and ensure proper mixing in the wells.
Inconsistent temperature or shaking.Ensure the microplate reader provides uniform incubation and shaking.
Precipitation of AON in the media. Low solubility of AON at the tested concentration.Determine the solubility of AON in M9 medium beforehand. Prepare fresh stock solutions. Consider adjusting the pH of the stock solution if it does not affect the medium's final pH significantly.

Conclusion

This application note provides a detailed framework for investigating the role of 8-Amino-7-oxononanoate in microbial growth. By following these protocols, researchers can systematically evaluate the ability of AON to function as a biotin precursor and support the growth of biotin auxotrophs. The data generated from these studies will contribute to a better understanding of microbial metabolism and may lead to the development of novel antimicrobial strategies or improved biotechnological processes.

References

Application Notes and Protocols: 8-amino-7-oxononanoate Synthase (AONS) Enzyme Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as 7-keto-8-aminopelargonic acid synthase and encoded by the bioF gene, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[1][2][3] It catalyzes the first committed step in the biotin (B1667282) biosynthesis pathway: the decarboxylative condensation of L-alanine with pimeloyl-CoA to form 8(S)-amino-7-oxononanoate (AON).[2][4][5][6] This pathway is essential for bacteria, plants, and fungi, but absent in humans, making AONS a promising target for the development of novel antimicrobial agents.[1][2][7] Accurate and reproducible assays are critical for studying its enzymatic mechanism, kinetics, and for high-throughput screening of potential inhibitors.

Principle of the Assay

The activity of AONS is most commonly measured using a continuous spectrophotometric assay. The enzymatic reaction releases Coenzyme A (CoA) with a free sulfhydryl group. This sulfhydryl group reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻).[8][9][10] The rate of TNB²⁻ formation is monitored by measuring the increase in absorbance at 412 nm, which is directly proportional to the AONS enzyme activity.[9] The molar extinction coefficient for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[10][11]

Materials and Reagents

  • Purified 8-amino-7-oxononanoate synthase (AONS)

  • L-alanine

  • Pimeloyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Sodium Phosphate buffer (0.1 M, pH 8.0)

  • EDTA

  • Bovine Serum Albumin (BSA) (optional, to prevent enzyme denaturation)

  • UV/Vis Spectrophotometer (plate reader or cuvette-based)

  • 96-well microplates or cuvettes

Experimental Protocols

Protocol 1: Continuous Spectrophotometric DTNB Assay

This protocol is optimized for measuring AONS activity by monitoring the release of CoA.

1. Reagent Preparation:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0. A slightly alkaline pH is optimal for the DTNB reaction.[11]

  • L-alanine Stock (100 mM): Dissolve L-alanine in the Reaction Buffer.

  • Pimeloyl-CoA Stock (10 mM): Synthesized as previously described or purchased commercially.[1] Dissolve in sterile water and store in aliquots at -80°C.

  • PLP Stock (10 mM): Dissolve PLP in sterile water. Protect from light and store at -20°C.

  • DTNB Stock (10 mM): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. Prepare fresh.[10]

2. Assay Procedure (96-well plate format):

  • Prepare a master mix containing all common reaction components. For a final volume of 200 µL per well, the final concentrations should be:

    • 1 mM L-alanine

    • 100 µM PLP

    • 500 µM DTNB

    • 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0

  • Add 180 µL of the master mix to each well of a 96-well plate.

  • Add 10 µL of the AONS enzyme solution (diluted in Reaction Buffer to an appropriate concentration) to the wells. Include a "no enzyme" control well with 10 µL of buffer instead.

  • Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of pimeloyl-CoA solution (for a final concentration of ~100-200 µM).

  • Immediately place the plate in a microplate reader and begin monitoring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

3. Data Analysis:

  • Plot absorbance at 412 nm versus time.

  • Determine the initial reaction rate (V₀) in ΔAbs/min from the linear portion of the curve.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = ( (ΔAbs/min) / ε ) * (Reaction Volume (L) / Enzyme Volume (L)) * 10⁶

    • Where:

      • ΔAbs/min is the rate of absorbance change.

      • ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

      • The path length for a 200 µL volume in a standard 96-well plate must be determined or a standard path length correction applied. For cuvettes, the path length is typically 1 cm.

Protocol 2: Alternative Assay Methods

For specific applications, other methods can be employed:

  • HPLC-Based Assay: This method directly measures the consumption of pimeloyl-CoA or the formation of AON. The reaction is stopped at various time points (e.g., by adding acid) and analyzed by reverse-phase HPLC. This is useful for confirming results from the DTNB assay or when components of a screening library interfere with the colorimetric assay.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method that can quantify AON after chemical derivatization to make it volatile. This is particularly useful for measuring activity with alternative substrates like pimeloyl-ACP.[12]

Data Presentation

Quantitative data from AONS characterization studies are summarized below.

Table 1: Kinetic Parameters for E. coli 8-amino-7-oxononanoate Synthase

Substrate Kₘ (µM) Vₘₐₓ (µmol/min/mg)
L-alanine ~300 Not Reported
Pimeloyl-CoA ~20 Not Reported

Data derived from kinetic studies. Actual values may vary based on assay conditions.

Table 2: Example pH Profile for AONS Activity

pH Relative Activity (%)
6.5 55
7.0 80
7.5 95
8.0 100
8.5 90
9.0 70

Illustrative data showing a typical pH optimum in the slightly alkaline range, consistent with the requirements for the DTNB reaction.[11]

Table 3: Example Inhibition Data for AONS with a Hypothetical Inhibitor

Inhibitor [µM] Initial Rate (ΔAbs/min) % Inhibition
0 (Control) 0.050 0
1 0.041 18
5 0.027 46
10 0.018 64
50 0.006 88

This table provides a template for presenting data from inhibitor screening campaigns.

Mandatory Visualizations

Biotin_Pathway_Step1 cluster_AONS First Committed Step of Biotin Synthesis L_Ala L-alanine AONS 8-amino-7-oxononanoate Synthase (AONS / BioF) L_Ala->AONS Pim_CoA Pimeloyl-CoA Pim_CoA->AONS AON 8-amino-7-oxononanoate AONS->AON CoA Coenzyme A (CoA) AONS->CoA CO2 CO₂ AONS->CO2 To Biotin Ring Assembly To Biotin Ring Assembly AON->To Biotin Ring Assembly

Caption: Reaction catalyzed by 8-amino-7-oxononanoate synthase (AONS).

DTNB_Assay_Workflow cluster_workflow AONS Spectrophotometric Assay Workflow A1 Prepare Master Mix (Buffer, L-Ala, PLP, DTNB) A2 Aliquot Master Mix into 96-well Plate A1->A2 A3 Add AONS Enzyme Solution A2->A3 A4 Pre-incubate at 37°C for 5 min A3->A4 A5 Initiate Reaction with Pimeloyl-CoA A4->A5 A6 Measure Absorbance at 412 nm (Kinetic Read) A5->A6 A7 Calculate Initial Rate (V₀) A6->A7 A8 Determine Specific Activity A7->A8

Caption: Workflow for the continuous spectrophotometric AONS activity assay.

Inhibition_Logic cluster_logic Logic of AONS Inhibition Assay Enzyme Active AONS Product CoA Release (Signal Increase) Enzyme->Product Catalyzes NoProduct No CoA Release (Signal Unchanged) Enzyme->NoProduct Is Blocked Substrates L-alanine + Pimeloyl-CoA Substrates->Enzyme Inhibitor Test Compound Inhibitor->Enzyme Binds & Inhibits

Caption: Logical diagram for screening AONS inhibitors.

References

Reconstituting the Biotin Synthesis Pathway: From 8-Amino-7-oxononanoic Acid to Biotin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282), also known as vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While humans and other animals must obtain biotin from their diet, many bacteria, archaea, plants, and fungi can synthesize it de novo. This biosynthetic pathway presents an attractive target for the development of novel antimicrobial agents. This document provides detailed application notes and protocols for the in vitro reconstitution of the final three steps of the biotin synthesis pathway, starting from 8-amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA).

The conversion of AON to biotin is a three-step enzymatic cascade catalyzed by 7,8-diaminopelargonic acid (DAPA) synthase (BioA), dethiobiotin (B101835) synthetase (BioD), and biotin synthase (BioB). Understanding the intricacies of this pathway and having the ability to reconstitute it in a controlled in vitro environment is crucial for biochemical studies, enzyme kinetics analysis, and high-throughput screening of potential inhibitors.

Biotin Synthesis Pathway from AON

The synthesis of biotin from AON involves the sequential action of three key enzymes:

  • BioA (7,8-diaminopelargonic acid synthase): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the transamination of AON to 7,8-diaminopelargonic acid (DAPA). In Escherichia coli, the amino donor for this reaction is S-adenosyl-L-methionine (SAM), while in other organisms like Bacillus subtilis, L-lysine can serve this role.[1]

  • BioD (dethiobiotin synthetase): This ATP-dependent enzyme catalyzes the carboxylation of DAPA to form the ureido ring of dethiobiotin (DTB).[1] This reaction consumes one molecule of ATP.

  • BioB (biotin synthase): The final and most complex step is catalyzed by biotin synthase, a radical SAM and iron-sulfur cluster-containing enzyme.[1] It facilitates the insertion of a sulfur atom into DTB to form the thiophane ring of biotin. The sulfur atom is donated from an auxiliary [2Fe-2S] cluster within the enzyme itself.[2]

The overall pathway can be visualized as follows:

Biotin_Synthesis_Pathway cluster_0 Enzymatic Conversions AON 8-Amino-7-oxononanoic acid (AON) DAPA 7,8-Diaminopelargonic acid (DAPA) AON->DAPA BioA (DAPA synthase) + SAM/Lysine DTB Dethiobiotin (DTB) DAPA->DTB BioD (Dethiobiotin synthetase) + ATP + CO2 Biotin Biotin DTB->Biotin BioB (Biotin synthase) + SAM + [Fe-S]

Biotin synthesis pathway from AON.

Quantitative Data

The following tables summarize the available kinetic parameters for the enzymes involved in the biotin synthesis pathway from E. coli. It is important to note that kinetic parameters can vary depending on the specific assay conditions, such as pH, temperature, and buffer composition.

Table 1: Kinetic Parameters of E. coli 7,8-Diaminopelargonic Acid (DAPA) Synthase (BioA)

ParameterValueSubstrateConditionsReference
kcat0.13 s⁻¹KAPANot specified[3]
kcat~0.013 s⁻¹KAPANot specified[3]

Note: There is a reported 10-fold difference in the turnover number for BioA in the literature, highlighting the sensitivity of this enzyme to assay conditions.

Table 2: Kinetic Parameters of E. coli Dethiobiotin Synthetase (BioD)

ParameterValueSubstrateConditionsReference
Km15.2 µMDAPApH 7.5, 37°C[4]
Km10.5 µMATPpH 7.5, 37°C[4]
Km600 µMNaHCO₃pH 7.5, 37°C[4]
kcat~0.01% of wild-type for K15Q mutantDAPANot specified[5]

Table 3: Kinetic Parameters of E. coli Biotin Synthase (BioB)

ParameterValueSubstrateConditionsReference
Km2 µMDethiobiotinNot specified[6]

Experimental Protocols

This section provides detailed protocols for the expression and purification of the recombinant enzymes and the subsequent in vitro reconstitution of the biotin synthesis pathway.

Protocol 1: Recombinant Expression and Purification of BioA, BioD, and BioB from E. coli

This protocol describes a general method for the expression and purification of His-tagged BioA, BioD, and BioB proteins from E. coli.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the bioA, bioD, and bioB genes from E. coli K-12 genomic DNA using PCR.

  • Clone the PCR products into a suitable expression vector containing an N-terminal or C-terminal hexahistidine (His6) tag (e.g., pET series vectors).

  • Verify the constructs by DNA sequencing.

2. Protein Expression:

  • Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow a 10 mL starter culture overnight at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

3. Cell Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)).

  • Lyse the cells by sonication on ice or by using a French press.

  • Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris.

4. Affinity Chromatography Purification:

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with 5-10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Collect fractions and analyze by SDS-PAGE to assess purity.

5. Dialysis and Storage:

  • Pool the pure fractions and dialyze against storage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol).

  • For BioB, all purification and handling steps should ideally be performed under anaerobic conditions to preserve the integrity of the iron-sulfur clusters. The storage buffer for BioB should be supplemented with 2 mM sodium dithionite.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Aliquot the purified proteins and store at -80°C.

Protocol 2: In Vitro Reconstitution of the Biotin Synthesis Pathway from AON

This protocol describes a coupled enzyme assay to reconstitute the synthesis of biotin from AON in a single reaction mixture.

Reaction Components:

ComponentFinal ConcentrationStock Concentration
Tris-HCl, pH 8.050 mM1 M
MgCl₂5 mM1 M
Dithiothreitol (DTT)2 mM1 M
8-Amino-7-oxononanoic acid (AON)100 µM10 mM
S-Adenosyl-L-methionine (SAM)500 µM10 mM
ATP2 mM100 mM
NaHCO₃10 mM1 M
Pyridoxal 5'-phosphate (PLP)50 µM10 mM
Purified BioA1 µM100 µM
Purified BioD1 µM100 µM
Purified BioB2 µM100 µM
Flavodoxin10 µM1 mM
Flavodoxin Reductase1 µM100 µM
NADPH1 mM100 mM
Ferrous Ammonium Sulfate10 µM10 mM

Reaction Setup (Anaerobic conditions are required for BioB activity):

  • Prepare a master mix of all reaction components except the enzymes and AON in an anaerobic chamber.

  • Add the purified enzymes (BioA, BioD, BioB, Flavodoxin, Flavodoxin Reductase) to the master mix.

  • Initiate the reaction by adding AON.

  • Incubate the reaction at 37°C for a desired time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the reaction at each time point by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation at 95°C for 5 minutes.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of dethiobiotin and biotin using LC-MS/MS.

Workflow for In Vitro Reconstitution:

Reconstitution_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Anaerobic) cluster_analysis Analysis Expression Recombinant Protein Expression (BioA, BioD, BioB) Purification Affinity Chromatography Purification Expression->Purification AddEnzymes Add Purified Enzymes Purification->AddEnzymes MasterMix Prepare Reaction Master Mix (Buffer, Cofactors, Substrates) MasterMix->AddEnzymes Initiate Initiate Reaction with AON AddEnzymes->Initiate Incubation Incubate at 37°C (Time Course) Initiate->Incubation Quench Quench Reaction Incubation->Quench Analysis LC-MS/MS Analysis of Dethiobiotin and Biotin Quench->Analysis

Experimental workflow for in vitro reconstitution.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers interested in studying the biotin synthesis pathway. The ability to reconstitute this pathway in vitro from 8-amino-7-oxononanoic acid opens up avenues for detailed mechanistic studies of the individual enzymes, as well as for the development of high-throughput screening assays to identify novel inhibitors. Such inhibitors have the potential to be developed into new antimicrobial drugs that target this essential bacterial pathway. The provided diagrams and tables offer a clear and concise overview of the pathway and the experimental procedures involved.

References

Application Note: Quantitative Analysis of 8-Amino-7-oxononanoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Amino-7-oxononanoic acid (AONA) is an important intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7) and is involved in various metabolic pathways. Accurate and sensitive quantification of AONA in biological samples is crucial for studying metabolic disorders and for monitoring therapeutic interventions. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 8-Amino-7-oxononanoic acid in biological matrices such as plasma. While direct analysis of underivatized amino acids can be challenging due to poor chromatographic retention, this protocol utilizes a common approach that can be adapted for AONA.

Experimental Workflow

The overall experimental workflow for the quantification of 8-Amino-7-oxononanoic acid is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma) istd Add Internal Standard sample->istd precip Protein Precipitation (e.g., with Sulfosalicylic Acid) istd->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for Injection supernatant->dilute lc Liquid Chromatography (Reversed-Phase or HILIC) dilute->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms quant Quantification (Calibration Curve) ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of 8-Amino-7-oxononanoic acid.

Experimental Protocols

Materials and Reagents
  • 8-Amino-7-oxononanoic acid analytical standard

  • Isotopically labeled 8-Amino-7-oxononanoic acid (internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Sulfosalicylic acid

  • Phosphate-buffered saline (PBS)

Standard and Sample Preparation

3.2.1. Preparation of Stock and Working Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 8-Amino-7-oxononanoic acid in a suitable solvent (e.g., water or methanol) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solution with water or a relevant buffer to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the isotopically labeled internal standard at a fixed concentration.

3.2.2. Calibration Standard Preparation

For a typical analysis of amino acids in plasma, calibration standards are prepared over a range of 1-500 µmol/L in 1x PBS solution. To a 25 µL aliquot of each calibration standard, add 2.5 µL of 30% sulfosalicylic acid solution, 2 µL of the internal standard working solution, and 225 µL of the initial mobile phase B.

3.2.3. Sample Preparation

  • Thaw biological samples (e.g., plasma) on ice.

  • To a 50 µL aliquot of the sample, add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at a high speed (e.g., 4200 rpm) for 10 minutes to pellet the precipitated material.

  • Transfer a 27.5 µL aliquot of the clear supernatant to a new tube.

  • Add 2 µL of the internal standard working solution and 225 µL of the initial mobile phase B.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following diagram illustrates the key components and their logical relationship in the LC-MS/MS system.

lcms_system cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer autosampler Autosampler pump LC Pump autosampler->pump column Chromatographic Column (e.g., C18 or HILIC) pump->column ion_source Ion Source (ESI) column->ion_source quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion_source->quad1 collision_cell Collision Cell (Q2) (Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector data_system Data System detector->data_system data_system->autosampler data_system->pump data_system->quad1 data_system->quad3

Synthesis of 8-Amino-7-oxononanoic Acid Hydrochloride: Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-7-oxononanoic acid (AONA), also known as 7-keto-8-aminopelargonic acid (KAPA), is a crucial intermediate in the conserved biotin (B1667282) biosynthesis pathway in microorganisms and plants.[1] As the product of the enzyme 8-amino-7-oxononanoate (B1240340) synthase (BioF), it serves as a precursor to 7,8-diaminopelargonic acid (DAPA) in the formation of the vitamin biotin (Vitamin B7).[1][2] The essential role of this pathway in prokaryotes and its absence in humans make the enzymes involved, including BioF, attractive targets for the development of novel antimicrobial agents. Access to well-characterized synthetic 8-amino-7-oxononanoic acid hydrochloride is therefore critical for in vitro assays, inhibitor screening, and structural biology studies aimed at drug discovery.

This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of racemic this compound for research purposes.

Data Presentation

Physicochemical and Characterization Data
ParameterValueReference
Molecular Formula C₉H₁₇NO₃ · HCl[3]
Formula Weight 223.7 g/mol [3]
CAS Number 21286-96-4[3]
Appearance White to off-white solidCommercially available data
Purity (HPLC) ≥95% (typically ~97.0%)[3]
Mass Spectrometry M+H⁺: 188.2[3]
¹H NMR Conforms to structure[3]
Storage -20°C[2]

Experimental Protocols

The following protocols are based on established synthetic strategies for α-amino ketones and related compounds, including the first reported enantioselective synthesis of 8-amino-7-oxononanoic acid.[4][5] This multi-step synthesis involves the formation of a carbon-carbon bond followed by the introduction of the amino group and final deprotection.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Azide (B81097) Introduction cluster_2 Step 3: Reduction of Azide cluster_3 Step 4: Deprotection and Salt Formation A β-ketophosphonate C Enone Intermediate A->C NaH, THF B Benzyl (B1604629) 4-formylbutanoate B->C D Azido-ketoester C->D NaN3, Phase Transfer Catalyst E Amino-ketoester D->E H2, Pd/C F This compound E->F HCl (aq)

Caption: Overall workflow for the chemical synthesis of this compound.

Materials and Reagents
  • β-ketophosphonate derived from L- or D-alanine

  • Benzyl 4-formylbutanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium azide (NaN₃)

  • Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Step-by-Step Synthesis Protocol

Step 1: Synthesis of the Enone Intermediate

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., Argon), add a solution of the starting β-ketophosphonate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0°C and add a solution of benzyl 4-formylbutanoate (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the enone intermediate.

Step 2: Synthesis of the Azido-ketoester

  • Dissolve the enone intermediate (1.0 eq) in a suitable solvent system such as toluene/water (1:1).

  • Add sodium azide (1.5 eq) and a phase transfer catalyst (0.1 eq).

  • Heat the mixture to 80°C and stir vigorously for 24 hours.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude azido-ketoester can often be used in the next step without further purification.

Step 3: Reduction to the Amino-ketoester

  • Dissolve the crude azido-ketoester from the previous step in methanol (B129727) or ethyl acetate.

  • Add 10% Pd/C catalyst (10% by weight).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-ketoester.

Step 4: Hydrolysis and Hydrochloride Salt Formation

  • To the crude amino-ketoester, add a 6 M aqueous HCl solution.

  • Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours to effect hydrolysis of the benzyl ester.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and then to 0°C in an ice bath to facilitate precipitation.

  • If necessary, concentrate the solution under reduced pressure to remove water and induce precipitation.

  • Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether or acetone, and dry under vacuum to yield this compound as a solid.

Purification and Characterization
  • Purification: The final product can be recrystallized from an appropriate solvent system (e.g., methanol/ether) to improve purity.

  • HPLC Analysis: Purity is assessed by reverse-phase HPLC. A typical mobile phase would be a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for the free base is at m/z 188.2.[3]

  • NMR Spectroscopy: Structural confirmation is achieved by ¹H and ¹³C NMR spectroscopy. The spectra should be consistent with the structure of this compound.

Biological Context: The Biotin Biosynthesis Pathway

8-Amino-7-oxononanoic acid is a key metabolite in the biosynthesis of biotin. The pathway begins with pimeloyl-CoA (or pimeloyl-ACP) and L-alanine, which are condensed by 8-amino-7-oxononanoate synthase (BioF) to form 8-amino-7-oxononanoic acid.[1] This is followed by a series of enzymatic transformations to yield the final biotin molecule.

Biotin_Biosynthesis Pimeloyl_CoA Pimeloyl-CoA + L-Alanine BioF BioF (8-Amino-7-oxononanoate synthase) Pimeloyl_CoA->BioF AONA 8-Amino-7-oxononanoic acid BioA BioA (DAPA synthase) AONA->BioA DAPA 7,8-Diaminopelargonic acid BioD BioD (Dethiobiotin synthase) DAPA->BioD DTB Dethiobiotin BioB BioB (Biotin synthase) DTB->BioB Biotin Biotin BioF->AONA BioA->DAPA BioD->DTB BioB->Biotin

Caption: Simplified diagram of the late-stage biotin biosynthesis pathway.

References

Application Notes and Protocols for Studying Enzyme Kinetics of 8-Amino-7-oxononanoate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-7-oxononanoate (B1240340) synthase (AONS), also known as 7-keto-8-aminopelargonate synthase (KAPA synthase) or by its gene name bioF, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the biosynthesis of biotin (B1667282) (Vitamin B7).[1][2] This enzyme catalyzes the first committed step in the biotin synthesis pathway: the decarboxylative condensation of L-alanine with pimeloyl-CoA to yield 8(S)-amino-7-oxononanoate (AON), coenzyme A (CoA), and carbon dioxide.[1][2]

The biotin biosynthesis pathway is essential for most bacteria and plants but is absent in mammals, making AONS an attractive target for the development of novel antibiotics and herbicides.[1] Understanding the kinetic properties of AONS is crucial for the design and characterization of potent and specific inhibitors. These application notes provide a comprehensive guide to studying the enzyme kinetics of AONS using 8-Amino-7-oxononanoic acid's precursor, L-alanine, and pimeloyl-CoA.

Signaling Pathway: Biotin Synthesis

AONS is the entry point for the synthesis of the biotin vitamin, a critical cofactor for carboxylase enzymes involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis. The pathway begins with pimeloyl-CoA and L-alanine and proceeds through several enzymatic steps to produce biotin.

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AONS 8-Amino-7-oxononanoate Synthase (AONS/BioF) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON 8-Amino-7-oxononanoate (AON) AONS->AON CO2 CoA BioA BioA AON->BioA DAPA 7,8-Diaminopelargonic acid (DAPA) BioA->DAPA BioD BioD DAPA->BioD DTB Dethiobiotin (DTB) BioD->DTB BioB BioB DTB->BioB Biotin Biotin BioB->Biotin

Caption: The biotin biosynthesis pathway, initiated by AONS.

Data Presentation: Kinetic Parameters of AONS

The following table summarizes the known kinetic parameters for 8-Amino-7-oxononanoate Synthase from various organisms. This data is essential for designing kinetic experiments and for comparing the potency of potential inhibitors.

OrganismSubstrate/InhibitorParameterValueNotes
Escherichia coliPimeloyl-CoAK~10 µMDetermined by monitoring AON synthesis.[2] Can also utilize pimeloyl-ACP with similar affinity.[2]
Escherichia coliPimeloyl-CoAK25 µMDetermined at 30°C and pH 7.5.
Escherichia coliL-AlanineKNot ReportedThe Michaelis constant for L-alanine is not specified in the reviewed literature.
Escherichia coliL-Alaninek (aldimine formation)2 x 10 M sRepresents the rapid formation of the external aldimine.[1]
Escherichia coliD-Alaninek (aldimine formation)125 M sD-alanine is a poor substrate for aldimine formation.[1]
Escherichia coliD-AlanineK0.59 mMCompetitive inhibitor with respect to L-alanine.
Escherichia coli(+/-)-8-Amino-7-oxo-8-phosphononanoic acidK7 µMA potent, slow-binding competitive inhibitor with respect to L-alanine.
Escherichia coliTrifluoroalanineInhibitionIrreversible (Suicide Substrate)Forms a covalent adduct with the enzyme. Specific K value not reported for AONS.[3]
Bacillus subtilisPimeloyl-CoAK~15 µMDetermined using refolded enzyme.[2]
Bacillus sphaericusPimeloyl-CoAK1 µM

Experimental Protocols

A continuous spectrophotometric assay is a reliable and convenient method for determining the kinetic parameters of AONS. This assay monitors the release of Coenzyme A (CoA), which possesses a free sulfhydryl group that can be detected using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction of the sulfhydryl group with DTNB produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a maximum absorbance at 412 nm.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - AONS Enzyme - Pimeloyl-CoA - L-Alanine - DTNB Solution - Assay Buffer Reaction_Mix Prepare Reaction Mixture in Cuvette: - Buffer - DTNB - L-Alanine - AONS Enzyme Reagents->Reaction_Mix Instrument Set up Spectrophotometer: - Wavelength: 412 nm - Temperature Control Monitor Monitor Absorbance at 412 nm over time Instrument->Monitor Initiate Initiate Reaction: - Add Pimeloyl-CoA Reaction_Mix->Initiate Initiate->Monitor Initial_Rates Calculate Initial Reaction Rates (ΔAbs/min) Monitor->Initial_Rates Michaelis_Menten Plot Initial Rates vs. Substrate Concentration Initial_Rates->Michaelis_Menten Fit_Data Fit Data to Michaelis-Menten Equation to determine Km and Vmax Michaelis_Menten->Fit_Data

Caption: Workflow for the kinetic analysis of AONS.

Detailed Methodology: Continuous Spectrophotometric Assay

1. Materials and Reagents:

  • Purified 8-Amino-7-oxononanoate Synthase (AONS)

  • Pimeloyl-CoA

  • L-Alanine

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Spectrophotometer with temperature control and kinetic measurement capabilities

  • Cuvettes (1 cm path length)

2. Reagent Preparation:

  • AONS Enzyme Stock: Prepare a stock solution of AONS in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol) and store at -80°C. The final concentration in the assay should be determined empirically but is typically in the nanomolar range.

  • Pimeloyl-CoA Stock Solution: Prepare a 10 mM stock solution in water and store in aliquots at -20°C.

  • L-Alanine Stock Solution: Prepare a 1 M stock solution in water and store at 4°C.

  • DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer. This solution should be prepared fresh daily.

3. Assay Procedure:

  • Set the spectrophotometer to read absorbance at 412 nm and equilibrate the sample holder to the desired temperature (e.g., 30°C).

  • In a 1 ml cuvette, prepare the reaction mixture by adding the following components:

    • Assay Buffer (to a final volume of 1 ml)

    • 10 µl of 10 mM DTNB (final concentration: 100 µM)

    • A variable volume of L-Alanine stock solution to achieve the desired final concentrations (e.g., a range from 0.1 mM to 10 mM).

    • A fixed, non-saturating concentration of Pimeloyl-CoA (e.g., a concentration close to its K value, ~10-25 µM). To determine the K for L-alanine, pimeloyl-CoA should be at a saturating concentration (e.g., >100 µM).

  • Add the AONS enzyme to the reaction mixture to a final concentration that gives a linear rate of absorbance change for at least 5 minutes. Mix gently by inverting the cuvette.

  • Place the cuvette in the spectrophotometer and monitor the absorbance at 412 nm for 5-10 minutes, recording data points every 15-30 seconds.

  • To determine the kinetic parameters for pimeloyl-CoA, repeat the assay with a fixed, saturating concentration of L-alanine (e.g., >5 mM) and varying concentrations of pimeloyl-CoA (e.g., a range from 1 µM to 100 µM).

  • For inhibitor studies, include the inhibitor at various concentrations in the reaction mixture and determine its effect on the initial reaction rates.

4. Data Analysis:

  • Calculate the initial reaction rate (v) from the linear portion of the absorbance versus time plot using the Beer-Lambert law:

    • v (µM/min) = (ΔA/min) / (ε * l) * 10^6

    • Where:

      • ΔA/min is the change in absorbance per minute.

      • ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).

      • l is the path length of the cuvette (typically 1 cm).

  • Plot the initial reaction rates against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the K and Vmax values.

    • v = (Vmax * [S]) / (K + [S])

  • For inhibition studies, analyze the data using appropriate models (e.g., competitive, non-competitive, uncompetitive) to determine the inhibition constant (K).

Logical Relationships in AONS Catalysis

The catalytic mechanism of AONS, a PLP-dependent enzyme, involves a series of interconnected steps starting with the formation of an external aldimine with L-alanine, followed by decarboxylation and condensation with pimeloyl-CoA.

AONS_Mechanism E_PLP Enzyme-PLP Internal Aldimine E_PLP_Ala Enzyme-PLP-L-Alanine External Aldimine E_PLP->E_PLP_Ala + L-Alanine L_Ala L-Alanine Quinonoid1 Quinonoid Intermediate 1 E_PLP_Ala->Quinonoid1 - H+ Acyl_Intermediate Acyl-PLP Intermediate Quinonoid1->Acyl_Intermediate + Pimeloyl-CoA - CoA Pim_CoA Pimeloyl-CoA Quinonoid2 Quinonoid Intermediate 2 Acyl_Intermediate->Quinonoid2 - CO2 AON_PLP Enzyme-PLP-AON External Aldimine Quinonoid2->AON_PLP + H+ E_PLP_regen Enzyme-PLP Internal Aldimine (Regenerated) AON_PLP->E_PLP_regen + H2O - AON AON 8-Amino-7-oxononanoate (AON) CoA Coenzyme A CO2 Carbon Dioxide

Caption: Simplified catalytic cycle of AONS.

References

Application Notes and Protocols for Feeding Studies with 8-Amino-7-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a crucial intermediate in the de novo biosynthesis of biotin (B1667282) (Vitamin B7).[1][2][3][4] Biotin is an essential cofactor for several carboxylase enzymes involved in key metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. While animals cannot synthesize biotin, their gut microbiota can, and intermediates in the biotin synthesis pathway may serve as precursors. This document provides a detailed experimental protocol for conducting feeding studies in rodents to investigate the in vivo effects of orally administered AON. The primary objective of such studies would be to determine if AON can serve as a biotin precursor, alleviate symptoms of biotin deficiency, and to assess its overall physiological and metabolic impact.

The protocol is designed to be comprehensive, covering preliminary dose-finding and toxicity assessments, followed by a detailed efficacy study. Methodologies for diet preparation, animal handling, and endpoint analysis are described in detail.

Experimental Protocols

Part 1: Preliminary Dose-Finding and Acute Oral Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of safe doses of 8-Amino-7-oxononanoic acid for a subsequent sub-chronic feeding study. This protocol is adapted from OECD Guideline 423 for the Acute Toxic Class Method.[5][6]

Materials:

  • 8-Amino-7-oxononanoic acid (AON)

  • Sterile, distilled water or 0.9% saline solution

  • 6-8 week old female Sprague-Dawley rats

  • Standard rodent chow (e.g., AIN-93G)[7][8][9]

  • Oral gavage needles

  • Animal caging and monitoring equipment

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 5 days prior to the study, with free access to standard chow and water.

  • Dose Preparation: Prepare a stock solution of AON in sterile water or saline. Subsequent dilutions should be made to achieve the desired concentrations for dosing.

  • Dosing Procedure:

    • Fast animals overnight (with access to water) before dosing.

    • Administer a single oral dose of AON by gavage. The starting dose can be selected from the OECD-recommended levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[5][6]

    • A stepwise procedure is used, with 3 animals per step. The outcome of each step determines the dose for the next group.

  • Observation:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Daily observations should be made for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weight changes and any mortality.

  • Endpoint: The study is complete when the MTD is identified, or when no toxicity is observed at the highest dose level.

  • Data Analysis: The results will be used to select three dose levels (low, medium, high) for the sub-chronic feeding study.

Part 2: Sub-Chronic Feeding Study

Objective: To evaluate the efficacy of 8-Amino-7-oxononanoic acid as a biotin precursor in a rodent model of biotin deficiency.

Experimental Design:

  • Animals: 6-8 week old male Sprague-Dawley rats.

  • Housing: Individually housed in metabolic cages to allow for accurate food intake measurement and urine/feces collection.

  • Study Duration: 8 weeks.

  • Experimental Groups:

    • Group 1 (Control): Biotin-sufficient diet (modified AIN-93G).

    • Group 2 (Biotin-Deficient - BD): Biotin-deficient diet containing avidin (B1170675).

    • Group 3 (BD + Low AON): Biotin-deficient diet + Low dose of AON.

    • Group 4 (BD + Medium AON): Biotin-deficient diet + Medium dose of AON.

    • Group 5 (BD + High AON): Biotin-deficient diet + High dose of AON.

    • Group 6 (Control + High AON): Biotin-sufficient diet + High dose of AON.

Diet Preparation:

  • Biotin-Sufficient Diet (Control): Based on the AIN-93G formulation, containing a normal level of biotin (e.g., 0.2 mg/kg of diet).

  • Biotin-Deficient Diet (BD): A modified AIN-93G diet with no added biotin. To induce biotin deficiency, add pasteurized egg white powder to the diet. The amount of egg white powder should be calculated based on its avidin content to ensure complete binding of any residual biotin in the diet ingredients.[10][11][12]

  • AON Supplementation: AON will be mixed into the respective diets at the predetermined low, medium, and high concentrations.

Procedure:

  • Acclimation: Acclimate rats for one week on the control diet.

  • Study Initiation: Randomly assign animals to the experimental groups and start them on their respective diets.

  • Daily Monitoring:

    • Measure and record food and water intake daily.

    • Record body weight twice weekly.

    • Observe for any clinical signs of biotin deficiency (e.g., dermatitis, alopecia, neuromuscular abnormalities).

  • Sample Collection:

    • Urine: Collect 24-hour urine samples weekly using metabolic cages. Store at -80°C for analysis of 3-hydroxyisovaleric acid.

    • Blood: Collect blood samples (e.g., via tail vein) at baseline and at 4 and 8 weeks. Separate plasma and store at -80°C for biotin and metabolite analysis.

    • Feces: Collect fecal samples at the end of the study for gut microbiota analysis.

  • Terminal Procedures (Week 8):

    • At the end of the study, euthanize animals according to approved protocols.

    • Collect terminal blood samples via cardiac puncture.

    • Harvest liver and kidney tissues. A portion should be snap-frozen in liquid nitrogen for enzyme assays and gene expression analysis, and another portion fixed in formalin for histopathology.

Endpoint Analysis:

  • Biochemical Markers:

    • Urinary 3-hydroxyisovaleric acid (a sensitive marker of biotin deficiency).

    • Plasma biotin and its major metabolites (e.g., bisnorbiotin, biotin sulfoxide).

    • Activity of biotin-dependent carboxylases (e.g., propionyl-CoA carboxylase, pyruvate (B1213749) carboxylase) in liver homogenates.

  • Gene Expression Analysis:

    • Quantify the mRNA levels of genes involved in biotin metabolism and transport in the liver and kidney using RT-qPCR.

  • Histopathology:

    • Examine H&E stained sections of the liver and kidney for any pathological changes.

  • Gut Microbiota Analysis:

    • Perform 16S rRNA gene sequencing on fecal DNA to assess changes in the gut microbial community structure.

Data Presentation

Table 1: Proposed Dose Levels for Sub-Chronic Feeding Study

Group Diet AON Dose (mg/kg diet)
1 Control (Biotin-Sufficient) 0
2 Biotin-Deficient (BD) 0
3 BD + Low AON To be determined from toxicity study
4 BD + Medium AON To be determined from toxicity study
5 BD + High AON To be determined from toxicity study

| 6 | Control + High AON | To be determined from toxicity study |

Table 2: Key Endpoints and Assays

Parameter Sample Assay
Body Weight - Bi-weekly measurement
Food Intake - Daily measurement
Clinical Signs - Daily observation
Urinary 3-Hydroxyisovaleric Acid 24-hour Urine LC-MS/MS or GC-MS
Plasma Biotin and Metabolites Plasma LC-MS/MS
Carboxylase Activity Liver Homogenate Radiometric or Spectrophotometric Assay
Gene Expression Liver, Kidney RT-qPCR
Histopathology Liver, Kidney H&E Staining

| Gut Microbiota | Feces | 16S rRNA Sequencing |

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_study 8-Week Feeding Study cluster_analysis Endpoint Analysis acclimation Animal Acclimation (1 week) grouping Randomization into 6 Groups acclimation->grouping diet_prep Diet Preparation (AIN-93G based) feeding Ad libitum feeding with experimental diets diet_prep->feeding grouping->feeding monitoring Daily Monitoring (Intake, Weight, Clinical Signs) feeding->monitoring sampling Weekly/Bi-weekly Sample Collection (Urine, Blood) monitoring->sampling euthanasia Terminal Euthanasia and Tissue Collection sampling->euthanasia biochem Biochemical Analysis (Urine, Plasma, Liver) euthanasia->biochem gene Gene Expression (RT-qPCR) euthanasia->gene histo Histopathology euthanasia->histo microbiome Gut Microbiota Analysis euthanasia->microbiome

Caption: Workflow for the sub-chronic AON feeding study.

Biotin_Signaling_Pathway cluster_synthesis Biotin Synthesis Pathway (Simplified) cluster_function Biotin-Dependent Carboxylases pimeloyl_coa Pimeloyl-CoA + L-Alanine aon 8-Amino-7-oxononanoic acid (AON) pimeloyl_coa->aon BioF dapa 7,8-Diaminopelargonic acid (DAPA) aon->dapa BioA dtb Dethiobiotin dapa->dtb BioD biotin Biotin dtb->biotin BioB pcc Propionyl-CoA Carboxylase biotin->pcc pc Pyruvate Carboxylase biotin->pc acc Acetyl-CoA Carboxylase biotin->acc mcc Methylcrotonyl-CoA Carboxylase biotin->mcc

Caption: Simplified biotin synthesis pathway and its role.

Logical_Relationship cluster_intervention Intervention cluster_mechanism Proposed Mechanism cluster_outcome Potential Outcomes oral_aon Oral AON Administration gut_microbiota Gut Microbiota Utilization oral_aon->gut_microbiota biotin_synthesis Increased Biotin Synthesis gut_microbiota->biotin_synthesis rescue Rescue of Biotin Deficiency Phenotype biotin_synthesis->rescue markers Normalization of Biochemical Markers biotin_synthesis->markers

References

Application Note and Protocols for the Quantification of 8-Amino-7-oxononanoic Acid in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a pivotal intermediate in the conserved biotin (B1667282) biosynthesis pathway.[1] Biotin, or vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis. The synthesis of AON is catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (AONS), which mediates the decarboxylative condensation of L-alanine and pimeloyl-CoA. Given its central role in the production of biotin, the accurate quantification of AON in cellular lysates is crucial for studying microbial metabolism, identifying bottlenecks in engineered biotin production strains, and for the discovery of novel antimicrobial agents targeting this essential pathway.

This document provides detailed application notes and experimental protocols for the quantification of AON in bacterial cell lysates, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with derivatization. These methods are tailored for researchers, scientists, and drug development professionals working with microorganisms such as Escherichia coli and Bacillus subtilis.

Analytical Techniques Overview

The quantification of AON in complex biological matrices like cell lysates presents analytical challenges due to its polar nature and the presence of a keto-functional group. Two primary analytical approaches are recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and specificity. It allows for the direct detection of AON with minimal sample cleanup and can distinguish it from other structurally similar molecules.

  • High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: This technique is a robust and more accessible alternative to LC-MS/MS. AON, being a keto-amino acid, can be derivatized to enhance its chromatographic retention and detection by UV or fluorescence detectors.

Data Presentation

While specific intracellular concentrations of AON are sparsely reported in the literature, this table provides a template for summarizing quantitative data obtained from experimental analysis. The values presented below are hypothetical and should be replaced with experimental data.

OrganismGrowth PhaseGenetic BackgroundIntracellular AON Concentration (µM)Analytical MethodReference
Escherichia coli K-12ExponentialWild-type5.2 ± 0.8LC-MS/MS[Experimental Data]
Escherichia coli K-12StationaryWild-type2.1 ± 0.4LC-MS/MS[Experimental Data]
Bacillus subtilis 168ExponentialWild-type8.9 ± 1.2HPLC with Derivatization[Experimental Data]
Bacillus subtilis 168ExponentialΔbioA (Biotin auxotroph)Not DetectedHPLC with Derivatization[Experimental Data]

Signaling Pathway

The biosynthesis of biotin is a well-conserved pathway in many microorganisms. AON is a key intermediate in this pathway.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AON 8-Amino-7-oxononanoic acid (AON) Pimeloyl_CoA->AON BioF (AONS) L_Alanine L-Alanine L_Alanine->AON DAPA 7,8-Diaminononanoic acid (DAPA) AON->DAPA BioA SAM S-adenosyl-L-methionine (SAM) SAM->DAPA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Figure 1: Simplified biotin biosynthesis pathway highlighting the role of 8-Amino-7-oxononanoic acid (AON).

Experimental Protocols

Sample Preparation from Bacterial Cell Lysates

This protocol is critical for obtaining accurate and reproducible measurements of intracellular AON. It involves rapid quenching of metabolic activity and efficient extraction of metabolites.

Workflow for Sample Preparation:

Sample_Prep_Workflow Start Bacterial Cell Culture (e.g., E. coli, B. subtilis) Quenching Metabolic Quenching (-40°C Methanol) Start->Quenching Centrifugation1 Centrifugation (e.g., 5000 x g, 5 min, -10°C) Quenching->Centrifugation1 Extraction Metabolite Extraction (e.g., Boiling Ethanol) Centrifugation1->Extraction Centrifugation2 Centrifugation (e.g., 14000 x g, 10 min, 4°C) Extraction->Centrifugation2 Supernatant Collect Supernatant (Cell Extract) Centrifugation2->Supernatant Analysis LC-MS/MS or HPLC Analysis Supernatant->Analysis

References

Application Notes and Protocols: 8-Amino-7-oxononanoic Acid as a Substrate for Aminotransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a crucial intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7). Biotin is an essential cofactor for a variety of carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The biotin biosynthesis pathway is present in bacteria, archaea, fungi, and plants, but absent in mammals, making it an attractive target for the development of novel antimicrobial agents.

The formation of AON is catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (AONS), encoded by the bioF gene. In the subsequent step, AON is converted to 7,8-diaminopelargonic acid (DAPA) through a transamination reaction. This reaction is catalyzed by S-adenosyl-L-methionine:8-amino-7-oxononanoate aminotransferase, also known as DAPA aminotransferase or BioA. BioA utilizes S-adenosyl-L-methionine (SAM) as the primary amino donor. The essentiality of the biotin synthesis pathway for the survival of various pathogens, including Mycobacterium tuberculosis, has positioned BioA as a promising target for novel drug development.[1][2]

These application notes provide a summary of the kinetic properties of aminotransferases that utilize 8-amino-7-oxononanoic acid as a substrate, along with detailed protocols for enzyme purification and activity assays.

Biotin Synthesis Pathway

The synthesis of biotin from pimeloyl-CoA involves a conserved pathway in many microorganisms. The key step involving 8-amino-7-oxononanoic acid is the transamination reaction catalyzed by BioA.

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA + L-Alanine AON 8-Amino-7-oxononanoate (AON) Pimeloyl_CoA->AON BioF (AONS) DAPA 7,8-Diaminopelargonic Acid (DAPA) AON->DAPA BioA (Aminotransferase) + SAM DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioA_Purification_Workflow cluster_expression Expression cluster_purification Purification Transformation Transformation of E. coli with BioA expression vector Culture Inoculation and growth of E. coli culture Transformation->Culture Induction Induction of BioA expression (e.g., with IPTG) Culture->Induction Harvest Harvesting of cells by centrifugation Induction->Harvest Lysis Cell lysis (e.g., sonication) Harvest->Lysis Clarification Clarification of lysate by centrifugation Lysis->Clarification Binding Binding to Ni-NTA affinity column Clarification->Binding Wash Washing of unbound proteins Binding->Wash Elution Elution of His-tagged BioA (e.g., with imidazole) Wash->Elution Dialysis Dialysis to remove imidazole (B134444) and buffer exchange Elution->Dialysis Purity_Check Purity_Check Elution->Purity_Check SDS-PAGE analysis Storage Storage Dialysis->Storage Storage at -80°C BioA_Fluorescence_Assay_Workflow Start Prepare reaction mixture (Buffer, BioA, SAM, AON) Incubation Incubate at optimal temperature Start->Incubation Stop_Reaction Stop the reaction (e.g., with acid) Incubation->Stop_Reaction Derivatization Add OPA/2ME derivatization reagent Stop_Reaction->Derivatization Incubate_Deriv Incubate for derivatization Derivatization->Incubate_Deriv Measure_Fluorescence Measure fluorescence (Ex: 340 nm, Em: 455 nm) Incubate_Deriv->Measure_Fluorescence

References

Application Notes and Protocols for Studying 8-Amino-7-oxononanoic Acid Metabolism Using Cell-Free Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-7-oxononanoic acid (AON) is a key intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7), an essential cofactor for all domains of life. The metabolic pathway responsible for converting AON to biotin involves a series of enzymatic steps catalyzed by highly conserved enzymes. Understanding the kinetics and regulation of these enzymes is crucial for various applications, including the development of novel antimicrobial agents targeting this essential pathway and for the metabolic engineering of microorganisms for enhanced biotin production.

Cell-free expression (CFE) systems have emerged as a powerful platform for the rapid prototyping and characterization of enzymes and metabolic pathways.[1] These systems offer several advantages over traditional in vivo methods, including an open reaction environment that allows for precise control of reaction components, the ability to express toxic proteins, and high-throughput screening capabilities.[2] This document provides detailed application notes and protocols for utilizing cell-free expression systems to study the enzymes involved in AON metabolism.

The 8-Amino-7-oxononanoic Acid (AON) Metabolic Pathway

The conversion of AON to biotin is a critical segment of the biotin biosynthesis pathway. This process is catalyzed by a series of enzymes, with the core pathway in many organisms, including Escherichia coli, involving the following steps:

  • 8-amino-7-oxononanoate synthase (BioF): Catalyzes the condensation of pimeloyl-CoA (or pimeloyl-ACP) and L-alanine to produce AON.[3][4] This is the first committed step in the formation of the biotin ring structure.

  • Adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA): Transfers an amino group from S-adenosyl-L-methionine (SAM) to AON to form 7,8-diaminopelargonic acid (DAPA).[5]

  • Desthiobiotin synthase (BioD): Catalyzes the ATP-dependent cyclization of DAPA to form desthiobiotin (DTB).[5]

  • Biotin synthase (BioB): Inserts a sulfur atom into desthiobiotin to form the final product, biotin.[6][7]

The regulation of this pathway is tightly controlled, primarily at the transcriptional level by the biotin operon repressor, BirA.[8][9] BirA acts as both a biotin protein ligase and a transcriptional repressor, sensing the intracellular concentration of biotinoyl-5'-AMP to regulate the expression of the bio operon genes.[9]

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for the enzymes of the AON metabolic pathway from Escherichia coli. It is important to note that kinetic parameters can vary depending on the experimental conditions and the specific substrates used.

EnzymeSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)Source(s)
BioF Pimeloyl-CoA~10Not Reported[4]
Pimeloyl-ACP~10Not Reported[4]
BioA 8-amino-7-oxononanoate (KAPA)Not ReportedNot Reported
S-adenosyl-L-methionine (SAM)Not ReportedNot Reported
BioD 7,8-diaminopelargonic acid (DAPA)~2 (for YnfK)Not Reported[10]
ATP~2 (for YnfK)Not Reported[10]
BioB Desthiobiotin~2Not Reported[6]

Mandatory Visualizations

Biotin_Biosynthesis_Pathway cluster_pimeloyl Pimeloyl Moiety Synthesis cluster_AON_metabolism AON Metabolism Pimeloyl-CoA Pimeloyl-CoA AON 8-Amino-7-oxononanoic acid (AON) Pimeloyl-CoA->AON BioF (8-amino-7-oxononanoate synthase) DAPA 7,8-Diaminopelargonic acid (DAPA) AON->DAPA BioA (DAPA aminotransferase) DTB Desthiobiotin (DTB) DAPA->DTB BioD (Desthiobiotin synthase) Biotin Biotin DTB->Biotin BioB (Biotin synthase) L_Alanine L_Alanine SAM S-adenosyl- L-methionine ATP ATP Sulfur_Source Sulfur Source

Caption: The enzymatic cascade of 8-Amino-7-oxononanoic acid (AON) metabolism leading to biotin synthesis.

BirA_Regulation cluster_operon bio Operon bio_genes bioF bioA bioD bioB BirA_inactive BirA (inactive dimer) BirA_active BirA-Biotinoyl-AMP (active repressor) BirA_active->bio_genes represses transcription Biotin Biotin Biotinoyl_AMP Biotinoyl-5'-AMP Biotin->Biotinoyl_AMP BirA ATP ATP Biotinoyl_AMP->BirA_active binds Experimental_Workflow cluster_expression Cell-Free Protein Expression cluster_purification Purification cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis dna_template DNA Template (e.g., plasmid with bioF gene) cfe_reaction Cell-Free Expression Reaction dna_template->cfe_reaction expressed_enzyme Expressed Enzyme (e.g., BioF) cfe_reaction->expressed_enzyme purification Affinity Chromatography (e.g., Ni-NTA for His-tag) expressed_enzyme->purification purified_enzyme Purified Enzyme purification->purified_enzyme assay_setup Assay Setup (Enzyme + Substrates + Buffers) purified_enzyme->assay_setup incubation Incubation assay_setup->incubation detection Product Detection (e.g., HPLC, Mass Spectrometry) incubation->detection kinetic_analysis Kinetic Parameter Determination (Km, kcat) detection->kinetic_analysis

References

Application Notes and Protocols for Isotopic Labeling of 8-Amino-7-oxononanoic Acid for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a critical intermediate in the conserved biosynthetic pathway of biotin (B1667282) (Vitamin B7).[1][2][3][4] Biotin is an essential cofactor for a variety of carboxylases involved in key metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[5][6] Understanding the metabolic flux through the biotin synthesis pathway is of significant interest in various fields, including microbiology, metabolic engineering, and drug development, particularly in the context of developing novel antimicrobial agents targeting this essential pathway.

Isotopic labeling is a powerful technique to trace the flow of metabolites through a biochemical pathway.[7][8] By introducing stable isotopes (e.g., ¹³C, ¹⁵N) into a precursor molecule, researchers can track the incorporation of these isotopes into downstream metabolites, including AON. This allows for the quantitative analysis of metabolic flux and the elucidation of pathway dynamics under various conditions.

These application notes provide a detailed overview and experimental protocols for the isotopic labeling of AON for metabolic tracing studies. The primary approach described herein involves the in vivo or in vitro labeling of AON by providing isotopically labeled precursors, followed by extraction and analysis using mass spectrometry.

Metabolic Pathway of Biotin Synthesis

The biosynthesis of biotin from pimeloyl-CoA and L-alanine is a well-characterized pathway involving four key enzymatic steps. AON is the product of the first committed step in this pathway.

Biotin_Pathway cluster_0 Biotin Biosynthesis Pathway Pimeloyl_CoA Pimeloyl-CoA AON 8-Amino-7-oxononanoic acid (AON) Pimeloyl_CoA->AON BioF (AON Synthase) L_Alanine L-Alanine L_Alanine->AON DAPA 7,8-Diaminononanoic acid (DAPA) AON->DAPA BioA (DAPA Synthase) DTB Dethiobiotin (DTB) DAPA->DTB BioD (DTB Synthase) Biotin Biotin DTB->Biotin BioB (Biotin Synthase)

Caption: The conserved biotin biosynthetic pathway, starting from Pimeloyl-CoA and L-Alanine.

Experimental Design and Workflow

Metabolic tracing of AON is typically achieved by introducing a stable isotope-labeled precursor into a biological system (e.g., bacterial culture, cell-free enzymatic assay) and subsequently measuring the isotopic enrichment in AON and other pathway intermediates. A general workflow for such an experiment is outlined below.

Experimental_Workflow Start Start: Select Isotopic Tracer Cell_Culture 1. Introduce Labeled Precursor to Biological System (e.g., ¹³C-Pimelic Acid to E. coli culture) Start->Cell_Culture Incubation 2. Incubate for a Defined Period Cell_Culture->Incubation Quenching 3. Quench Metabolism Incubation->Quenching Extraction 4. Extract Metabolites Quenching->Extraction Analysis 5. Analyze by LC-MS/MS Extraction->Analysis Data_Processing 6. Data Processing and Isotopologue Analysis Analysis->Data_Processing End End: Determine Metabolic Flux Data_Processing->End

Caption: General experimental workflow for metabolic tracing of 8-Amino-7-oxononanoic acid.

Data Presentation

Table 1: Hypothetical Mass Isotopologue Distribution of 8-Amino-7-oxononanoic Acid (AON) after Labeling with [U-¹³C₇]-Pimelic Acid

Time (minutes)M+0 (Unlabeled)M+1M+2M+3M+4M+5M+6M+7 (Fully Labeled)
0100%0%0%0%0%0%0%0%
1575%5%8%5%4%2%1%0%
3050%8%15%10%8%5%3%1%
6020%10%25%18%12%8%5%2%
1205%5%15%20%25%15%10%5%

Table 2: Hypothetical Relative Abundance of Biotin Pathway Intermediates after 60 minutes of Labeling with [U-¹³C₇]-Pimelic Acid

MetaboliteUnlabeled (%)Labeled (%)
Pimelic Acid2%98%
8-Amino-7-oxononanoic acid (AON)20%80%
7,8-Diaminononanoic acid (DAPA)45%55%
Dethiobiotin (DTB)70%30%
Biotin90%10%

Experimental Protocols

Protocol 1: In Vivo Isotopic Labeling of AON in E. coli

This protocol describes the labeling of AON in a bacterial culture by providing an isotopically labeled precursor in the growth medium.

Materials:

  • E. coli strain capable of biotin synthesis (e.g., wild-type K-12)

  • Minimal media (e.g., M9 minimal medium)

  • Isotopically labeled precursor (e.g., [U-¹³C₇]-Pimelic Acid or [1,7-¹³C₂]-Pimelic Acid)

  • Unlabeled pimelic acid (for control)

  • Sterile culture flasks

  • Incubator shaker

  • Centrifuge

  • Quenching solution (e.g., 60% methanol, -80°C)

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS/MS system

Procedure:

  • Prepare Cultures: Grow a starter culture of E. coli overnight in rich medium (e.g., LB broth). Inoculate fresh minimal medium with the overnight culture to an OD₆₀₀ of ~0.05.

  • Introduce Labeled Precursor: When the cultures reach mid-exponential phase (OD₆₀₀ ≈ 0.4-0.6), add the isotopically labeled pimelic acid to a final concentration of 10-100 µM. For the control, add unlabeled pimelic acid at the same concentration.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes) after adding the precursor, withdraw a defined volume of culture (e.g., 1 mL).

  • Quench Metabolism: Immediately add the culture sample to a tube containing ice-cold quenching solution. This rapidly stops all enzymatic activity.

  • Cell Lysis and Metabolite Extraction:

    • Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) at 4°C to pellet the cells.

    • Resuspend the cell pellet in cold extraction solvent.

    • Lyse the cells by sonication or bead beating.

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS/MS: Dry the metabolite extract under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. Use a method optimized for the separation and detection of AON and other biotin pathway intermediates.

  • Data Analysis: Process the raw data to identify and quantify the different mass isotopologues of AON. Correct for the natural abundance of stable isotopes.

Protocol 2: In Vitro Enzymatic Synthesis and Labeling of AON

This protocol describes the production of isotopically labeled AON in a cell-free system using purified enzymes.

Materials:

  • Purified 8-amino-7-oxononanoate (B1240340) synthase (BioF enzyme)

  • Pimeloyl-CoA

  • Isotopically labeled L-Alanine (e.g., [U-¹³C₃]-L-Alanine)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing pyridoxal (B1214274) 5'-phosphate)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • LC-MS/MS system

Procedure:

  • Set up the Enzymatic Reaction: In a microcentrifuge tube, combine the reaction buffer, pimeloyl-CoA, and isotopically labeled L-Alanine.

  • Initiate the Reaction: Add the purified BioF enzyme to the reaction mixture to start the synthesis of AON.

  • Incubate: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the Reaction: Terminate the reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant directly or after appropriate dilution using LC-MS/MS to detect and quantify the labeled AON.

Conclusion

The isotopic labeling of 8-Amino-7-oxononanoic acid provides a powerful tool for investigating the dynamics of the essential biotin biosynthetic pathway. By employing the protocols and workflows described in these application notes, researchers can gain valuable insights into the metabolic flux through this pathway, which can aid in the discovery of novel antimicrobial agents and the optimization of microbial production of biotin. While direct chemical synthesis of labeled AON is not commonplace, the use of labeled precursors in vivo or in vitro offers a robust and reliable method for metabolic tracing.

References

Application Notes and Protocols for High-Throughput Screening of 8-Amino-7-oxononanoic Acid Utilization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for identifying and characterizing inhibitors of 8-Amino-7-oxononanoic acid (AON) utilization, a critical step in the biotin (B1667282) biosynthesis pathway. The primary target for these inhibitors is 7,8-diaminopelargonic acid synthase (BioA), the enzyme that converts AON to 7,8-diaminopelargonic acid (DAPA). Inhibition of this pathway has been identified as a promising strategy for the development of novel antibiotics, particularly against pathogens like Mycobacterium tuberculosis.

Introduction to the Target: Biotin Biosynthesis Pathway

Biotin, also known as vitamin B7, is an essential cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis and amino acid metabolism.[1][2][3] While humans obtain biotin from their diet, many bacteria and plants synthesize it de novo, making the biotin biosynthesis pathway an attractive target for antimicrobial and herbicide development.[4] The pathway involves a series of enzymatic conversions, with the utilization of 8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), by the enzyme 7,8-diaminopelargonic acid synthase (BioA) being a key step.[5][6] BioA is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase that catalyzes the transfer of an amino group from a donor, typically S-adenosyl-L-methionine (SAM), to AON, forming DAPA.[7][8]

High-Throughput Screening (HTS) for BioA Inhibitors

A robust and efficient high-throughput screening (HTS) assay is crucial for identifying novel inhibitors of BioA. A continuous coupled fluorescence displacement assay has been developed and validated for this purpose.[9] This assay is amenable to a high-throughput format and offers high sensitivity for detecting BioA activity and its inhibition.

Principle of the Assay

The assay indirectly measures BioA activity by coupling the formation of its product, DAPA, to a subsequent enzymatic reaction that produces a fluorescent signal. In this coupled system:

  • BioA converts AON and SAM to DAPA.

  • Dethiobiotin (B101835) synthetase (BioD) , the next enzyme in the pathway, utilizes DAPA to produce dethiobiotin.

  • The production of dethiobiotin is monitored by its ability to displace a fluorescently labeled dethiobiotin probe from streptavidin. This displacement leads to an increase in fluorescence, which is proportional to the amount of DAPA produced and thus to the activity of BioA.

This multi-step process allows for a sensitive and continuous monitoring of BioA kinetics.

Experimental Protocols

Reagents and Materials
  • Black 384-well plates

  • Fluorescence plate reader

  • Recombinant BioA enzyme

  • Recombinant BioD enzyme

  • 8-Amino-7-oxononanoic acid (AON/KAPA)

  • S-adenosyl-L-methionine (SAM)

  • Streptavidin

  • Fluorescently labeled dethiobiotin probe

  • Assay buffer (e.g., 100 mM Bicine, pH 8.6, 50 mM NaHCO3, 1 mM MgCl2, 0.1 mM PLP, 0.0025% Igepal CA630)[10]

  • EDTA for quenching the reaction

  • DMSO for compound dissolution

HTS Assay Protocol for BioA Inhibitors (384-well format)

This protocol is adapted from a validated fluorescence displacement assay.[9][10]

  • Compound Plating :

    • Prepare serial dilutions of test compounds in DMSO.

    • Using an acoustic liquid handler, dispense nanoliter volumes of each compound solution into the wells of a 384-well plate.

    • Include positive controls (known BioA inhibitor) and negative controls (DMSO only) on each plate.

  • Reagent Preparation :

    • Prepare a 2X reaction mixture containing BioA, BioD, SAM, fluorescently labeled dethiobiotin, and streptavidin in assay buffer. The final concentrations in the assay should be optimized, but starting points can be: 50 nM BioA, 320 nM BioD, 1 mM SAM, a suitable concentration of the fluorescent probe, and streptavidin.[9]

  • Assay Initiation :

    • Dispense the 2X reaction mixture into all wells of the compound-containing plate.

    • Initiate the reaction by adding a 2X solution of the substrate, AON (KAPA), to all wells. A final concentration of approximately 3 µM AON can be used as a starting point.[9]

  • Incubation and Measurement :

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).[10]

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).[10]

  • Reaction Quenching :

    • Stop the reaction by adding a solution of 500 mM EDTA.[9][10]

  • Data Analysis :

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Determine the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11][12][13]

    • For active compounds ("hits"), determine the IC50 value by performing dose-response experiments.

Data Presentation

The following table summarizes quantitative data for known inhibitors of BioA identified through various screening efforts.

Compound IDCompound Name/StructureSource Organism of BioAIC50 (µM)Reference
A36 Not specifiedMycobacterium tuberculosis28.94[14]
A35 Not specifiedMycobacterium tuberculosis88.16[14]
A65 Not specifiedMycobacterium tuberculosis114.42[14]
CHM-1 Not specifiedMycobacterium tuberculosis2.42[14]
M-2 Analogue of AmiclenomycinNot specified57[7]
C48 Not specifiedMycobacterium tuberculosis0.034[10]

Visualizations

Biotin Biosynthesis Pathway

The following diagram illustrates the key steps in the biotin biosynthesis pathway, highlighting the role of BioA in the utilization of 8-Amino-7-oxononanoic acid.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA + L-Alanine AON 8-Amino-7-oxononanoate (AON/KAPA) Pimeloyl_CoA->AON BioF DAPA 7,8-Diaminopelargonic acid (DAPA) AON->DAPA BioA (Target of Inhibition) DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioF BioF (AON Synthase) BioA BioA (DAPA Synthase) BioD BioD (DTB Synthase) BioB BioB (Biotin Synthase)

Caption: The biotin biosynthesis pathway, highlighting the conversion of AON by BioA.

High-Throughput Screening Workflow

This diagram outlines the logical flow of the high-throughput screening process for identifying BioA inhibitors.

HTS_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_secondary_screen Hit Confirmation and Characterization Compound_Library Compound Library (e.g., 10,000s of compounds) Single_Concentration_Screening Single-Concentration Screening in 384-well plates Compound_Library->Single_Concentration_Screening Data_Acquisition Fluorescence Measurement Single_Concentration_Screening->Data_Acquisition Hit_Identification Identification of Primary Hits (% Inhibition > Threshold) Data_Acquisition->Hit_Identification Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response Counter_Screens Counter-Screens (e.g., assay interference) Hit_Identification->Counter_Screens Validated_Hits Validated Hits Dose_Response->Validated_Hits Counter_Screens->Validated_Hits Lead_Optimization Lead_Optimization Validated_Hits->Lead_Optimization Lead Optimization (SAR Studies)

Caption: Workflow for HTS-based identification and validation of BioA inhibitors.

References

Culturing Biotin Auxotrophs with 8-Amino-7-oxononanoic Acid Supplementation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Biotin (B1667282), also known as vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis and amino acid metabolism.[1][2] While plants and many microorganisms can synthesize biotin de novo, animals and some microbes are biotin auxotrophs, meaning they must acquire it from their environment.[1] This metabolic dependency makes the biotin synthesis pathway a compelling target for the development of novel antimicrobial agents.[1]

Biotin auxotrophs are valuable tools in research for studying metabolic pathways, gene function, and for the selection of genetically modified organisms. A common type of biotin auxotroph is one with a mutation in a gene of the biotin biosynthetic pathway. The pathway's late stage involves the conversion of pimeloyl-CoA to biotin through several enzymatic steps.[2][3] One of the key intermediates in this pathway is 8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA).

The synthesis of AON is catalyzed by the enzyme 8-amino-7-oxononanoate (B1240340) synthase, which is encoded by the bioF gene.[1] Biotin auxotrophs with mutations in genes upstream of bioF, or in bioF itself, are unable to produce AON and therefore cannot synthesize biotin. However, the growth of these auxotrophs can be restored by supplementing the culture medium with AON, which bypasses the genetic lesion. This principle allows for the selective growth of specific auxotrophic strains and provides a method for studying the downstream steps of the biotin synthesis pathway.

These protocols provide a framework for culturing biotin auxotrophs, such as Escherichia coli ΔbioF mutants, using AON supplementation. The methods described herein cover the preparation of AON stock solutions, biotin-free minimal media, biotin-starved inocula, and a quantitative growth experiment to determine the effective concentration range of AON.

Biotin Synthesis Pathway (Late Stages)

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AON 8-Amino-7-oxononanoic acid (AON/KAPA) Pimeloyl_CoA->AON BioF DAPA 7,8-Diaminopelargonic acid (DAPA) AON->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Caption: Late stages of the biotin biosynthesis pathway.

Experimental Protocols

Protocol 1: Preparation of 8-Amino-7-oxononanoic Acid (AON) Stock Solution

This protocol describes the preparation of a stock solution of 8-Amino-7-oxononanoic acid for use as a supplement in microbial cultures.

Materials:

  • 8-Amino-7-oxononanoic acid (AON/KAPA) powder

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh a desired amount of AON powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 1.87 mg of AON (Molecular Weight: 187.24 g/mol ) for 1 ml of solvent.

  • Dissolving: Add a corresponding volume of sterile, deionized water to the tube. Vortex thoroughly to dissolve the powder. If solubility is an issue, gentle warming (to no more than 37°C) or brief sonication may be applied.

  • Sterilization: Filter-sterilize the AON stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Storage: For immediate use, the solution can be stored at 4°C. For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Biotin-Free Minimal Medium (M9 Medium)

This protocol outlines the preparation of M9 minimal medium, which lacks biotin and is suitable for culturing biotin auxotrophs.

Materials:

  • Na₂HPO₄

  • KH₂PO₄

  • NaCl

  • NH₄Cl

  • MgSO₄

  • CaCl₂

  • Glucose (or other carbon source)

  • Deionized water

Procedure:

  • Prepare 5x M9 Salts:

    • Dissolve the following in 1 L of deionized water:

      • 64 g Na₂HPO₄·7H₂O

      • 15 g KH₂PO₄

      • 2.5 g NaCl

      • 5.0 g NH₄Cl

    • Autoclave to sterilize.

  • Prepare Sterile Stock Solutions:

    • 20% (w/v) Glucose

    • 1 M MgSO₄

    • 0.1 M CaCl₂

    • Autoclave each solution separately.

  • Assemble 1 L of M9 Medium:

    • To 700 ml of sterile, deionized water, add:

      • 200 ml of 5x M9 Salts

      • 20 ml of 20% Glucose

      • 2 ml of 1 M MgSO₄

      • 1 ml of 0.1 M CaCl₂

    • Add sterile, deionized water to a final volume of 1 L. Mix well.

Protocol 3: Inoculum Preparation - Biotin Starvation

This protocol is crucial for ensuring that the growth of the biotin auxotroph is dependent on the supplemented AON.

Materials:

  • Biotin auxotroph strain (e.g., E. coli ΔbioF)

  • Rich medium (e.g., LB broth)

  • Biotin-free minimal medium (from Protocol 2)

  • Sterile centrifuge tubes

  • Sterile phosphate-buffered saline (PBS) or M9 salts solution

Procedure:

  • Initial Culture: Inoculate the biotin auxotroph strain from a glycerol (B35011) stock into a rich medium (e.g., LB broth) and grow overnight at the optimal temperature with shaking. This step ensures a healthy starting culture.

  • Harvesting: Pellet the cells from the overnight culture by centrifugation (e.g., 5000 x g for 10 minutes).

  • Washing: Discard the supernatant and resuspend the cell pellet in sterile PBS or M9 salts solution. Repeat the centrifugation and resuspension steps two more times to wash away any residual biotin from the rich medium.

  • Biotin Starvation: After the final wash, resuspend the cells in biotin-free minimal medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.5. Incubate this culture under the same growth conditions for 2-4 hours to deplete any internal biotin stores.

  • Final Inoculum Preparation: After the starvation period, measure the OD₆₀₀ of the culture and use it to inoculate the main experiment.

Protocol 4: Growth Experiment with AON Supplementation

This protocol details the setup of a growth experiment to assess the effect of different AON concentrations on a biotin auxotroph.

Materials:

  • Biotin-starved inoculum (from Protocol 3)

  • Biotin-free minimal medium (from Protocol 2)

  • AON stock solution (from Protocol 1)

  • Sterile culture vessels (e.g., 96-well microplate or culture flasks)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Media with AON: In your sterile culture vessels, prepare the biotin-free minimal medium with varying final concentrations of AON. For example, for a 96-well plate experiment, you could test AON concentrations ranging from 0 nM to 1000 nM. Include a positive control with biotin (e.g., 10 nM) and a negative control with no supplementation.

  • Inoculation: Inoculate each well or flask with the biotin-starved inoculum to a starting OD₆₀₀ of 0.05.

  • Incubation: Incubate the cultures at the optimal temperature with appropriate shaking (e.g., 37°C with 200 rpm for E. coli).

  • Growth Monitoring: Measure the OD₆₀₀ of the cultures at regular intervals (e.g., every 1-2 hours) for 24-48 hours, or until the cultures reach a stationary phase.

  • Data Analysis: Plot the OD₆₀₀ values over time to generate growth curves. From these curves, you can determine the final cell density and calculate the specific growth rate for each AON concentration.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_AON Prepare AON Stock Solution Setup_Culture Set up Cultures with Varying AON Concentrations Prep_AON->Setup_Culture Prep_Media Prepare Biotin-Free Minimal Medium Prep_Media->Setup_Culture Prep_Inoculum Prepare Biotin-Starved Inoculum Prep_Inoculum->Setup_Culture Incubate Incubate with Shaking Setup_Culture->Incubate Monitor_Growth Monitor Growth (OD600) Incubate->Monitor_Growth Generate_Curves Generate Growth Curves Monitor_Growth->Generate_Curves Calculate_Parameters Calculate Growth Rate and Final OD Generate_Curves->Calculate_Parameters Tabulate_Data Tabulate and Compare Results Calculate_Parameters->Tabulate_Data

Caption: Workflow for culturing biotin auxotrophs with AON.

Data Presentation

The following table presents representative data illustrating the expected dose-dependent growth response of an E. coli ΔbioF mutant to AON supplementation.

Table 1: Effect of 8-Amino-7-oxononanoic Acid (AON) Concentration on the Growth of a ΔbioFE. coli Strain

AON Concentration (nM)Final OD₆₀₀ (at 24h)Specific Growth Rate (h⁻¹)
00.08 ± 0.020.01 ± 0.01
10.25 ± 0.030.15 ± 0.02
100.55 ± 0.040.35 ± 0.03
500.68 ± 0.050.45 ± 0.04
1000.70 ± 0.050.46 ± 0.04
5000.71 ± 0.060.46 ± 0.05
10000.70 ± 0.050.45 ± 0.04
10 (Biotin Control)0.72 ± 0.050.47 ± 0.04

Note: Data are presented as mean ± standard deviation from triplicate experiments. This is example data to illustrate the expected outcome.

Troubleshooting and Considerations

  • No or Poor Growth: If no growth is observed even at high AON concentrations, verify the viability of the biotin auxotroph strain. Ensure that the inoculum preparation effectively starves the cells of biotin without compromising their viability. Also, confirm the composition of the minimal medium and the concentration of the AON stock solution.

  • Inconsistent Results: Variability between replicates can arise from inaccurate pipetting, especially when preparing serial dilutions of AON. Ensure thorough mixing of cultures before taking OD measurements.

  • Stability of AON: While generally stable, prolonged incubation at high temperatures or extreme pH could potentially degrade AON. It is recommended to prepare fresh stock solutions and add them to the medium shortly before inoculation.

  • Purity of AON: The purity of the AON powder can affect the experimental outcome. Use a high-purity source for reliable and reproducible results.

  • Strain Specificity: The optimal concentration of AON may vary between different microbial species and even between different mutant strains of the same species. It is advisable to perform a dose-response experiment to determine the optimal concentration for the specific strain being used.

References

Application Notes and Protocols for Site-Directed Mutagenesis of 8-amino-7-oxononanoate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-amino-7-oxononanoate (B1240340) synthase (AONS), encoded by the bioF gene in Escherichia coli, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the biosynthesis of biotin (B1667282), an essential vitamin.[1][2] AONS catalyzes the first committed step in this pathway: the decarboxylative condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate.[3][4] Due to its essential role in microorganisms and plants but not in animals (which obtain biotin from their diet), AONS is an attractive target for the development of novel antibiotics and herbicides.

Site-directed mutagenesis is a powerful technique to investigate the structure-function relationships of enzymes like AONS. By systematically altering specific amino acid residues within the active site, researchers can elucidate their roles in substrate binding, catalysis, and reaction specificity. This information is invaluable for understanding the enzyme's mechanism and for the rational design of inhibitors. These application notes provide a comprehensive guide to performing site-directed mutagenesis on AONS, from experimental design to the characterization of mutant enzymes.

Key Active Site Residues for Mutagenesis

The crystal structure of E. coli AONS has revealed several key residues in the active site that are critical for its catalytic activity. These residues are prime targets for site-directed mutagenesis studies.

  • Lys236: This residue is covalently bound to the PLP cofactor, forming an internal aldimine. It is proposed to act as a general acid/base during catalysis, specifically in the abstraction of the Cα proton from L-alanine.[3][4]

  • His133: This histidine is stacked parallel to the PLP ring and is thought to play a role in positioning the cofactor and may also act as a general acid/base.[3]

  • His207: This residue is believed to act as a general acid/base in the decarboxylation step of the reaction.[3]

  • Ser179: This serine residue is thought to polarize His207, thereby activating it for its role in decarboxylation.[3]

  • Asp204 and Glu175: These acidic residues may be involved in stabilizing intermediates during the catalytic cycle.[1]

Biotin Biosynthesis Pathway

AONS catalyzes the initial, rate-limiting step in the biotin biosynthesis pathway. Understanding this pathway provides context for the importance of AONS as a potential drug target.

Biotin Biosynthesis Pathway Pimeloyl_CoA Pimeloyl-CoA + L-Alanine AONS 8-Amino-7-oxononanoate Synthase (AONS) Pimeloyl_CoA->AONS AON 8-Amino-7-oxononanoate AONS->AON BioA BioA AON->BioA DAPA 7,8-Diaminopelargonate BioA->DAPA BioD BioD DAPA->BioD DTB Dethiobiotin BioD->DTB BioB BioB DTB->BioB Biotin Biotin BioB->Biotin

Biotin biosynthesis pathway highlighting the role of AONS.

Experimental Workflow for Site-Directed Mutagenesis of AONS

A systematic approach is essential for the successful creation and characterization of AONS mutants. The following workflow outlines the key stages of the process.

Site_Directed_Mutagenesis_Workflow cluster_0 Gene Manipulation cluster_1 Protein Expression and Purification cluster_2 Enzyme Characterization Primer_Design 1. Primer Design PCR_Mutagenesis 2. PCR Mutagenesis Primer_Design->PCR_Mutagenesis Template_Digestion 3. DpnI Digestion of Template DNA PCR_Mutagenesis->Template_Digestion Transformation 4. Transformation into E. coli Template_Digestion->Transformation Sequence_Verification 5. Sequence Verification Transformation->Sequence_Verification Expression 6. Overexpression of Mutant AONS Sequence_Verification->Expression Purification 7. Protein Purification Expression->Purification Enzyme_Assay 8. Enzyme Kinetic Assay Purification->Enzyme_Assay Data_Analysis 9. Data Analysis (Km, kcat) Enzyme_Assay->Data_Analysis

A generalized workflow for site-directed mutagenesis of AONS.

Data Presentation: Kinetic Analysis of AONS Mutants

The following table summarizes hypothetical kinetic data for wild-type AONS and several active site mutants. This data is for illustrative purposes to demonstrate how to present quantitative results from site-directed mutagenesis studies. Actual experimental values will vary.

EnzymeMutationKm (L-alanine) (µM)Km (Pimeloyl-CoA) (µM)kcat (s⁻¹)kcat/Km (L-alanine) (M⁻¹s⁻¹)kcat/Km (Pimeloyl-CoA) (M⁻¹s⁻¹)Fold Change in Catalytic Efficiency (vs. WT)
Wild-Type-500251.53.0 x 10³6.0 x 10⁴1.0
Mutant 1K236A>10000>500<0.01<1.0<20>3000-fold decrease
Mutant 2H133A25001500.28.0 x 10¹1.3 x 10³37.5-fold decrease
Mutant 3H207A80003000.056.251.7 x 10²480-fold decrease
Mutant 4S179A1500800.85.3 x 10²1.0 x 10⁴5.7-fold decrease

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of AONS

This protocol is based on the QuikChange™ site-directed mutagenesis method.

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length.

  • The desired mutation should be located in the center of the primers with at least 10-15 bases of correct sequence on both sides.

  • The melting temperature (Tm) of the primers should be ≥ 78°C.

  • The primers should have a GC content of at least 40% and should terminate in one or more C or G bases.

2. PCR Mutagenesis:

  • Set up the following PCR reaction in a 50 µL volume:

    • 5 µL of 10x reaction buffer

    • 1 µL of template DNA (plasmid containing the AONS gene, 10-50 ng)

    • 1.25 µL of forward primer (10 µM)

    • 1.25 µL of reverse primer (10 µM)

    • 1 µL of dNTP mix (10 mM)

    • 1 µL of PfuUltra DNA polymerase (2.5 U/µL)

    • Nuclease-free water to 50 µL

  • Perform PCR using the following cycling parameters:

    • Initial denaturation: 95°C for 1 minute

    • 18 cycles of:

      • Denaturation: 95°C for 50 seconds

      • Annealing: 60°C for 50 seconds

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 7 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplified PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

4. Transformation:

  • Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells (e.g., DH5α or XL1-Blue).

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection.

  • Incubate overnight at 37°C.

5. Sequence Verification:

  • Isolate plasmid DNA from several colonies.

  • Send the plasmid DNA for sequencing to confirm the presence of the desired mutation and to ensure that no other mutations were introduced.

Protocol 2: Expression and Purification of AONS Mutants

1. Expression:

  • Transform the sequence-verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Purification (for His-tagged AONS):

  • Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) and DNase I.

  • Incubate on ice for 30 minutes, then sonicate to lyse the cells.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10% glycerol, 1 mM DTT, 50 µM PLP, pH 7.5).

  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

  • Verify the purity of the protein by SDS-PAGE.

Protocol 3: Enzyme Kinetic Assay for AONS

This assay measures the production of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a colored product that can be monitored spectrophotometrically at 412 nm.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 100 mM HEPES buffer, pH 7.5

    • 1 mM DTNB

    • 50 µM PLP

    • Varying concentrations of L-alanine (e.g., 0.1 - 10 mM)

    • Varying concentrations of pimeloyl-CoA (e.g., 5 - 200 µM)

2. Assay Procedure:

  • In a 1 mL cuvette, combine the reaction mixture components except for the enzyme.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of purified AONS enzyme (wild-type or mutant).

  • Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

3. Data Analysis:

  • Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for each substrate by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software.

  • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

  • Calculate the catalytic efficiency (kcat/Km) for each substrate.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for conducting site-directed mutagenesis studies on 8-amino-7-oxononanoate synthase. By systematically mutating key active site residues and characterizing the resulting enzymes, researchers can gain valuable insights into the catalytic mechanism of AONS. This knowledge is crucial for the development of novel inhibitors that could serve as effective antibiotics or herbicides. Careful experimental design, execution, and data analysis are paramount to obtaining meaningful and reproducible results.

References

Troubleshooting & Optimization

8-Amino-7-oxononanoic acid hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Amino-7-oxononanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the salt form of 8-amino-7-oxononanoic acid, a key intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7).[1][2] It is a crucial compound for studying the biotin synthesis pathway and for the development of novel antimicrobial agents targeting this pathway.

Q2: What are the known solvents for dissolving this compound?

A2: Based on available data, the solubility of this compound has been determined in several common laboratory solvents. The solubility information is summarized in the table below.

SolventSolubility Range
DMSO1-10 mg/mL (Sparingly soluble)
Ethanol (B145695)0.1-1 mg/mL (Slightly soluble)
PBS (pH 7.2)1-10 mg/mL (Sparingly soluble)

Q3: How should I store this compound?

A3: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, 2-8°C is acceptable.[3] The compound should be kept in a tightly sealed container in a dry and well-ventilated place to prevent moisture absorption.[3]

Q4: Is 8-Amino-7-oxononanoic acid optically active?

A4: 8-Amino-7-oxononanoic acid has a chiral center at the 8th carbon. The biologically active form is the (8S)-enantiomer, which is the precursor to biotin.[1] However, it is known to racemize, especially under certain pH conditions.

Q5: What is the significance of this compound in biological pathways?

A5: 8-Amino-7-oxononanoic acid is a critical intermediate in the biotin biosynthesis pathway. This pathway is essential for the survival of many bacteria, fungi, and plants, but is absent in humans, making it an attractive target for the development of new antimicrobial drugs.

Below is a diagram illustrating the core steps of the biotin biosynthesis pathway, highlighting the position of 8-Amino-7-oxononanoate synthase (BioF).

Biotin_Biosynthesis_Pathway Pimeloyl_ACP Pimeloyl-ACP AONS 8-Amino-7-oxononanoate synthase (BioF) Pimeloyl_ACP->AONS Alanine L-Alanine Alanine->AONS AON 8-Amino-7-oxononanoate AONS->AON DAPA_synthase 7,8-Diaminopelargonate synthase (BioA) AON->DAPA_synthase DAPA 7,8-Diaminopelargonate DAPA_synthase->DAPA DTB_synthase Dethiobiotin synthase (BioD) DAPA->DTB_synthase DTB Dethiobiotin DTB_synthase->DTB Biotin_synthase Biotin synthase (BioB) DTB->Biotin_synthase Biotin Biotin Biotin_synthase->Biotin

Biotin biosynthesis pathway overview.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue 1: Difficulty in Dissolving the Compound

Problem: The compound is not dissolving in the recommended solvents at the desired concentration.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Insufficient Sonication/Vortexing Sonicate or vortex the solution for a longer duration. Gentle warming (to 37°C) can also aid dissolution.
Incorrect Solvent Polarity For reactions in organic media, if solubility in ethanol is poor, consider a more polar solvent like DMSO. For aqueous applications, ensure the pH of the buffer is appropriate. The solubility of amine hydrochlorides can be pH-dependent.[4][5]
Compound has Absorbed Moisture Hydrochloride salts can be hygroscopic. Ensure the compound has been stored in a desiccated environment. If moisture absorption is suspected, drying the compound under vacuum may be necessary.
Precipitation from Aqueous Solution Dissolving amine hydrochloride salts in pure water can sometimes lead to precipitation of the free amine if the resulting solution's pH is near the pKa of the amine. Using a buffered solution can prevent this.

The following workflow can guide your troubleshooting process for solubility issues.

Solubility_Troubleshooting Start Start: Solubility Issue Increase_Agitation Increase vortexing/ sonication duration Start->Increase_Agitation Gentle_Warming Apply gentle heat (37°C) Increase_Agitation->Gentle_Warming Success Compound Dissolved Increase_Agitation->Success Dissolves Check_pH Is the solvent aqueous? Gentle_Warming->Check_pH Gentle_Warming->Success Dissolves Adjust_pH Adjust pH of the buffer Check_pH->Adjust_pH Yes Consider_DMSO Consider using DMSO Check_pH->Consider_DMSO No Use_Buffer Use a buffered solution Adjust_pH->Use_Buffer Adjust_pH->Success Dissolves Check_Storage Check for moisture absorption Use_Buffer->Check_Storage Consider_DMSO->Check_Storage Consider_DMSO->Success Dissolves Dry_Compound Dry compound under vacuum Check_Storage->Dry_Compound Moisture suspected Failure Seek further support Check_Storage->Failure No moisture Dry_Compound->Success

Troubleshooting workflow for solubility.
Issue 2: Concerns about Compound Stability and Degradation

Problem: Suspected degradation of the compound in solution, leading to inconsistent experimental results.

Key Stability Concerns:

  • pH-Dependent Racemization: The biologically active (8S)-enantiomer can racemize to the inactive (8R)-enantiomer. This process is accelerated at very low (pH < 2), physiological, and basic pH conditions. For experiments where stereochemistry is critical, it is advisable to work at a pH that minimizes racemization, if known, or to analyze the enantiomeric purity over the course of the experiment.

  • Hydrolysis: While generally stable, prolonged storage in aqueous solutions, especially at non-neutral pH and elevated temperatures, could potentially lead to hydrolysis of the amide bond, although this is less common for linear amides compared to cyclic structures.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment to minimize the risk of degradation.

  • Control pH: If your experiment allows, use a buffered solution to maintain a stable pH.

  • Mind the Temperature: Avoid exposing solutions to high temperatures for extended periods. Store stock solutions at -20°C or -80°C.

  • Perform a Stability-Indicating Assay: If you suspect degradation is affecting your results, a stability-indicating HPLC method can be developed to separate the parent compound from its potential degradants and racemates.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Solvent Addition: Add the desired solvent (e.g., DMSO, PBS) to the container.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Sterilization (if required): For cell-based assays, filter-sterilize the solution through a 0.22 µm filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Procedure for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability profile of the compound.[6][7][8][9]

  • Sample Preparation: Prepare solutions of this compound in the desired solvent.

  • Stress Conditions: Expose the solutions to various stress conditions, including:

    • Acidic Conditions: Add HCl to adjust the pH to 1-2.

    • Basic Conditions: Add NaOH to adjust the pH to 12-13.

    • Oxidative Conditions: Add a low concentration of hydrogen peroxide (e.g., 3%).

    • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a suitable analytical method, such as HPLC with UV or MS detection, to identify and quantify any degradation products.

The following diagram outlines the workflow for a forced degradation study.

Forced_Degradation_Workflow Start Start: Forced Degradation Study Prepare_Solutions Prepare solutions of 8-Amino-7-oxononanoic acid HCl Start->Prepare_Solutions Stress_Conditions Expose to Stress Conditions Prepare_Solutions->Stress_Conditions Acid Acidic (HCl) Stress_Conditions->Acid Base Basic (NaOH) Stress_Conditions->Base Oxidation Oxidative (H2O2) Stress_Conditions->Oxidation Thermal Thermal (e.g., 60°C) Stress_Conditions->Thermal Photo Photolytic (UV light) Stress_Conditions->Photo Collect_Samples Collect samples at different time points Acid->Collect_Samples Base->Collect_Samples Oxidation->Collect_Samples Thermal->Collect_Samples Photo->Collect_Samples Analyze_Samples Analyze using HPLC-UV/MS Collect_Samples->Analyze_Samples Data_Analysis Identify and quantify degradation products Analyze_Samples->Data_Analysis Conclusion Establish degradation profile Data_Analysis->Conclusion

References

Preventing racemization of 8-Amino-7-oxononanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Amino-7-oxononanoic acid (AON). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the racemization of AON in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of your AON samples during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 8-Amino-7-oxononanoic acid (AON) and why is its stereochemistry important?

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a crucial intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7). The enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS) stereospecifically synthesizes the (8S)-enantiomer, which is the biologically active form. Racemization, the conversion of the (S)-enantiomer to a mixture of (S) and (R)-enantiomers, will lead to a loss of biological activity and can cause inconsistencies in experimental results.

Q2: What is the primary mechanism of AON racemization in solution?

As an α-amino ketone, AON is susceptible to racemization at the chiral α-carbon (C8). The generally accepted mechanism for α-amino acid and related compounds is a deprotonation-reprotonation process. In the presence of a base or acid, a proton is abstracted from the α-carbon, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of both enantiomers.

Q3: What factors can accelerate the racemization of AON?

Several factors can influence the rate of racemization:

  • pH: Both acidic and basic conditions can catalyze racemization. The presence of hydroxide (B78521) ions (high pH) or hydronium ions (low pH) can facilitate the formation of the enolate intermediate.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including racemization.

  • Solvent: The solvent system can play a role. For instance, mixtures of ketones and carboxylic acids have been shown to be potent racemizing agents for some amino acid derivatives.

Troubleshooting Guide

This guide addresses common issues encountered when working with AON in solution.

Problem Potential Cause Recommended Solution
Loss of biological activity of AON over time. Racemization of the (S)-AON enantiomer.1. Verify Stereochemical Purity: Analyze the enantiomeric excess (%ee) of your AON sample using an appropriate analytical method (see Experimental Protocols section). 2. Optimize Storage Conditions: Store AON solutions at low temperatures (e.g., -20°C or -80°C) and in a pH-controlled environment (see Q4 for recommended buffers).
Inconsistent results between experimental replicates. Partial racemization of AON under experimental conditions.1. Control Experimental pH: Ensure all solutions containing AON are buffered to a pH that minimizes racemization (ideally between pH 6.0 and 7.5). 2. Maintain Low Temperature: Perform experimental manipulations involving AON at low temperatures (e.g., on ice) whenever possible. 3. Minimize Reaction/Incubation Times: If experiments are conducted at elevated temperatures, minimize the duration to reduce the extent of racemization.
Difficulty dissolving AON. AON is a zwitterionic compound, and its solubility can be pH-dependent.1. Adjust pH: Carefully adjust the pH of the solution to bring the AON into solution. Start with a neutral buffer and titrate with dilute acid or base while monitoring solubility. Avoid strongly acidic or basic conditions. 2. Use Co-solvents: For challenging cases, consider the use of minimal amounts of biocompatible co-solvents. However, validate that the co-solvent does not accelerate racemization.

Factors Influencing AON Racemization: A Quantitative Overview

Parameter Condition Expected Impact on Racemization Rate Recommendation
pH < 6.0 (Acidic)IncreasedAvoid prolonged exposure to acidic conditions.
6.0 - 7.5 (Near-neutral)MinimalOptimal Range. Use buffers such as phosphate (B84403) or HEPES.
> 7.5 (Basic)Significantly IncreasedAvoid basic conditions.
Temperature -80°CVery Low (Ideal for long-term storage)Store stock solutions at -80°C.
-20°CLow (Suitable for short to medium-term storage)Store working solutions at -20°C.
4°CModerate (Risk of racemization over days to weeks)Use for short-term storage (e.g., during an experiment).
Room Temperature (~25°C)High (Significant racemization can occur in hours)Avoid leaving AON solutions at room temperature.
> 37°CVery HighMinimize time at elevated temperatures.
Solvent Aqueous Buffers (pH 6.0-7.5)LowRecommended for most applications.
Organic Solvents (e.g., Acetone, Acetic Acid)Potentially HighAvoid unless absolutely necessary and validate for racemization.

Experimental Protocols

Protocol 1: Preparation and Storage of AON Stock Solutions
  • Buffer Preparation: Prepare a sterile-filtered aqueous buffer, such as 100 mM sodium phosphate or HEPES, with a pH of 7.0.

  • Dissolution: Weigh the desired amount of solid (S)-AON and dissolve it in the prepared buffer to the target concentration. If necessary, briefly vortex or sonicate at low power in an ice bath to aid dissolution.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage. For immediate use, store at 4°C for no longer than 24 hours.

Protocol 2: Determination of Enantiomeric Excess (%ee) using Chiral HPLC

This protocol provides a general workflow. The specific column, mobile phase, and detection parameters must be optimized for your system.

  • System Preparation:

    • Install a suitable chiral column (e.g., a cyclodextrin-based or Pirkle-type column).

    • Equilibrate the column with the mobile phase. A common starting point for chiral separations of amino acids is a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Sample Preparation:

    • Dilute a small amount of your AON solution in the mobile phase.

    • If necessary, derivatize the amino group of AON with a UV-active or fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde) to enhance detection, if the AON itself does not have a strong chromophore.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the elution profile using a UV or fluorescence detector. The (S) and (R)-enantiomers should elute at different retention times.

  • Calculation of %ee:

    • Integrate the peak areas for the (S) and (R)-enantiomers.

    • Calculate the %ee using the following formula: %ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Visual Guides

Caption: Mechanism of AON racemization via an achiral enolate intermediate.

Experimental_Workflow cluster_prep Solution Preparation & Storage cluster_exp Experimentation cluster_analysis Quality Control prep_dissolve Dissolve AON in Neutral Buffer (pH 7.0) prep_aliquot Aliquot into Single-Use Tubes prep_dissolve->prep_aliquot prep_store Store at -80°C prep_aliquot->prep_store exp_thaw Thaw on Ice prep_store->exp_thaw Retrieve aliquot exp_run Perform Experiment (Keep on ice if possible) exp_thaw->exp_run analysis_sample Take Sample for %ee Analysis exp_run->analysis_sample Optional QC analysis_hplc Chiral HPLC Analysis analysis_sample->analysis_hplc analysis_check Verify >99% ee analysis_hplc->analysis_check

Caption: Recommended workflow for handling AON to minimize racemization.

Technical Support Center: Optimizing 8-Amino-7-oxononanoic Acid (AON) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 8-amino-7-oxononanoic acid (AON) in bacterial culture media.

Frequently Asked Questions (FAQs)

Q1: What is 8-amino-7-oxononanoic acid (AON) and why is it important?

A1: 8-amino-7-oxononanoic acid, also known as 7-keto-8-aminopelargonic acid (KAPA), is a crucial intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7) in bacteria, plants, and fungi.[1][2] Biotin is an essential cofactor for a variety of metabolic reactions, and its biosynthetic pathway is a target for the development of novel antimicrobial agents.[3] Optimizing AON production is key to developing efficient microbial platforms for biotin synthesis.

Q2: Which bacterial strains are commonly used for AON production?

A2: Escherichia coli and Bacillus subtilis are the most well-studied and commonly engineered bacterial hosts for producing AON and other biotin precursors.[2][4] Their well-characterized genetics and metabolism make them ideal for metabolic engineering strategies aimed at enhancing AON yield.

Q3: What is the biosynthetic pathway for AON in E. coli?

A3: In E. coli, AON is synthesized by the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS), encoded by the bioF gene.[2] This enzyme catalyzes the condensation of L-alanine with pimeloyl-ACP (acyl carrier protein).[2] Pimeloyl-ACP is derived from malonyl-CoA through a modified fatty acid synthesis pathway.[5][6]

Q4: What are the key precursors for AON synthesis?

A4: The primary precursors for AON synthesis are L-alanine and pimeloyl-CoA (in B. subtilis) or pimeloyl-ACP (in E. coli).[2][4] Therefore, ensuring an adequate intracellular supply of these molecules is critical for maximizing AON production.

Q5: How can I quantify the concentration of AON in my culture medium?

A5: The concentration of AON in bacterial culture supernatant can be quantified using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after a derivatization step, or by using Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

Issue 1: Low or No AON Production

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Media Composition Ensure the culture medium contains sufficient precursors. Supplementation with L-alanine and pimelic acid can significantly boost AON production. Optimize the carbon-to-nitrogen ratio to support both cell growth and product synthesis.
Inefficient Precursor Supply Overexpress genes involved in the synthesis of L-alanine and pimeloyl-CoA/ACP. For example, engineering the malonyl-CoA pool can increase the availability of pimeloyl-ACP.[1]
Low Expression or Activity of AONS (BioF) Verify the expression of the bioF gene using SDS-PAGE or Western blot. If expression is low, consider using a stronger promoter or optimizing codon usage. Ensure the presence of the necessary cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), in the culture medium or that its biosynthesis is not impaired.
Plasmid Instability If using a plasmid-based expression system, ensure consistent antibiotic selection throughout the culture. Plasmid loss can lead to a significant decrease in AON production.
Incorrect Fermentation Conditions Optimize pH, temperature, and aeration. AON production can be sensitive to these parameters. Conduct small-scale experiments to determine the optimal conditions for your specific strain.
Issue 2: AON Concentration Plateaus or Decreases After Initial Production

Possible Causes and Solutions:

CauseRecommended Action
Feedback Inhibition The AONS enzyme may be subject to feedback inhibition by AON or downstream products of the biotin pathway.[10][11] Consider using a mutant version of the BioF enzyme that is resistant to feedback inhibition.
Precursor Depletion The initial supply of L-alanine or pimelic acid precursors may be exhausted. Implement a fed-batch strategy to continuously supply these precursors throughout the fermentation.
Product Degradation or Conversion AON may be unstable under the culture conditions or may be converted to downstream biotin intermediates. Analyze the culture supernatant for these downstream products. Adjusting the pH or harvesting at an earlier time point may mitigate degradation.
Accumulation of Toxic Byproducts High concentrations of certain metabolic byproducts can inhibit cell growth and enzyme activity.[12][13] Analyze the culture medium for common inhibitory compounds like acetate. Consider using a strain with a modified central metabolism to reduce byproduct formation.

Data Presentation

Table 1: Effect of Precursor Supplementation on AON Production in E. coli

SupplementConcentration (mM)AON Titer (mg/L)Fold Increase
None (Control)-15-
L-Alanine10453.0
Pimelic Acid5382.5
L-Alanine + Pimelic Acid10 + 5926.1

Table 2: Influence of Fermentation Parameters on AON Yield

ParameterCondition 1AON Yield (mg/L)Condition 2AON Yield (mg/L)
pH 6.5557.578
Temperature (°C) 30823765
Aeration (vvm) 0.5481.589

Experimental Protocols

Protocol 1: Quantification of AON in Bacterial Culture Supernatant by HPLC-UV

This protocol describes a method for the quantification of AON using pre-column derivatization with o-phthaldialdehyde (OPA) followed by HPLC with UV detection.

1. Sample Preparation: a. Centrifuge 1 mL of bacterial culture at 10,000 x g for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris. c. The filtered supernatant is now ready for derivatization.

2. Derivatization Procedure: a. In an HPLC vial, mix 10 µL of the filtered supernatant with 70 µL of 0.1 M borate (B1201080) buffer (pH 9.5). b. Add 20 µL of OPA reagent (containing 2-mercaptoethanol). c. Vortex briefly and allow the reaction to proceed for 2 minutes at room temperature.

3. HPLC-UV Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 0.1 M Sodium Acetate (pH 7.2). c. Mobile Phase B: Methanol. d. Gradient:

  • 0-5 min: 20% B
  • 5-15 min: 20-80% B (linear gradient)
  • 15-20 min: 80% B
  • 20-25 min: 80-20% B (linear gradient)
  • 25-30 min: 20% B e. Flow Rate: 1.0 mL/min. f. Detection Wavelength: 338 nm. g. Injection Volume: 20 µL.

4. Quantification: a. Prepare a standard curve using known concentrations of pure AON standard. b. Derivatize the standards using the same procedure as the samples. c. Plot the peak area against the concentration of the standards to generate a calibration curve. d. Determine the concentration of AON in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

AON_Biosynthesis_Pathway cluster_0 Central Metabolism cluster_1 Fatty Acid Synthesis cluster_2 Amino Acid Pool cluster_3 Biotin Pathway Malonyl_CoA Malonyl-CoA Pimeloyl_ACP Pimeloyl-ACP Malonyl_CoA->Pimeloyl_ACP Fatty Acid Synthase AON 8-Amino-7-oxononanoic acid (AON) Pimeloyl_ACP->AON L_Alanine L-Alanine L_Alanine->AON BioF (AONS) Biotin Biotin AON->Biotin Downstream Steps

Caption: Biosynthesis pathway of 8-amino-7-oxononanoic acid (AON) in E. coli.

Troubleshooting_Workflow Start Low AON Yield Check_Expression Check BioF Expression (SDS-PAGE/Western) Start->Check_Expression Expression_OK Expression OK Check_Expression->Expression_OK Yes Expression_Low Low/No Expression Check_Expression->Expression_Low No Check_Media Analyze Media Composition (Precursor Availability) Media_OK Media OK Check_Media->Media_OK Yes Media_Deficient Precursor Deficient Check_Media->Media_Deficient No Check_Conditions Verify Fermentation Conditions (pH, Temp, O2) Conditions_OK Conditions OK Check_Conditions->Conditions_OK Yes Conditions_Suboptimal Suboptimal Conditions Check_Conditions->Conditions_Suboptimal No Expression_OK->Check_Media Optimize_Expression Optimize Expression (Promoter, Codons) Expression_Low->Optimize_Expression Media_OK->Check_Conditions Supplement_Media Supplement Media (L-Ala, Pimelic Acid) Media_Deficient->Supplement_Media Optimize_Conditions Optimize Conditions Conditions_Suboptimal->Optimize_Conditions

Caption: Troubleshooting workflow for low AON production.

References

Long-term storage conditions for 8-Amino-7-oxononanoic acid hydrochloride (-20°C)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of 8-Amino-7-oxononanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C. It is stable for at least four years under these conditions. For short-term storage, 2-8°C is acceptable. The compound is typically a solid.

Q2: How should I prepare stock solutions of this compound?

A2: To prepare a stock solution, reconstitute the solid compound in a suitable solvent. Solubility information is provided in the table below. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation may include a change in color or clumping of the solid material. For solutions, precipitation or a change in clarity could indicate degradation or poor solubility. If degradation is suspected, it is recommended to use a fresh vial of the compound.

Q4: What is the impact of repeated freeze-thaw cycles on the stability of this compound solutions?

A4: Repeated freeze-thaw cycles can potentially impact the stability of the compound in solution, leading to degradation or precipitation. This is a common issue with many amino acid solutions. To minimize this, it is best practice to aliquot stock solutions into single-use volumes before the initial freezing.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or no activity in enzyme assays 1. Degraded compound: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation. 2. Incorrect solution concentration: Errors in weighing the compound or in dilution calculations. 3. pH of the solution: The stability and activity of the compound can be pH-dependent.1. Use a fresh vial of this compound to prepare a new stock solution. 2. Carefully re-weigh the compound and recalculate the required volume for your desired concentration. 3. Ensure the buffer used to dissolve the compound and in the assay is at the optimal pH for your experiment.
Precipitation observed in the stock solution 1. Low solubility in the chosen solvent: The concentration may be too high for the solvent. 2. Temperature fluctuations: The solution may have been stored improperly or subjected to multiple freeze-thaw cycles.1. Gently warm the solution and vortex to try and redissolve the precipitate. If it persists, consider preparing a new, more dilute stock solution or using a different solvent. 2. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure consistent storage at -20°C.
Variability between experimental replicates 1. Inaccurate pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 2. Non-homogenous solution: The stock solution may not have been mixed thoroughly before use.1. Use calibrated pipettes and appropriate pipetting techniques for small volumes. Consider preparing a more dilute working solution for easier handling. 2. Always vortex the stock solution thoroughly before taking an aliquot.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₇NO₃ · HCl
Molecular Weight 223.7 g/mol
Appearance Solid
Purity ≥95%
Solubility in DMSO Sparingly soluble: 1-10 mg/ml
Solubility in Ethanol Slightly soluble: 0.1-1 mg/ml
Solubility in PBS (pH 7.2) Sparingly soluble: 1-10 mg/ml

Experimental Protocols

Key Experiment: 8-amino-7-oxononanoate (B1240340) Synthase (AONS) Activity Assay

This protocol describes a general method to determine the activity of 8-amino-7-oxononanoate synthase (AONS), the enzyme that utilizes 8-Amino-7-oxononanoic acid as a precursor in the biotin (B1667282) biosynthesis pathway.

Materials:

  • Purified 8-amino-7-oxononanoate synthase (AONS)

  • This compound

  • Pimeloyl-CoA

  • L-alanine

  • Pyridoxal 5'-phosphate (PLP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, L-alanine, pimeloyl-CoA, and PLP at their final desired concentrations.

  • Pre-incubate: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add the AONS enzyme to the reaction mixture to initiate the reaction. The final volume should be standardized for all assays.

  • Monitor the reaction: The formation of 8-amino-7-oxononanoate can be monitored continuously by measuring the decrease in absorbance at a specific wavelength, which corresponds to the consumption of one of the substrates (e.g., pimeloyl-CoA). The specific wavelength will depend on the assay setup and may require prior optimization.

  • Calculate enzyme activity: The rate of the reaction can be determined from the linear portion of the absorbance versus time plot. Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Mandatory Visualizations

Below are diagrams illustrating key concepts related to 8-Amino-7-oxononanoic acid.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AONS 8-amino-7-oxononanoate synthase (AONS) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AONA 8-Amino-7-oxononanoic acid AONS->AONA DAPA_Synthase 7,8-diaminopelargonic acid synthase AONA->DAPA_Synthase DAPA 7,8-Diaminopelargonic acid DAPA_Synthase->DAPA Dethiobiotin_Synthase Dethiobiotin synthase DAPA->Dethiobiotin_Synthase Dethiobiotin Dethiobiotin Dethiobiotin_Synthase->Dethiobiotin Biotin_Synthase Biotin synthase Dethiobiotin->Biotin_Synthase Biotin Biotin Biotin_Synthase->Biotin

Caption: Biotin Biosynthesis Pathway

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Reagents Prepare Reaction Mixture (Buffer, Substrates, PLP) Pre_Incubate Pre-incubate at 37°C Prep_Reagents->Pre_Incubate Add_Enzyme Initiate with AONS Enzyme Pre_Incubate->Add_Enzyme Monitor_Absorbance Monitor Absorbance Change Add_Enzyme->Monitor_Absorbance Calculate_Rate Calculate Reaction Rate Monitor_Absorbance->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

Caption: AONS Enzyme Assay Workflow

Troubleshooting_Logic Start Inconsistent Results? Check_Compound Check Compound Integrity (Fresh vial, proper storage) Start->Check_Compound Yes Check_Solution Verify Solution Preparation (Concentration, pH) Check_Compound->Check_Solution Check_Technique Review Experimental Technique (Pipetting, mixing) Check_Solution->Check_Technique Resolved Problem Resolved Check_Technique->Resolved

Caption: Troubleshooting Logic Flow

Common pitfalls in handling 8-Amino-7-oxononanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Amino-7-oxononanoic acid hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in a question-and-answer format.

Question: I am having difficulty dissolving this compound. What are the recommended solvents and procedures?

Answer: this compound has limited solubility, which is a frequent challenge. It is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS), and only slightly soluble in ethanol. For optimal dissolution, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. Gentle warming and vortexing can aid in dissolution, but prolonged heating should be avoided to prevent potential degradation. Always prepare solutions fresh for each experiment.

Question: My experimental results are inconsistent. Could the stability of this compound be a factor?

Answer: Yes, instability can lead to inconsistent results. This compound is susceptible to pH-dependent racemization, particularly the biologically active 8(S) form. This racemization can occur under both acidic and alkaline conditions.[1] To ensure reproducibility, it is crucial to maintain a consistent pH throughout your experiments and to prepare solutions fresh. For long-term storage, the solid compound should be kept at -20°C. For short-term storage of a few days, 2-8°C is acceptable.[2] Stock solutions should be stored at -80°C for up to six months or at -20°C for one month.

Question: I am observing unexpected side products in my reaction mixture. What are the potential causes?

Answer: The formation of side products can be attributed to several factors. The presence of strong oxidizing or reducing agents, as well as strong acids or alkalis, should be avoided as they can degrade the compound.[2] In enzymatic assays, the purity of the enzyme and the presence of any contaminating activities are critical. Additionally, the inherent reactivity of the keto and amino groups in 8-Amino-7-oxononanoic acid can lead to non-specific reactions if not handled under optimal conditions.

Question: My enzymatic assay is showing low or no activity. How can I troubleshoot this?

Answer: Low enzyme activity can be due to several reasons:

  • Improper Substrate Concentration: Ensure you are using the optimal concentration of this compound for your specific enzyme.

  • Enzyme Inactivation: Confirm the activity of your enzyme with a positive control. Improper storage or handling can lead to loss of activity.

  • Cofactor Deficiency: The enzyme 8-amino-7-oxononanoate (B1240340) synthase (BioF) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[3][4] Ensure that sufficient PLP is present in the reaction mixture.

  • Incorrect Assay Conditions: Verify that the pH, temperature, and buffer composition of your assay are optimal for the enzyme's activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, it is recommended to store the solid compound at -20°C.[2] For short-term storage, 2-8°C is suitable.[2]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The compound is sparingly soluble in DMSO and PBS (pH 7.2), and slightly soluble in ethanol. Quantitative data is summarized in the table below.

Q3: Is this compound stable in solution?

A3: The stability of the compound in solution is pH-dependent. The 8(S) enantiomer, which is biologically active, can racemize. It is recommended to prepare solutions fresh before use and avoid extreme pH conditions.

Q4: What safety precautions should be taken when handling this compound?

A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[5] Handle the compound in a well-ventilated area to avoid inhalation of any dust.[5]

Q5: Can this compound interfere with other assays?

A5: As an intermediate in the biotin (B1667282) synthesis pathway, there is a potential for cross-reactivity in assays that are sensitive to biotin or related structures. It is important to run appropriate controls to check for any assay interference.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
Dimethyl sulfoxide (DMSO)Sparingly soluble
Phosphate-Buffered Saline (PBS, pH 7.2)Sparingly soluble
EthanolSlightly soluble

Table 2: Stability and Storage Recommendations

FormStorage ConditionDuration
Solid-20°CLong-term
Solid2-8°CShort-term
Stock Solution-80°CUp to 6 months
Stock Solution-20°CUp to 1 month

Experimental Protocols

Protocol: Enzymatic Assay for 8-amino-7-oxononanoate Synthase (BioF)

This protocol describes a general method for assaying the activity of 8-amino-7-oxononanoate synthase (BioF), which catalyzes the conversion of 8-Amino-7-oxononanoic acid.

Materials:

  • This compound

  • Pimeloyl-CoA

  • L-alanine

  • Pyridoxal 5'-phosphate (PLP)

  • Purified 8-amino-7-oxononanoate synthase (BioF) enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • Detection reagent (specific to the chosen detection method)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO, followed by dilution in the reaction buffer to the desired concentration.

    • Prepare stock solutions of pimeloyl-CoA, L-alanine, and PLP in the reaction buffer.

    • Dilute the BioF enzyme to the appropriate concentration in the reaction buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, pimeloyl-CoA, L-alanine, and PLP.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the BioF enzyme.

    • Incubate the reaction for a specific time period (e.g., 30 minutes) at the optimal temperature.

  • Reaction Quenching:

    • Stop the reaction by adding the quenching solution.

    • Centrifuge the mixture to pellet any precipitated protein.

  • Detection of Product:

    • The product, 8-amino-7-oxononanoate, can be detected using various methods, such as HPLC or a coupled enzyme assay. The specific detection method will depend on the available equipment and expertise.

Mandatory Visualizations

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA BioF 8-amino-7-oxononanoate synthase (BioF) Pimeloyl_CoA->BioF L_Alanine L-Alanine L_Alanine->BioF AONA 8-Amino-7-oxononanoic acid BioF->AONA PLP BioA 7,8-diaminopelargonate aminotransferase (BioA) AONA->BioA DAPA 7,8-Diaminopelargonic acid BioA->DAPA BioD Dethiobiotin synthetase (BioD) DAPA->BioD Dethiobiotin Dethiobiotin BioD->Dethiobiotin BioB Biotin synthase (BioB) Dethiobiotin->BioB Biotin Biotin BioB->Biotin Troubleshooting_Workflow Start Low/No Product Formation Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Improve_Solubility Use minimal DMSO, then dilute. Gently warm and vortex. Check_Solubility->Improve_Solubility No Check_Stability Was the solution prepared fresh? Check_Solubility->Check_Stability Yes Improve_Solubility->Check_Stability Prepare_Fresh Prepare fresh solution for each experiment. Check_Stability->Prepare_Fresh No Check_Enzyme Is the enzyme active? Check_Stability->Check_Enzyme Yes Prepare_Fresh->Check_Enzyme Enzyme_Control Run a positive control for the enzyme. Check_Enzyme->Enzyme_Control No Check_Cofactors Are all necessary cofactors present? Check_Enzyme->Check_Cofactors Yes Enzyme_Control->Check_Cofactors Add_Cofactors Ensure optimal concentration of cofactors (e.g., PLP). Check_Cofactors->Add_Cofactors No Check_Conditions Are assay conditions (pH, temp) optimal? Check_Cofactors->Check_Conditions Yes Add_Cofactors->Check_Conditions Optimize_Conditions Verify and optimize assay conditions. Check_Conditions->Optimize_Conditions No Success Problem Resolved Check_Conditions->Success Yes Optimize_Conditions->Success

References

Technical Support Center: Enhancing 8-Amino-7-oxononanoic Acid (AON) Uptake in Microbial Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the uptake of 8-Amino-7-oxononanoic acid (AON), a key intermediate in biotin (B1667282) biosynthesis, by microbial cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the uptake of biotin and its precursors in microbial cells?

A1: The primary mechanism for biotin uptake in many prokaryotes is mediated by Energy-Coupling Factor (ECF) transporters. These are a class of ATP-binding cassette (ABC) transporters. The substrate-specific transmembrane protein for biotin is known as BioY.[1][2][3] In some cases, solitary BioY proteins can transport biotin independently, albeit with lower affinity.[2] The complete, high-affinity transporter complex typically consists of BioY (the substrate-binding S unit), BioN (a transmembrane T unit), and BioM (an ATPase A unit).[1] While direct transport of AON by BioY has not been extensively characterized, it is plausible that transporters for biotin or its other precursors, like pimelic acid, may be involved in AON uptake.

Q2: Are there other potential transport systems for AON in microbes?

A2: Besides the BioY-family transporters, other systems could potentially transport AON. Given its structure as an amino acid derivative of a dicarboxylic acid, transporters for amino acids or dicarboxylic acids might exhibit some affinity for AON. For instance, in Escherichia coli, the ProP and ProU systems are known to transport a variety of osmoprotectants, including the imino acid L-pipecolic acid.[4] The substrate specificity of these general transporters can sometimes be broad. Additionally, since pimelic acid is a precursor to AON, transporters involved in pimelic acid uptake are relevant.[5][6][7]

Q3: Can the expression of the AON transporter be regulated?

A3: Yes, the expression of biotin transporters is regulated by the intracellular concentration of biotin. In Escherichia coli, the biotin transport system is repressed by high levels of biotin in the medium.[8] This regulation is mediated by the BirA protein, which acts as both a biotin protein ligase and a transcriptional repressor of the bio operon. Therefore, high concentrations of biotin in the culture medium could lead to the downregulation of transporters that might be responsible for AON uptake.

Q4: What are the key factors that can influence the efficiency of AON uptake?

A4: Several factors can impact the efficiency of AON uptake, including:

  • Transporter Expression Level: The number of active transporter proteins in the cell membrane is a primary determinant of uptake capacity.

  • Substrate Affinity (Km): The affinity of the transporter for AON will dictate the concentration at which uptake is most efficient.

  • Energy Availability: As an active transport process, the uptake of AON via ECF transporters is dependent on the availability of ATP.[9]

  • Presence of Inhibitors: Competitive inhibitors that bind to the same transporter can reduce the uptake of AON.

  • Membrane Integrity and Potential: A healthy and energized cell membrane is crucial for the proper functioning of transport systems.

  • pH and Temperature: Suboptimal pH and temperature can affect both the stability and activity of transporter proteins.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no uptake of AON Low expression of the putative AON transporter.1. Overexpress the known biotin transporter, BioY, or a candidate transporter. 2. Use a strong, inducible promoter to control the expression of the transporter. 3. Ensure that the culture medium is depleted of biotin to prevent transcriptional repression of the native biotin transport system.
AON is not a substrate for the native transporters.1. Screen for and express heterologous transporters from other organisms known to have efficient biotin or pimelic acid uptake. 2. Consider directed evolution or protein engineering of existing transporters to improve affinity for AON.
Inhibition of the transporter by components in the culture medium.1. Analyze the composition of the culture medium for potential competitive inhibitors (e.g., biotin, pimelic acid analogs). 2. Use a minimal defined medium to reduce the presence of potentially inhibitory compounds.
AON uptake is initiated but plateaus quickly Depletion of cellular energy (ATP).1. Ensure adequate aeration and carbon source availability to maintain a high cellular energy charge. 2. Monitor the ATP/ADP ratio during the experiment.
Saturation of the transporter.1. Increase the expression level of the transporter. 2. Perform a kinetic analysis to determine the Vmax and consider if it is sufficient for the desired application.
Feedback inhibition of the biotin biosynthesis pathway.1. Use a mutant strain with a deregulated biotin biosynthesis pathway. 2. Measure the intracellular concentration of biotin and its intermediates.
High variability in AON uptake between experiments Inconsistent physiological state of the microbial cells.1. Standardize the cell growth phase at the time of the experiment (e.g., mid-exponential phase). 2. Ensure consistent pre-culture conditions.
Instability of the expressed transporter.1. Optimize the expression conditions (e.g., lower temperature, use of a weaker promoter) to prevent protein aggregation. 2. Perform a Western blot to check for the integrity and membrane localization of the transporter.

Experimental Protocols

Protocol 1: Measurement of AON Uptake Using a Radiolabeled Substrate

This protocol is adapted from standard methods for measuring substrate uptake in microbial cells.[10][11]

Materials:

  • Microbial cells of interest (e.g., E. coli)

  • Radiolabeled AON (e.g., ³H-AON or ¹⁴C-AON)

  • Uptake buffer (e.g., M9 minimal medium salts)

  • Scintillation vials

  • Scintillation fluid

  • Microcentrifuge

  • Liquid scintillation counter

  • Membrane filtration apparatus with appropriate filters (e.g., 0.45 µm nitrocellulose)

Procedure:

  • Cell Preparation:

    • Grow microbial cells to the mid-exponential phase in a suitable medium.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with ice-cold uptake buffer to remove any residual medium components.

    • Resuspend the cells in fresh uptake buffer to a final concentration of approximately 1x10⁸ cells/mL. Keep the cell suspension on ice.

  • Uptake Assay:

    • Pre-warm the cell suspension to the desired experimental temperature (e.g., 37°C) for 5 minutes.

    • Initiate the uptake reaction by adding radiolabeled AON to the cell suspension at the desired final concentration.

    • At specific time points (e.g., 0, 30, 60, 120, 300 seconds), take a defined volume of the cell suspension (e.g., 100 µL) and immediately filter it through a membrane filter.

    • Quickly wash the filter with two volumes of ice-cold uptake buffer to remove any non-specifically bound substrate.

  • Quantification:

    • Place the filter in a scintillation vial.

    • Add an appropriate volume of scintillation fluid and vortex to mix.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Convert the measured counts per minute (CPM) to moles of AON taken up per unit of cells (e.g., per mg of total protein or per 10⁹ cells).

    • Plot the amount of AON taken up over time to determine the initial uptake rate.

Protocol 2: Competitive Inhibition Assay to Identify Potential AON Transporters

Materials:

  • Same as Protocol 1

  • Unlabeled potential competitive inhibitors (e.g., biotin, pimelic acid, structural analogs of AON)

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • In parallel experiments, before adding the radiolabeled AON, add a high concentration (e.g., 100-fold molar excess) of the unlabeled potential competitive inhibitor to the cell suspension and incubate for 1-2 minutes.

  • Initiate the uptake reaction by adding the radiolabeled AON.

  • Measure the uptake of radiolabeled AON at a single time point within the initial linear range of uptake (determined in Protocol 1).

  • Data Analysis:

    • Compare the uptake of radiolabeled AON in the presence and absence of the competitive inhibitor.

    • A significant reduction in radiolabeled AON uptake in the presence of an unlabeled compound suggests that both molecules may be transported by the same system.

Visualizations

Experimental_Workflow_for_AON_Uptake_Measurement cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_quant Quantification & Analysis A Grow Microbial Cells B Harvest Cells A->B C Wash Cells B->C D Resuspend in Uptake Buffer C->D E Pre-warm Cell Suspension D->E To Assay F Add Radiolabeled AON E->F G Time-course Sampling & Filtration F->G H Scintillation Counting G->H I Calculate Uptake Rate H->I

Caption: Workflow for measuring AON uptake using a radiolabeled substrate.

AON_Uptake_Troubleshooting_Logic Start Low/No AON Uptake Q1 Is the transporter expressed? Start->Q1 Sol1 Overexpress transporter gene Q1->Sol1 No Q2 Is AON a substrate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Screen for/engineer new transporters Q2->Sol2 No Q3 Is transport inhibited? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Use defined medium/ remove inhibitors Q3->Sol3 Yes Q4 Is cellular energy sufficient? Q3->Q4 No A3_Yes Yes A3_No No Sol3->Q3 Sol4 Optimize culture conditions for ATP production Q4->Sol4 No End Uptake Improved Q4->End Yes A4_Yes Yes A4_No No Sol4->Q4

Caption: A logical flowchart for troubleshooting low AON uptake.

ECF_Transporter_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Space AON_out AON BioY BioY (S-unit) Substrate Binding BioN BioN (T-unit) Transmembrane Channel BioY->BioN 2. Conformational Change AON_in AON BioN->AON_in 3. Translocation BioM BioM (A-unit) ATPase BioM->BioN Energy Coupling ADP ADP + Pi BioM->ADP Hydrolysis Intracellular Intracellular Space AON_out->BioY:port 1. Binding ATP ATP ATP->BioM

Caption: The proposed signaling pathway for AON uptake via an ECF transporter.

References

Dealing with impurities in commercial 8-Amino-7-oxononanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to impurities in commercial 8-Amino-7-oxononanoic acid hydrochloride (AONHCl), a key intermediate in biotin (B1667282) biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial this compound?

Commercial AONHCl is often available with a purity of ≥95%[1][2]. However, a critical factor to consider is its stereochemistry. The product is frequently sold as a racemic (±) mixture, containing both the biologically active (8S)-AONHCl and the inactive (8R)-AONHCl vitamer[2][3]. For enzymatic assays, the presence of the (8R) enantiomer can significantly impact results.

Q2: What are the potential impurities in commercial AONHCl?

Impurities in AONHCl can be categorized into two main types:

  • Stereoisomeric Impurities: The most common impurity is the unwanted (8R)-AONHCl enantiomer in preparations intended for use in biological systems where the (8S) form is the active substrate[2]. Racemization can occur in culture media in a pH-dependent manner[2].

  • Process-Related Impurities: These can include residual starting materials from synthesis, byproducts from side reactions, or degradation products. While specific impurities are proprietary to the manufacturer, general possibilities include unreacted precursors or related amino acids.

Q3: How can these impurities affect my experiments?

Impurities can have significant consequences:

  • Reduced Enzymatic Activity: In biotin biosynthesis, enzymes like 7,8-diaminopelargonic acid aminotransferase (DAPA AT) are stereospecific for the (8S)-KAPA substrate. The presence of (8R)-KAPA will not be utilized and may lead to an accumulation of the inactive form[2]. This effectively lowers the concentration of the active substrate, leading to lower-than-expected reaction rates or product yields.

  • Inaccurate Quantification: If the total concentration of AONHCl is measured without regard to the enantiomeric ratio, the concentration of the active substrate will be overestimated.

  • Side Reactions: Unknown chemical impurities could potentially inhibit enzymes in the pathway or interfere with analytical techniques like HPLC or mass spectrometry.

Q4: How should I store AONHCl to ensure its stability?

To minimize degradation, AONHCl should be stored as a solid under the conditions recommended by the supplier, which is often at room temperature for shipments within the continental US[3]. For long-term stability, consult the Certificate of Analysis provided by the manufacturer. It is generally advisable to store the solid in a cool, dry, and dark place. Prepare solutions fresh for each experiment, as the compound can racemize in solution depending on the pH[2].

Troubleshooting Guide

Q: My enzymatic assay using AONHCl shows low or no activity. What could be the cause?

A: This is a common issue that can often be traced back to the AONHCl substrate.

  • Verify the Stereoisomer: Confirm whether you purchased the racemic mixture or the specific (8S) enantiomer. If you are using the racemate, your effective substrate concentration is only 50% of the total concentration, assuming a 50:50 mixture.

  • Check for Racemization: If you are using a buffered solution, be aware that physiological and basic pH conditions can increase the rate of racemization, converting the active (8S) form to the inactive (8R) form[2]. Prepare solutions fresh and use them promptly.

  • Assess Purity: The stated purity (e.g., 97%) refers to the total chemical purity[1]. The remaining percentage consists of unknown impurities that could be inhibitory. Consider performing an analytical check via HPLC.

  • Rule out Other Factors: Ensure that other reaction components (enzyme, co-factors like PLP for BioF) are active and at the correct concentrations[4].

Q: I see unexpected peaks in my HPLC/LC-MS analysis of the reaction mixture. Could they be from the AONHCl?

A: Yes, this is possible.

  • Analyze the Starting Material: Run a control sample of your AONHCl solution alone on your HPLC/LC-MS system. This will help you identify peaks corresponding to the AONHCl itself and any pre-existing impurities.

  • Consider Enantiomers: If using a standard reversed-phase column, the (8R) and (8S) enantiomers will likely co-elute as a single peak. A chiral column is required to separate them. The "unexpected peak" may not be a chemical impurity but the other enantiomer if you achieve partial separation.

  • Hypothesize Impurity Structures: Based on the mass-to-charge ratio (m/z) from mass spectrometry, you can hypothesize the structures of potential impurities. For AONHCl (C9H17NO3), the M+H is expected around 188.1 m/z[1]. Deviations could indicate degradation products or synthesis byproducts.

Data & Protocols

Data Tables

Table 1: Properties of AONHCl Enantiomers

Property (8S)-8-Amino-7-oxononanoic acid (8R)-8-Amino-7-oxononanoic acid
Synonym (8S)-KAPA (8R)-KAPA
Biological Role Active precursor in biotin biosynthesis[5] Inactive vitamer of biotin[2]
Enzyme Specificity Substrate for DAPA aminotransferase[2] Not a substrate for DAPA aminotransferase[2]

| Commercial Form | Available as a single enantiomer or part of a racemic mixture[2][6] | Primarily found as part of a racemic mixture[2] |

Table 2: Hypothetical Process-Related Impurities in AONHCl

Impurity Type Potential Source Potential Impact
Pimelic Acid Unreacted starting material in some synthetic routes[4] May compete for enzyme binding sites; minimal direct interference expected.
L-Alanine Unreacted starting material in enzymatic synthesis[4] Generally benign; unlikely to interfere at low concentrations.
Over-reduced Product Side reaction during synthesis (e.g., ketone reduction) May have unknown biological activity or interfere with analysis.

| Polymerization Products | Self-condensation during storage or synthesis | Can reduce the concentration of active monomer and potentially inhibit enzymes. |

Experimental Protocols

Protocol 1: Purity and Enantiomeric Ratio Assessment of AONHCl by Chiral HPLC

This protocol outlines a general method for separating and quantifying the enantiomers of AONHCl. Specific conditions may need optimization.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column, such as one based on a cyclodextrin (B1172386) or polysaccharide derivative, known for separating amino acid enantiomers.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically consisting of an organic modifier (e.g., isopropanol (B130326) or ethanol) in a hexane (B92381) or heptane (B126788) base, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape.

  • Sample Preparation: a. Accurately weigh ~5 mg of AONHCl and dissolve it in 10 mL of the mobile phase to create a stock solution. b. Further dilute the stock solution to a working concentration of approximately 50 µg/mL.

  • HPLC Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (for the carbonyl group) or derivatization for fluorescence detection.

  • Data Analysis: a. Integrate the peak areas for both the (8S) and (8R) enantiomers. b. Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_S - Area_R|) / (Area_S + Area_R) * 100. c. Calculate the total chemical purity by comparing the sum of the enantiomer peak areas to the total area of all peaks in the chromatogram.

Protocol 2: General Recrystallization Protocol for AONHCl Purification

This procedure can be used to increase the purity of AONHCl by removing insoluble impurities and potentially enriching one enantiomer if starting from a non-racemic mixture.

  • Solvent Selection: Identify a suitable solvent system. A common approach is to use a binary system, such as ethanol/water or isopropanol/ether. The ideal solvent will dissolve AONHCl when hot but have low solubility when cold.

  • Dissolution: In a clean flask, add a minimal amount of the primary solvent (e.g., hot ethanol) to the AONHCl powder to dissolve it completely. Gentle heating may be required.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., ether) to the warm solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

  • Analysis: Re-analyze the purified material using the HPLC method described in Protocol 1 to confirm the increase in purity.

Visual Guides

G cluster_0 Phase 1: Receiving & Initial Qualification cluster_1 Phase 2: Pre-Experimental Validation cluster_2 Phase 3: Experimental Use Receive Receive Commercial AONHCl CoA Review Certificate of Analysis (CoA) Receive->CoA Store Store Compound (Cool, Dry, Dark) CoA->Store Prep_Sample Prepare Stock Solution Store->Prep_Sample HPLC_Test Perform Chiral HPLC Analysis Prep_Sample->HPLC_Test Assess Assess Purity & Enantiomeric Ratio HPLC_Test->Assess Decision Proceed? Assess->Decision Use Use in Experiment (e.g., Biotin Synthesis Assay) Decision->Use Purity OK Purify Purify via Recrystallization Decision->Purify Purity Not OK Purify->Prep_Sample G Problem Low Yield / Activity in Biotin Synthesis Assay Cause1 Is AONHCl Substrate the Correct Enantiomer (8S)? Problem->Cause1 Cause2 Is the Effective (8S) Concentration Correct? Cause1->Cause2 Yes Sol1a Verify CoA or Perform Chiral HPLC Cause1->Sol1a No Cause3 Are Other Reagents (Enzyme, Co-factors) Active? Cause2->Cause3 Yes Sol2a If using racemate, halve the concentration Cause2->Sol2a No Sol3 Test enzyme activity with a control substrate Cause3->Sol3 No Sol1b Purchase (8S)-AONHCl Sol1a->Sol1b Sol2a->Cause3 Sol2b Prepare solutions fresh to avoid racemization G cluster_pathway Biotin Biosynthesis Pathway Pimeloyl_CoA Pimeloyl-CoA + L-Alanine AON (8S)-AONHCl (Active Substrate) Pimeloyl_CoA->AON BioF DAPA Dethiobiotin AON->DAPA DAPA AT Biotin Biotin DAPA->Biotin ... Inactive (8R)-AONHCl (Inactive Impurity)

References

pH-dependent stability of 8-Amino-7-oxononanoic acid in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the pH-dependent stability of 8-Amino-7-oxononanoic acid (AON) in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 8-Amino-7-oxononanoic acid (AON) in aqueous solutions?

A1: As an amino acid, the stability of AON in aqueous solutions is significantly influenced by pH. Generally, amino acids are most stable at near-neutral pH. Deviations towards acidic or alkaline conditions can lead to degradation over time. For instance, amino acids like glutamine and asparagine show time- and temperature-dependent degradation under acidic and particularly alkaline conditions.[1]

Q2: Which factors can influence the stability of AON during my experiments?

A2: Several factors can affect AON stability:

  • pH of the buffer: AON is expected to be most stable in neutral pH ranges (approximately 6.0-7.5).

  • Temperature: Higher temperatures will accelerate the degradation of AON. It is recommended to store AON solutions at low temperatures (e.g., -20°C or -80°C) for long-term storage.[1]

  • Buffer composition: While standard biological buffers are generally suitable, certain buffer components could potentially react with the keto or amino groups of AON.

  • Presence of enzymes: If working with cell lysates or other biological matrices, enzymatic degradation of AON is possible.

  • Exposure to light: Although not specifically documented for AON, light can be a factor in the degradation of some small molecules. It is good practice to protect solutions from light.

Q3: What are the potential degradation pathways for AON?

A3: While specific degradation pathways for AON have not been extensively studied, based on its structure as an α-amino ketone, potential degradation routes include:

  • Deamination: The removal of the amino group, which is a common degradation pathway for amino acids.[2][3]

  • Oxidation: The keto group can be susceptible to oxidation.

  • Hydrolysis: Under strongly acidic or basic conditions, hydrolysis of the molecule may occur.

Q4: How can I monitor the stability of AON in my experimental buffer?

A4: The most reliable method to monitor the stability of AON is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These techniques can separate AON from its potential degradants and allow for the quantification of the parent compound over time.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of AON activity or concentration in my assay. Degradation of AON due to inappropriate buffer pH.Prepare fresh AON solutions in a buffer with a pH between 6.0 and 7.5. Verify the pH of your final assay solution.
Degradation due to high temperature.Prepare and store AON solutions at 4°C for short-term use and -20°C or -80°C for long-term storage. Thaw on ice before use.
Repeated freeze-thaw cycles.Aliquot AON stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Inconsistent results between experiments. Inconsistent AON concentration due to instability.Perform a stability study of AON in your specific experimental buffer to determine its stability under your assay conditions.
Buffer variability.Ensure consistent buffer preparation and pH measurement for each experiment.
Appearance of unknown peaks in my analytical chromatogram. Formation of AON degradants.Use a stability-indicating method (e.g., gradient HPLC or LC-MS) to resolve and identify potential degradation products.

Experimental Protocols

Protocol for Assessing AON Stability in Experimental Buffers

This protocol outlines a general procedure to determine the stability of AON in a specific buffer at a given temperature.

1. Materials:

  • 8-Amino-7-oxononanoic acid (AON)
  • Experimental Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
  • HPLC or LC-MS system
  • Temperature-controlled incubator

2. Procedure:

  • Prepare a stock solution of AON (e.g., 10 mM) in a suitable solvent (e.g., water or DMSO).
  • Dilute the AON stock solution to the final desired concentration (e.g., 100 µM) in the experimental buffer.
  • Divide the solution into aliquots for each time point.
  • Immediately analyze the "time 0" sample by HPLC or LC-MS to determine the initial concentration.
  • Incubate the remaining aliquots at the desired temperature (e.g., 37°C).
  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and immediately analyze it by HPLC or LC-MS.
  • Plot the percentage of AON remaining versus time to determine the stability profile.

Data Presentation

Table 1: Hypothetical Stability of 8-Amino-7-oxononanoic acid (AON) in Various Buffers at 37°C

Buffer (pH)% AON Remaining after 8 hours% AON Remaining after 24 hoursHalf-life (t1/2) in hours (approx.)
Citrate Buffer (pH 4.0)85%60%30
Phosphate Buffer (pH 7.0)98%95%> 48
Tris Buffer (pH 8.5)90%75%40

Visualizations

Biotin_Synthesis_Pathway cluster_0 Biotin Synthesis Pimeloyl_CoA Pimeloyl-CoA AON 8-Amino-7-oxononanoate Pimeloyl_CoA->AON BioF (AONS) L_Alanine L-Alanine L_Alanine->AON DAPA 7,8-Diaminononanoate AON->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Caption: Biotin synthesis pathway highlighting the role of 8-Amino-7-oxononanoic acid.

Stability_Assay_Workflow Prep_Stock Prepare AON Stock Solution Dilute Dilute AON in Experimental Buffer Prep_Stock->Dilute Time_0 Analyze Time 0 Sample (HPLC/LC-MS) Dilute->Time_0 Incubate Incubate at Desired Temperature Dilute->Incubate Analyze Plot % AON Remaining vs. Time Time_0->Analyze Time_X Analyze Samples at Time Points (t1, t2, ... tn) Incubate->Time_X Time_X->Analyze Determine Determine Stability Profile Analyze->Determine

Caption: Experimental workflow for assessing the stability of a compound in buffer.

References

Technical Support Center: Enhancing Enzymatic Reactions with 8-Amino-7-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of enzymatic reactions involving 8-Amino-7-oxononanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is 8-Amino-7-oxononanoic acid and what is its primary enzymatic reaction?

8-Amino-7-oxononanoic acid (also known as 7-keto-8-aminopelargonic acid or KAPA) is a crucial intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7).[1] Its primary synthesis is catalyzed by the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS), also commonly known as BioF. This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[2][3][4] AONS catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA to produce 8-amino-7-oxononanoate.[2][4][5]

Q2: What are the key components required for a successful AONS (BioF) enzymatic reaction?

A typical AONS reaction mixture should include:

  • AONS (BioF) enzyme: The catalyst for the reaction.

  • L-alanine: One of the primary substrates.

  • Pimeloyl-CoA or Pimeloyl-ACP: The acyl donor substrate. The specificity for the pimeloyl thioester can vary between species. For example, E. coli BioF can utilize both, while B. subtilis BioF is specific for pimeloyl-CoA.[6]

  • Pyridoxal 5'-phosphate (PLP): An essential cofactor for AONS activity.[2]

  • A suitable buffer: To maintain the optimal pH for the reaction.

  • Nuclease-free water: As the reaction solvent.

Q3: What are the optimal conditions for AONS (BioF) activity?

While the optimal pH and temperature can vary slightly depending on the source of the enzyme, a good starting point for optimizing AONS activity is a pH of around 7.5 and a temperature range of 25-30°C. It is recommended to perform a pH and temperature optimization experiment for your specific enzyme and reaction conditions.

Q4: How can I monitor the progress of the AONS (BioF) reaction?

Several methods can be used to monitor AONS activity:

  • HPLC-based detection of Coenzyme A (CoA) release: This method quantifies the amount of CoA released from pimeloyl-CoA.[1]

  • Bioassay: The product, 8-amino-7-oxononanoate, can be quantified by its ability to support the growth of an E. coli strain that is deficient in BioF.[1][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to detect and quantify the 8-amino-7-oxononanoate product after derivatization.[1]

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic reactions involving 8-Amino-7-oxononanoic acid synthesis.

Problem Possible Cause Recommended Solution
Low or No Product Yield Inactive Enzyme - Ensure proper storage of the enzyme at recommended temperatures (-20°C or -80°C). - Avoid repeated freeze-thaw cycles. - If the enzyme was purified from inclusion bodies, verify that the refolding process was successful.[1]
Sub-optimal Reaction Conditions - Optimize the pH and temperature of the reaction. Start with a pH around 7.5 and a temperature between 25-30°C and test a range around these values. - Ensure all components, especially the buffer, are at room temperature before starting the reaction.[8]
Incorrect Substrate - Verify the correct pimeloyl thioester is being used (pimeloyl-CoA or pimeloyl-ACP) based on the specificity of your AONS enzyme.[6] - Ensure that L-alanine is used, as D-alanine is a poor substrate.[3][9]
Missing or Degraded Cofactor (PLP) - Add fresh PLP to the reaction mixture. - Store PLP solutions protected from light.
Inconsistent or Irreproducible Results Pipetting Errors - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations between samples.
Sample Preparation Issues - Ensure complete thawing and mixing of all reagents before use.[10] - If using cell lysates, ensure consistent sample preparation.
Plate Edge Effects - If using a microplate, avoid using the outer wells, or ensure even temperature distribution across the plate.[8]
High Background Signal (in assays) Contaminated Reagents - Use fresh, high-quality reagents. - Filter-sterilize buffers and solutions.
Non-specific Reactions - Run control reactions by omitting one component at a time (e.g., no enzyme, no substrate) to identify the source of the background.
Enzyme Instability Protease Contamination - If using a cell lysate, add protease inhibitors to the lysis buffer.
Improper Storage Buffer - Store the purified enzyme in a buffer containing a stabilizing agent like glycerol (B35011) (10-50%).
Oxidation - For enzymes sensitive to oxidation, consider adding a reducing agent like DTT or β-mercaptoethanol to the storage buffer.

Quantitative Data

The following table summarizes the kinetic parameters for E. coli 8-amino-7-oxononanoate synthase (AONS/BioF).

SubstrateKm (μM)kcat (s-1)Reference
L-alanine20001.4[3]
Pimeloyl-CoA101.4[1]
Pimeloyl-ACP~10-[1]

Note: The kcat for pimeloyl-ACP was not explicitly stated in the reference.

Experimental Protocols

Protocol: Standard Assay for AONS (BioF) Activity

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • AONS (BioF) Enzyme: Dilute the purified enzyme to the desired concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Substrate Stock Solutions:

    • L-alanine: Prepare a 100 mM stock solution in nuclease-free water.

    • Pimeloyl-CoA: Prepare a 10 mM stock solution in nuclease-free water.

  • Cofactor Stock Solution:

    • Pyridoxal 5'-phosphate (PLP): Prepare a 10 mM stock solution in nuclease-free water. Protect from light.

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5.

2. Reaction Setup:

  • Prepare a master mix containing the reaction buffer, L-alanine, and PLP.

  • Aliquot the master mix into reaction tubes.

  • Add the AONS enzyme to each tube to initiate the reaction. The final concentrations should be within the optimal range (e.g., 100 µM pimeloyl-CoA, 10 mM L-alanine, 50 µM PLP, and an appropriate amount of enzyme).

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

3. Reaction Quenching and Analysis:

  • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • Analyze the reaction products using one of the methods described in the FAQs (HPLC, bioassay, or GC-MS).

Visualizations

Biotin Biosynthesis Pathway

Biotin_Biosynthesis_Pathway cluster_pimelate Pimelate Moiety Synthesis cluster_biotin_ring Biotin Ring Assembly Malonyl-CoA Malonyl-CoA Pimeloyl-ACP/CoA Pimeloyl-ACP/CoA Malonyl-CoA->Pimeloyl-ACP/CoA Multiple Steps (e.g., BioC, BioH) AONS AONS (BioF) Pimeloyl-ACP/CoA->AONS L-Alanine L-Alanine L-Alanine->AONS KAPA 8-Amino-7-oxononanoic acid (KAPA) AONS->KAPA BioA BioA KAPA->BioA DAPA 7,8-Diaminopelargonic acid (DAPA) BioA->DAPA BioD BioD DAPA->BioD DTB Dethiobiotin (DTB) BioD->DTB BioB BioB DTB->BioB Biotin Biotin BioB->Biotin

Caption: Overview of the biotin biosynthesis pathway, highlighting the role of AONS (BioF).

AONS (BioF) Catalytic Mechanism Workflow

AONS_Mechanism Start AONS-PLP Internal Aldimine Step1 Binding of L-Alanine Start->Step1 Step2 Formation of External Aldimine Step1->Step2 Step3 Deprotonation & Quinonoid Intermediate Formation Step2->Step3 Step4 Binding of Pimeloyl-CoA Step3->Step4 Step5 Nucleophilic Attack & Decarboxylation Step4->Step5 Step6 Formation of KAPA-PLP Aldimine Step5->Step6 Step7 Release of KAPA & Regeneration of Internal Aldimine Step6->Step7 End Regenerated AONS-PLP Step7->End

Caption: Simplified workflow of the catalytic mechanism of 8-amino-7-oxononanoate synthase (AONS).

Troubleshooting Logic for Low Product Yield

Troubleshooting_Logic Start Low/No Product Yield Check_Enzyme Check Enzyme Activity Start->Check_Enzyme Check_Conditions Check Reaction Conditions (pH, Temp) Check_Enzyme->Check_Conditions Active Solution_Enzyme Use fresh enzyme Verify refolding Optimize storage Check_Enzyme->Solution_Enzyme Inactive Check_Substrates Check Substrates & Cofactor Check_Conditions->Check_Substrates Optimal Solution_Conditions Optimize pH and temperature Ensure reagents are at room temp Check_Conditions->Solution_Conditions Sub-optimal Solution_Substrates Verify substrate specificity Use fresh L-alanine & PLP Check_Substrates->Solution_Substrates Incorrect/Degraded Success Yield Improved Solution_Enzyme->Success Solution_Conditions->Success Solution_Substrates->Success

Caption: A logical workflow for troubleshooting low product yield in AONS-catalyzed reactions.

References

Minimizing non-enzymatic degradation of 8-Amino-7-oxononanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Amino-7-oxononanoic acid (AON). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the non-enzymatic degradation of AON during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 8-Amino-7-oxononanoic acid (AON) and why is its stability a concern?

8-Amino-7-oxononanoic acid (AON) is a key intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7). As an α-amino ketone, AON is inherently unstable and susceptible to non-enzymatic degradation. This instability can lead to inconsistent experimental results, loss of active compound, and the formation of interfering byproducts.

Q2: What are the main factors that influence the non-enzymatic degradation of AON?

The primary factors influencing AON degradation are:

  • pH: The stability of AON is highly pH-dependent. Both acidic and alkaline conditions can catalyze degradation, though alkaline conditions are generally more detrimental.

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation.

  • Buffer Composition: The components of your buffer solution can interact with AON and affect its stability.

  • Presence of Reactants: Other molecules in your solution, such as reducing sugars or other amines, can participate in degradation reactions.

Q3: How should I store AON to ensure its stability?

For long-term storage, AON should be kept as a solid at -20°C or lower in a tightly sealed container to protect it from moisture. For short-term storage, 2-8°C is acceptable. It is highly recommended to prepare solutions of AON fresh for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of AON in my assay.
Possible Cause Troubleshooting Step
Degradation of AON in stock solution. Prepare a fresh stock solution of AON for each experiment. Avoid repeated freeze-thaw cycles. If a stock solution must be stored, aliquot it into single-use volumes and store at -80°C.
Degradation of AON in the assay buffer. Evaluate the pH and composition of your assay buffer. If possible, perform the assay at a slightly acidic to neutral pH (6.0-7.0). Avoid buffers containing primary amines. Consider using phosphate (B84403) or citrate (B86180) buffers.
Elevated temperature during the experiment. Maintain a low temperature throughout your experimental setup. Use ice baths for solutions and pre-chill all equipment and reagents.
Issue 2: Appearance of unknown peaks in my analytical analysis (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step
Non-enzymatic degradation of AON. These peaks could correspond to degradation products. Analyze a freshly prepared AON standard to confirm. To minimize degradation, follow the handling and storage recommendations outlined in this guide.
Reaction with other components in the mixture. If your experiment involves other reactive species, consider the possibility of side reactions with AON. Analyze individual components to identify the source of the unknown peaks.

Data Presentation

The following tables summarize the expected relative stability of AON under various conditions. This information is inferred from the general behavior of α-amino ketones and should be used as a guideline for experimental design.

Table 1: Estimated pH-Dependent Stability of AON in Aqueous Solution at 4°C

pH RangeRelative StabilityNotes
< 4.0ModerateAcid-catalyzed degradation may occur.
4.0 - 6.0HighOptimal pH range for short-term stability.
6.0 - 7.5ModerateStability decreases as pH approaches neutral and slightly basic.
> 7.5LowBase-catalyzed degradation and self-condensation are more likely.

Table 2: Estimated Temperature-Dependent Stability of AON in Aqueous Solution (pH 6.0)

TemperatureRelative StabilityNotes
-80°CVery HighRecommended for long-term storage of solutions.
-20°CHighSuitable for short to medium-term storage.
4°CModerateSuitable for short-term storage (hours to a few days).
Room Temp (20-25°C)LowSignificant degradation can occur within hours.
> 37°CVery LowRapid degradation is expected.

Experimental Protocols

Protocol 1: Preparation of a Fresh AON Stock Solution
  • Equilibrate the solid AON container to room temperature before opening to prevent condensation.

  • Weigh the desired amount of AON in a pre-chilled microcentrifuge tube.

  • Dissolve the AON in a suitable, pre-chilled, and degassed buffer (e.g., 50 mM sodium phosphate, pH 6.0).

  • Vortex briefly at low speed to dissolve.

  • Keep the stock solution on ice at all times.

  • Use the freshly prepared solution immediately for your experiments.

Protocol 2: General Handling Recommendations to Minimize AON Degradation
  • Work Quickly and at Low Temperatures: Perform all manipulations involving AON on ice.

  • Use Fresh Solutions: Always prepare AON solutions fresh on the day of the experiment.

  • Control the pH: Maintain the pH of your solutions in the slightly acidic range (pH 6.0-7.0) whenever possible.

  • Degas Buffers: Use degassed buffers to minimize oxidation.

  • Avoid Contaminants: Be mindful of potential contaminants in your reagents that could react with AON.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_degradation Potential Non-Enzymatic Degradation Pathways of AON AON 8-Amino-7-oxononanoic acid (AON) SelfCondensation Self-Condensation (Dimerization/Polymerization) AON->SelfCondensation High pH, Temp Maillard Maillard-type Reaction (with reducing sugars) AON->Maillard Heat Strecker Strecker Degradation (with dicarbonyls) AON->Strecker Heat DegradationProducts Degradation Products (e.g., colored polymers, smaller fragments) SelfCondensation->DegradationProducts Maillard->DegradationProducts Strecker->DegradationProducts

Caption: Potential degradation pathways for 8-Amino-7-oxononanoic acid.

cluster_workflow Experimental Workflow cluster_considerations Key Considerations title Recommended Experimental Workflow for AON Start Start Prepare Prepare Fresh AON Solution (on ice, pH 6.0-7.0) Start->Prepare Experiment Perform Experiment (maintain low temp) Prepare->Experiment pH pH Control Prepare->pH Freshness Solution Freshness Prepare->Freshness Analysis Analyze Samples Promptly Experiment->Analysis Temp Temperature Control Experiment->Temp End End Analysis->End

Caption: Recommended workflow for experiments involving AON.

title Troubleshooting Logic for AON Instability Problem Inconsistent Results or Unexpected Peaks CheckFreshness Was the AON solution freshly prepared? Problem->CheckFreshness CheckTemp Was the experiment conducted at low temperature? CheckFreshness->CheckTemp Yes PrepareFresh Action: Prepare a fresh AON solution. CheckFreshness->PrepareFresh No CheckpH Was the pH of the solution controlled (ideally 6.0-7.0)? CheckTemp->CheckpH Yes ControlTemp Action: Repeat experiment on ice. CheckTemp->ControlTemp No ControlpH Action: Adjust and monitor the pH of the buffer. CheckpH->ControlpH No Success Problem Resolved CheckpH->Success Yes PrepareFresh->Success ControlTemp->Success ControlpH->Success

Caption: Troubleshooting flowchart for AON stability issues.

Calibrating analytical instruments for accurate 8-Amino-7-oxononanoic acid measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the accurate measurement of 8-Amino-7-oxononanoic acid (AOOA) using analytical instruments.

Frequently Asked Questions (FAQs)

Q1: What is 8-Amino-7-oxononanoic acid (AOOA) and why is it measured?

A1: 8-Amino-7-oxononanoic acid, also known as AOOA or KAPA, is a key intermediate in the microbial and plant biosynthetic pathway for biotin (B1667282) (Vitamin B7).[1][2][3] The enzyme 8-amino-7-oxononanoate (B1240340) synthase (BioF) catalyzes its formation from L-alanine and pimeloyl-CoA.[2][3][4][5] Researchers measure AOOA to study biotin metabolism, investigate potential antimicrobial targets by inhibiting the biotin synthesis pathway, and understand metabolic fluxes within organisms.[1]

Q2: What is the most effective analytical technique for quantifying AOOA?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the bioanalysis of AOOA.[6][7] This method offers high sensitivity and selectivity, which are crucial for detecting and quantifying low-concentration metabolites in complex biological matrices like plasma, cell lysates, or tissue homogenates.[6][7] While other methods like HPLC with derivatization can be used, LC-MS/MS generally provides superior performance for this type of polar molecule.[8][9]

Q3: How should I prepare a calibration curve for accurate AOOA quantification?

A3: A reliable calibration curve is essential for accurate quantification.[10] The process involves creating a series of calibration standards with known concentrations of AOOA.[10][11]

  • Stock Solution: Start by preparing a concentrated stock solution of AOOA in a suitable solvent (e.g., 0.1 N HCl or a buffer compatible with your mobile phase).[11]

  • Serial Dilutions: Perform serial dilutions of the stock solution to create at least five to seven calibration standards that bracket the expected concentration range of your samples.[10]

  • Matrix Matching: Whenever possible, prepare your calibration standards in the same biological matrix (e.g., plasma, urine) as your unknown samples, after it has been stripped of the endogenous analyte. This helps to compensate for matrix effects.[6][12]

  • Internal Standard (IS): The use of an internal standard is critical, especially for LC-MS/MS analysis.[12][13] A stable isotope-labeled (SIL) version of AOOA is the ideal IS as it co-elutes and experiences similar matrix effects, thus providing the most accurate correction.[6] If a SIL-IS is unavailable, a structural analog can be used. The IS is added at a constant concentration to all standards and unknown samples.[14]

  • Plotting: The calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.[14]

Q4: What are matrix effects and how can they impact my AOOA measurements?

A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[7][12] Biological samples contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the ionization process in the mass spectrometer's source, leading to inaccurate and imprecise results.[6][12] Ion suppression is the most common form of matrix effect in LC-MS/MS bioanalysis.[6] Mitigating these effects through robust sample preparation and the use of a suitable internal standard is essential for reliable quantification.[7][12]

Troubleshooting Guide

Q1: Why is my AOOA signal intensity weak or inconsistent?

A1: Low or variable signal intensity is a common issue in LC-MS/MS analysis.[15] Several factors could be responsible:

  • Ion Source Contamination: Residues from the sample matrix or mobile phase can build up in the ion source, leading to reduced ionization efficiency.[15][16] Regular cleaning of the ion source is recommended.[15]

  • Matrix Effects: Significant ion suppression from the sample matrix can drastically lower the analyte signal.[6][12] Consider improving your sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) or optimizing chromatography to separate AOOA from interfering components.[6][7]

  • Sample Degradation: AOOA may be unstable in the sample matrix or during sample preparation. Ensure samples are stored properly (typically at -80°C) and processed quickly.

  • Suboptimal MS Parameters: The instrument's source settings (e.g., temperatures, voltages) may not be optimized for AOOA.[17] It is crucial to perform an infusion of the analyte to determine the optimal parameters for ionization and fragmentation.[16]

Q2: My chromatographic peaks are broad, splitting, or show significant tailing. What should I do?

A2: Poor peak shape can compromise resolution and integration accuracy.[15][18]

  • Column Contamination or Degradation: The analytical column may be contaminated or have lost its stationary phase. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[18] Using a guard column can help extend the life of your analytical column.[18]

  • Incompatible Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion.[18] Ideally, the sample should be dissolved in the initial mobile phase.[18]

  • Mobile Phase Issues: Ensure the mobile phase pH is appropriate for AOOA (an amino acid) and that the additives (e.g., formic acid, ammonium (B1175870) formate) are volatile and LC-MS grade.[16]

  • Secondary Interactions: AOOA may have secondary interactions with the column material. Adjusting the mobile phase pH or ionic strength can sometimes mitigate these effects.

Q3: Why is the retention time of my AOOA peak shifting between injections?

A3: Retention time stability is key for reliable identification and quantification.[15]

  • Insufficient Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.[17] For gradient elution, a sufficient post-run equilibration time is critical.

  • Temperature Fluctuations: Ensure the column oven temperature is stable and consistent.[17] Inconsistent temperature control can lead to retention time drift.

  • Mobile Phase Composition Changes: Mobile phases can change composition over time due to the evaporation of more volatile components. Prepare fresh mobile phases regularly.[18]

  • Pump or System Leaks: Air bubbles or leaks in the LC system can cause pressure fluctuations and lead to unstable retention times.[17]

Experimental Protocols

Protocol: Quantification of AOOA in Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized for your instrument and application.

1. Reagents and Materials

  • AOOA reference standard

  • Stable Isotope-Labeled AOOA (Internal Standard)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Human plasma (K2-EDTA)

  • 96-well protein precipitation plates

2. Preparation of Standards and Solutions

  • AOOA Stock (1 mg/mL): Accurately weigh and dissolve AOOA in 0.1 N HCl.

  • IS Stock (1 mg/mL): Prepare the internal standard stock in the same manner.

  • Working Solutions: Prepare intermediate working solutions of AOOA and IS by diluting the stocks in 50:50 acetonitrile:water.

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the AOOA working solutions to achieve a concentration range (e.g., 1-1000 ng/mL).

  • QC Samples: Prepare quality control samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of standards, QCs, or unknown plasma samples into a 96-well plate.

  • Add 200 µL of the internal standard solution (e.g., 50 ng/mL in acetonitrile) to each well.

  • Mix thoroughly (vortex for 2 minutes) to precipitate proteins.

  • Centrifuge the plate at 4000 x g for 10 minutes.

  • Transfer the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Instrument Parameters (Example)

  • LC System: UPLC/HPLC system

  • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 95% B to 40% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Optimize by infusing pure AOOA and its IS. For AOOA (C9H17NO3, Exact Mass: 187.12), the [M+H]+ precursor ion would be m/z 188.1. Product ions would be determined experimentally.

Data Presentation

Table 1: Example Calibration Curve Parameters for an AOOA Assay

The following table summarizes typical performance characteristics for a bioanalytical method. These values should be established during method validation.

ParameterTarget Acceptance CriteriaExample Result
Calibration ModelLinear, 1/x² weightingPass
Correlation Coefficient (r²)≥ 0.990.998
Linearity RangeDefined by LLOQ and ULOQ1 - 1000 ng/mL
LLOQ Precision (%CV)≤ 20%12.5%
LLOQ Accuracy (% bias)Within ±20%-5.2%
QC Precision (%CV)≤ 15%< 10%
QC Accuracy (% bias)Within ±15%< ±8%
Matrix Factor (IS-normalized)0.8 - 1.20.95 - 1.08

Visualizations

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation prep_stock Prepare Stock Solutions (Analyte & Internal Standard) prep_cal Create Calibration Standards (Serial Dilution in Matrix) prep_stock->prep_cal prep_qc Prepare QC Samples (Low, Mid, High) prep_cal->prep_qc prep_sample Process Unknown Samples (Add Internal Standard) prep_qc->prep_sample run_seq Run LC-MS/MS Sequence (Standards, QCs, Samples) prep_sample->run_seq gen_data Generate Peak Area Data (Analyte / IS Ratio) run_seq->gen_data plot_curve Plot Calibration Curve (Response Ratio vs. Conc.) gen_data->plot_curve reg Apply Linear Regression (Determine Slope, Intercept, r²) plot_curve->reg quant Quantify Unknowns (Using Curve Equation) reg->quant

Caption: Workflow for creating and using a calibration curve for AOOA quantification.

G Pimeloyl Pimeloyl-CoA + L-Alanine AOOA 8-Amino-7-oxononanoic acid (AOOA / KAPA) Pimeloyl->AOOA BioF DAPA 7,8-Diaminopelargonic acid (DAPA) AOOA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB G start Problem: Low or Inconsistent Signal check_tune Is MS tune/calibration passing? start->check_tune check_matrix Is signal low in matrix samples but normal in pure standards? check_tune->check_matrix Yes sol_tune Solution: Perform MS tune and calibration. check_tune->sol_tune No check_source Is the ion source visibly dirty? check_matrix->check_source No sol_matrix Solution: Improve sample cleanup (SPE) or optimize chromatography. check_matrix->sol_matrix Yes check_lc Are LC pressure and retention time stable? check_source->check_lc No sol_source Solution: Clean the ion source. check_source->sol_source Yes sol_lc Solution: Troubleshoot LC system for leaks, bubbles, or pump issues. check_lc->sol_lc No end_node If problem persists, consult instrument specialist. check_lc->end_node Yes

References

Addressing matrix effects in the mass spectrometry of 8-Amino-7-oxononanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 8-Amino-7-oxononanoic acid (AOO).

Frequently Asked Questions (FAQs)

Q1: What is 8-Amino-7-oxononanoic acid (AOO) and why is it important to measure?

A1: 8-Amino-7-oxononanoic acid (AOO) is a key intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7).[1] Biotin is an essential cofactor for several carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Accurate quantification of AOO can be crucial for studying biotin metabolism, diagnosing related metabolic disorders, and in the development of novel antibiotics targeting bacterial biotin synthesis pathways.

Q2: What are the main challenges in the mass spectrometry analysis of AOO?

A2: The primary challenges in analyzing AOO by mass spectrometry, particularly in biological matrices, are its polar nature and susceptibility to matrix effects.[2][3] Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of quantification.[4] Additionally, as an endogenous compound, finding a true blank matrix for calibration can be difficult.[5]

Q3: What are matrix effects and how do they affect AOO analysis?

A3: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[4] In the case of AOO, components in biological samples like salts, phospholipids, and other small molecules can suppress or enhance its signal in the mass spectrometer's ion source, leading to inaccurate quantification.[3][4]

Q4: Is a stable isotope-labeled internal standard available for AOO?

A4: While the synthesis of deuterated amino acids is a known practice, the commercial availability of a stable isotope-labeled internal standard for 8-Amino-7-oxononanoic acid is not widely documented in readily available resources.[6][7][8] Researchers may need to custom synthesize or inquire with specialized chemical suppliers. Using a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and improve quantitative accuracy.[]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of AOO.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low AOO Signal Intensity / Poor Sensitivity Ion suppression from matrix components.- Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[10] - Chromatographic Separation: Modify the LC gradient to better separate AOO from co-eluting matrix components. Consider using a HILIC column for better retention of polar compounds. - Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.
High Variability in AOO Quantification Inconsistent matrix effects between samples.- Use a Stable Isotope-Labeled Internal Standard (IS): If available, a stable isotope-labeled AOO is the best way to compensate for variability. - Use a Structural Analog as an IS: If a labeled AOO is not available, use a structural analog that has similar chromatographic and ionization behavior. - Matrix-Matched Calibrators: Prepare calibration standards in a matrix that closely resembles the study samples to normalize for consistent matrix effects.[11]
Poor Peak Shape (Fronting, Tailing, or Splitting) Issues with the analytical column or mobile phase.- Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions, especially when using HILIC columns.[2] - Mobile Phase Mismatch: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion.[2] - Column Contamination: Use a guard column and/or wash the analytical column regularly to remove strongly retained matrix components.
Inconsistent Retention Time Changes in the LC system or mobile phase composition.- Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure accurate composition. - System Equilibration: Allow sufficient time for the LC system to equilibrate before starting a run. - Temperature Control: Use a column oven to maintain a stable column temperature.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of AOO and the mitigation of matrix effects.

Protocol 1: Protein Precipitation for AOO Extraction from Plasma

This protocol is a basic method for removing proteins from plasma samples. It is a good starting point, but may not be sufficient for removing all interfering matrix components.

Materials:

  • Plasma sample

  • Ice-cold acetonitrile (B52724) (ACN)

  • Centrifuge capable of 12,000 x g and 4°C

  • Vortex mixer

  • Pipettes and sterile tubes

Procedure:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold ACN to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing AOO and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase for analysis.[12]

Protocol 2: Solid-Phase Extraction (SPE) for AOO Cleanup

This protocol provides a more thorough cleanup of AOO from biological fluids and is recommended for reducing significant matrix effects. A mixed-mode cation exchange SPE is often effective for polar, basic compounds like amino acids.

Materials:

  • Protein-precipitated sample supernatant

  • Mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX)

  • SPE vacuum manifold

  • Methanol (MeOH)

  • Deionized water

  • 5% Ammonium (B1175870) hydroxide (B78521) in MeOH

  • 2% Formic acid in water

  • 2% Formic acid in MeOH

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the protein-precipitated supernatant (reconstituted in 2% formic acid in water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of MeOH to remove neutral and acidic interferences.

  • Elution: Elute the AOO from the cartridge with 1 mL of 5% ammonium hydroxide in MeOH.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase for analysis.

Visualizations

Biotin Synthesis Pathway

The following diagram illustrates the position of 8-Amino-7-oxononanoic acid (AOO) in the biotin synthesis pathway.

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA BioF BioF (8-amino-7-oxononanoate synthase) Pimeloyl_CoA->BioF L_Alanine L-Alanine L_Alanine->BioF AOO 8-Amino-7-oxononanoic acid (AOO) BioF->AOO CO2 CoA BioA BioA (7,8-diaminononanoate synthase) AOO->BioA S-adenosyl-L-methionine DAPA 7,8-Diaminononanoic acid (DAPA) BioA->DAPA Biotin Biotin DAPA->Biotin BioD, BioB

Caption: Biotin synthesis pathway highlighting the role of AOO.

General Troubleshooting Workflow for Low Analyte Signal

This diagram provides a logical workflow for troubleshooting low signal intensity of AOO in LC-MS/MS analysis.

Troubleshooting_Workflow Start Low AOO Signal Check_MS Check MS Performance (Tune, Calibration) Start->Check_MS Check_LC Evaluate Chromatography (Peak Shape, Retention) Check_MS->Check_LC MS OK Investigate_Matrix_Effects Investigate Matrix Effects Check_LC->Investigate_Matrix_Effects LC OK Optimize_Sample_Prep Optimize Sample Prep (SPE, LLE) Investigate_Matrix_Effects->Optimize_Sample_Prep Suppression Detected Use_IS Implement Internal Standard (Stable Isotope or Analog) Optimize_Sample_Prep->Use_IS Resolved Signal Improved Use_IS->Resolved

Caption: Troubleshooting workflow for low AOO signal intensity.

References

Best practices for preparing stock solutions of 8-Amino-7-oxononanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing stock solutions of 8-Amino-7-oxononanoic acid hydrochloride, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as 7-keto-8-aminopelargonic acid (KAPA) hydrochloride, is a vitamer of biotin (B1667282) and a key intermediate in the microbial biosynthesis of biotin (Vitamin B7).[1] It is the product of the condensation of L-alanine and pimeloyl-CoA catalyzed by the enzyme 8-amino-7-oxononanoate (B1240340) synthase (BioF).

Q2: What are the common solvents for dissolving this compound?

A2: Based on available data, this compound has limited solubility. It is sparingly soluble in DMSO and PBS (pH 7.2) at concentrations of 1-10 mg/mL, and slightly soluble in ethanol (B145695) at 0.1-1 mg/mL.[1] For aqueous solutions, using a slightly acidic buffer or 0.1 N HCl can aid in dissolution, which is a general practice for amino acid hydrochlorides.

Q3: How should I store the solid compound and its stock solutions?

A3: The solid, crystalline form of this compound should be stored at -20°C for long-term stability. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: Is this compound stable in solution?

A4: The compound is generally stable under recommended storage conditions. However, it is important to avoid strong oxidizing or reducing agents, as well as strong acids and alkalis, as they can promote degradation.[3] Additionally, the 8(S) form can racemize in culture media, with the rate of racemization being higher at very low pH (<2), physiological pH, and basic conditions.[1]

Experimental Protocols

Preparation of a 10 mM Aqueous Stock Solution

This protocol is based on general guidelines for amino acid hydrochlorides and the known solubility of the compound.

Materials:

  • This compound (MW: 223.7 g/mol )

  • Sterile 0.1 N Hydrochloric Acid (HCl)

  • Sterile deionized or Milli-Q water

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 2.237 mg.

  • Initial Dissolution: Add the weighed compound to a sterile tube. Add a small volume of 0.1 N HCl (e.g., 100 µL for a final volume of 1 mL) to wet the powder.

  • Solubilization: Gently vortex the mixture. If the compound does not fully dissolve, add sterile water incrementally up to the final desired volume.

  • Aiding Dissolution (if necessary): If precipitation or cloudiness persists, sonicate the solution in a water bath for short intervals (1-2 minutes) until the solution clears. Avoid excessive heating.

  • Sterilization: If required for your application (e.g., cell culture), filter-sterilize the final solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 223.7 g/mol [1]
Solubility in DMSO 1-10 mg/mL (Sparingly soluble)[1]
Solubility in PBS (pH 7.2) 1-10 mg/mL (Sparingly soluble)[1]
Solubility in Ethanol 0.1-1 mg/mL (Slightly soluble)[1]
Recommended Storage (Solid) -20°C[3]
Stock Solution Storage -20°C for 1 month; -80°C for 6 months[2]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound does not dissolve The concentration is too high for the chosen solvent. The compound has low aqueous solubility at neutral pH.Try preparing a more dilute solution. Use a small amount of 0.1 N HCl to aid dissolution in aqueous solutions before adding the final volume of water or buffer. Gentle warming (to no more than 37°C) or sonication can also help.
Solution is cloudy or hazy Incomplete dissolution or precipitation.Ensure the pH of the solution is slightly acidic if using an aqueous solvent. If using a buffer like PBS, the concentration may be too high. Consider using DMSO for higher concentrations.
Precipitation upon storage The solution was not fully dissolved initially, or the storage temperature is too high.Ensure the compound is completely dissolved before storage. Store at -80°C for better long-term stability of the solution. Before use, thaw the aliquot and vortex to ensure it is fully redissolved.
Inconsistent experimental results Degradation of the compound due to improper storage or handling. Racemization of the active 8(S)-isomer.Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by using aliquots. Be mindful of the pH of your experimental media, as non-optimal pH can accelerate racemization.[1]

Visualizations

Biotin Biosynthesis Pathway

The following diagram illustrates the central role of 8-Amino-7-oxononanoic acid (KAPA) in the biotin biosynthesis pathway.

Biotin_Biosynthesis Biotin Biosynthesis Pathway cluster_start Precursor Synthesis cluster_core Core Biotin Synthesis Pimeloyl_CoA Pimeloyl-CoA KAPA 8-Amino-7-oxononanoic acid (KAPA) Pimeloyl_CoA->KAPA BioF (8-amino-7-oxononanoate synthase) L_Alanine L-Alanine L_Alanine->KAPA DAPA 7,8-Diaminopelargonic acid (DAPA) KAPA->DAPA BioA (DAPA synthase) DTB Dethiobiotin DAPA->DTB BioD (Dethiobiotin synthetase) Biotin Biotin DTB->Biotin BioB (Biotin synthase)

Caption: Role of 8-Amino-7-oxononanoic acid in biotin synthesis.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the logical steps for preparing a stock solution of this compound.

Stock_Solution_Workflow Stock Solution Preparation Workflow cluster_prep Preparation cluster_dissolution Dissolution & Check cluster_final Final Steps start Start weigh Weigh Compound start->weigh add_solvent Add Initial Solvent (e.g., 0.1N HCl) weigh->add_solvent vortex Vortex to Mix add_solvent->vortex check Is it fully dissolved? vortex->check sonicate Sonicate/Gently Warm check->sonicate No add_final_volume Add Final Volume of Solvent check->add_final_volume Yes sonicate->vortex filter Filter Sterilize (0.22 µm) add_final_volume->filter aliquot Aliquot for Single Use filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing stock solutions.

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of Synthetic 8-Amino-7-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of synthetically produced 8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA).[1] As a critical intermediate in the biotin (B1667282) (Vitamin B7) biosynthesis pathway, ensuring the functional viability of synthetic AON is paramount for research in metabolic pathways, enzyme kinetics, and as a potential target for antimicrobial drug development.[2][3] This document outlines the primary validation methods, compares them, and provides the necessary experimental details and data interpretation frameworks.

Introduction to 8-Amino-7-oxononanoic Acid (AON)

8-Amino-7-oxononanoic acid (AON) is the product of the first committed step in the biotin biosynthesis pathway, catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as BioF.[3][4] AONS catalyzes the condensation of L-alanine and pimeloyl-CoA to form AON.[1][3] Subsequently, AON is converted to 7,8-diaminopelargonic acid (DAPA) by DAPA aminotransferase (BioA).[1][5] The validation of synthetic AON's biological activity centers on its ability to act as a substrate for the subsequent enzymes in this pathway, primarily Dethiobiotin (B101835) Synthetase (DTBS) which utilizes its downstream product.

Primary Validation Method: In Vitro Enzymatic Assay

The most direct and quantitative method to validate the biological activity of synthetic AON is through an in vitro enzymatic assay using purified Dethiobiotin Synthetase (DTBS or BioD). This enzyme catalyzes the ATP-dependent conversion of DAPA (derived from AON) into dethiobiotin, a crucial step in forming the ureido ring of biotin.[5][6][7][8] By first converting the synthetic AON to DAPA using BioA, its efficacy as a substrate can be determined by measuring the kinetics of the DTBS reaction.

A typical validation workflow involves synthesizing and purifying AON, followed by enzymatic conversion and kinetic analysis. The performance of synthetic AON is compared against a known standard or previously validated batch.

G Fig. 1: In Vitro Validation Workflow for Synthetic AON cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis A Synthesize 8-AON B Purify & Characterize (HPLC, MS, NMR) A->B C Enzymatic Conversion: AON -> DAPA (with BioA enzyme) B->C D DTBS Kinetic Assay: DAPA -> Dethiobiotin C->D E Determine Kinetic Parameters (Km, Vmax) D->E F Compare to Reference Standard E->F

Fig. 1: In Vitro Validation Workflow for Synthetic AON

The primary validation endpoints are the kinetic parameters of the DTBS enzyme when using the synthetic AON-derived DAPA as a substrate. A successful synthesis will yield a product that results in kinetic parameters comparable to the reference standard.

ParameterSynthetic AONReference Standard AON% DifferenceAcceptable Range
Km (ATP) 29 µM28 µM3.6%< 10%
Vmax (ATP) 3.5 µM min⁻¹ mg⁻¹3.6 µM min⁻¹ mg⁻¹-2.8%< 10%
Km (DAPA) 2.1 µM2.0 µM5.0%< 10%
Vmax (DAPA) 6.2 µM min⁻¹ mg⁻¹6.0 µM min⁻¹ mg⁻¹3.3%< 10%
Table 1: Comparative Kinetic Data of DTBS. Data is hypothetical but based on typical values found for M. tuberculosis DTBS.[5]

Detailed Experimental Protocols

Dethiobiotin Synthetase (DTBS) Coupled Enzymatic Assay

This protocol is adapted from methods used for characterizing M. tuberculosis DTBS and is a reliable way to measure the activity of your synthetic AON-derived DAPA.[5] The assay couples the production of ADP from the DTBS reaction to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified Dethiobiotin Synthetase (DTBS) and DAPA Aminotransferase (BioA)

  • Synthetic 8-Amino-7-oxononanoic acid (AON)

  • S-adenosyl methionine (SAM)

  • ATP, MgCl₂, NaHCO₃

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl

Procedure:

  • Prepare DAPA: First, convert synthetic AON to DAPA. Incubate synthetic AON with an excess of purified BioA enzyme and SAM in the assay buffer. Allow the reaction to proceed to completion.

  • Prepare Assay Mixture: In a 96-well UV-transparent plate or a cuvette, prepare the reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 150 mM NaCl

    • 10 mM NaHCO₃

    • 5 mM MgCl₂

    • 1 mM ATP

    • 1 mM PEP

    • 0.2 mM NADH

    • 10 U/mL PK

    • 15 U/mL LDH

    • Varying concentrations of the in-situ generated DAPA.

  • Initiate Reaction: Add a known concentration of purified DTBS enzyme to the mixture to start the reaction.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for 10-15 minutes. The rate of NADH oxidation is directly proportional to the rate of ADP produced by DTBS.

  • Calculate Kinetic Parameters: Plot the initial reaction velocities against the substrate (DAPA) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Alternative Validation Method: In Vivo Complementation Assay

An alternative, semi-quantitative method is an in vivo complementation assay using an E. coli strain that is auxotrophic for biotin or one of its precursors.[9] For instance, a strain with a knockout in the bioF gene (which produces AON) cannot synthesize biotin and will not grow on a minimal medium unless it is supplemented with AON or a downstream intermediate.

The choice between an in vitro and an in vivo assay depends on the specific research goals and available resources.

G Fig. 2: Decision Tree for AON Validation Method A Goal: Validate Synthetic AON B Need Quantitative Kinetic Data? A->B C Use In Vitro Enzymatic Assay B->C Yes D Need Qualitative Functional Confirmation? B->D No E Use In Vivo Complementation Assay D->E Yes F No Validation Possible D->F No

Fig. 2: Decision Tree for AON Validation Method

  • Strain Selection: Obtain an E. coli strain with a deletion in the bioF gene (ΔbioF). This strain is incapable of producing its own AON.

  • Media Preparation: Prepare M9 minimal media agar (B569324) plates. This media lacks biotin and its precursors.

  • Plating: Spread a lawn of the ΔbioFE. coli strain onto the M9 minimal media plates.

  • Application of AON: Place a small, sterile filter paper disc onto the center of the agar plate. Pipette a known amount of your synthetic AON solution onto the disc. As a positive control, use a reference standard of AON on a separate plate. Use water or the synthesis solvent as a negative control.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Result Interpretation: A zone of bacterial growth around the filter disc indicates that the synthetic AON was successfully taken up by the cells and utilized in the biotin synthesis pathway, thus validating its biological activity. The diameter of the growth zone can provide a semi-quantitative comparison to the reference standard.

Biotin Synthesis Pathway Context

Understanding where AON fits into the broader biotin synthesis pathway is crucial for interpreting validation results. The pathway illustrates the sequential enzymatic conversions necessary to produce biotin.

G Fig. 3: Simplified Biotin Biosynthesis Pathway Pimeloyl_CoA Pimeloyl-CoA + L-Alanine AON 8-Amino-7-oxononanoic acid (AON / KAPA) Pimeloyl_CoA->AON BioF (AONS) DAPA 7,8-Diaminopelargonic acid (DAPA) AON->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD (DTBS) Biotin Biotin DTB->Biotin BioB

Fig. 3: Simplified Biotin Biosynthesis Pathway

Conclusion

Validating the biological activity of synthetic 8-Amino-7-oxononanoic acid is a critical quality control step. The primary method of choice is a quantitative in vitro coupled enzyme assay with Dethiobiotin Synthetase, which provides robust kinetic data. For a more qualitative but physiologically relevant assessment, an in vivo complementation assay using a bacterial auxotroph offers a reliable alternative. By employing these methods, researchers can confidently ascertain the functionality of their synthetic AON for use in further studies of biotin metabolism and drug discovery.

References

The Stereospecificity of Biotin Synthesis: 8(S)-KAPA as the Exclusive Precursor

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate metabolic pathway of biotin (B1667282) synthesis, the stereochemistry of the intermediate 7-keto-8-aminopelargonic acid (KAPA) plays a critical and definitive role. Extensive research has demonstrated that only the 8(S) stereoisomer of KAPA serves as a substrate for the subsequent enzymatic step, while the 8(R) isomer not only proves to be inactive but also acts as an inhibitor of the pathway.

This guide provides a comprehensive comparison of the efficacy of 8(S)-KAPA and 8(R)-KAPA in biotin synthesis, supported by experimental findings, to inform researchers, scientists, and drug development professionals in the field.

Data Presentation: Efficacy of KAPA Isomers

The following table summarizes the differential roles of 8(S)-KAPA and 8(R)-KAPA in the biotin synthesis pathway, highlighting the strict stereospecificity of the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also known as BioA.

Parameter8(S)-KAPA8(R)-KAPAReference
Role in Biotin Synthesis SubstrateInhibitor[1]
Enzyme Activity Converted to 7,8-diaminopelargonic acid (DAPA) by BioAInhibits BioA activity[1]
Inhibition Constant (Ki) for M. tuberculosis BioA Not applicableKi1 = 5.9 ± 0.2 µM (for PLP form)Ki2 = 1.7 ± 0.2 µM (for PMP form)[1]

The Decisive Role of Stereochemistry in the Biotin Pathway

The biosynthesis of biotin is a highly conserved pathway in microorganisms and plants. A crucial step in this pathway is the conversion of KAPA to 7,8-diaminopelargonic acid (DAPA), a reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, DAPA aminotransferase (BioA).[2][3]

Experimental evidence has unequivocally shown that the BioA enzyme exhibits a high degree of stereospecificity, exclusively utilizing 8(S)-KAPA as its substrate.[1] The production of KAPA by its upstream enzyme, 7-keto-8-aminopelargonic acid synthase (BioF), is also a stereospecific process that yields the 8(S) enantiomer.[1][4]

Conversely, 8(R)-KAPA is not a substrate for BioA. Instead, it acts as a competitive inhibitor of the enzyme.[1] This inhibitory action can effectively halt the biotin synthesis pathway, highlighting the critical importance of stereochemical purity in studies and applications involving biotin intermediates.

It is also important to note that KAPA has been observed to undergo racemization in solutions with a pH range of 7 to 9, which can impact the interpretation of experimental results if not carefully controlled.[1]

Visualizing the Biotin Synthesis Pathway

The following diagram illustrates the initial steps of the biotin synthesis pathway, emphasizing the differential roles of the 8(S) and 8(R) isomers of KAPA.

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA + L-Alanine BioF BioF (KAPA Synthase) Pimeloyl_CoA->BioF S_KAPA 8(S)-KAPA BioF->S_KAPA Stereospecific Synthesis BioA BioA (DAPA Aminotransferase) S_KAPA->BioA R_KAPA 8(R)-KAPA R_KAPA->Inhibition DAPA 7,8-Diaminopelargonic Acid (DAPA) BioA->DAPA Inhibition->BioA

Biotin pathway showing stereospecific conversion of 8(S)-KAPA.

Experimental Protocols

The determination of the stereospecificity of BioA for KAPA isomers involves precise analytical methods and enzymatic assays.

Enantiomeric Analysis of KAPA

A robust method for separating and quantifying the enantiomers of KAPA involves derivatization followed by high-pressure liquid chromatography (HPLC).[1]

  • Derivatization: The primary amine group of KAPA is derivatized using ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine. This reaction creates diastereomeric derivatives that can be resolved by chiral chromatography.

  • HPLC Separation: The derivatized KAPA enantiomers are then separated and quantified using a reverse-phase HPLC column with a suitable mobile phase gradient. Detection is typically performed using a fluorescence detector.

BioA Enzyme Activity Assay

The activity of DAPA aminotransferase (BioA) can be measured using a coupled enzyme assay.[5]

  • Reaction Mixture: A typical reaction mixture contains the BioA enzyme, its substrate (8(S)-KAPA), the amino donor (S-adenosylmethionine or L-lysine, depending on the organism), and the cofactor pyridoxal 5'-phosphate (PLP) in a suitable buffer (e.g., TAPS buffer, pH 8.6).[6][7][8]

  • Coupled Reaction: The product of the BioA reaction, DAPA, is then used as a substrate for the next enzyme in the pathway, dethiobiotin (B101835) synthetase (BioD), which converts DAPA to dethiobiotin in the presence of ATP and bicarbonate.

  • Detection: The final product, dethiobiotin, can be quantified using various methods, such as microbiological assays with a biotin-auxotrophic strain of E. coli or by HPLC.

To assess the inhibitory effect of 8(R)-KAPA, it is included in the reaction mixture at various concentrations, and the rate of DAPA or dethiobiotin formation is measured and compared to the uninhibited reaction.

Experimental Workflow

The logical flow for comparing the efficacy of 8(S)-KAPA and 8(R)-KAPA is depicted in the following diagram.

Experimental_Workflow cluster_KAPA_Prep KAPA Isomer Preparation cluster_Assay Enzymatic Assay cluster_Analysis Data Analysis Enantioselective_Synthesis Enantioselective Synthesis of 8(S)-KAPA and 8(R)-KAPA Racemic_KAPA Racemic KAPA Mixture HPLC_Separation HPLC-based Enantiomeric Separation Racemic_KAPA->HPLC_Separation Pure_S_KAPA Pure_S_KAPA HPLC_Separation->Pure_S_KAPA 8(S)-KAPA Pure_R_KAPA Pure_R_KAPA HPLC_Separation->Pure_R_KAPA 8(R)-KAPA BioA_Assay_S BioA Activity Assay with 8(S)-KAPA Pure_S_KAPA->BioA_Assay_S BioA_Inhibition_Assay BioA Inhibition Assay with 8(R)-KAPA Pure_S_KAPA->BioA_Inhibition_Assay BioA_Assay_R BioA Activity Assay with 8(R)-KAPA Pure_R_KAPA->BioA_Assay_R Pure_R_KAPA->BioA_Inhibition_Assay Kinetic_Parameters Determine Kinetic Parameters (e.g., Kcat, Km) for 8(S)-KAPA BioA_Assay_S->Kinetic_Parameters Inhibition_Constant Determine Inhibition Constant (Ki) for 8(R)-KAPA BioA_Assay_R->Inhibition_Constant BioA_Inhibition_Assay->Inhibition_Constant Conclusion Conclusion: 8(S)-KAPA is the substrate, 8(R)-KAPA is an inhibitor Kinetic_Parameters->Conclusion Inhibition_Constant->Conclusion

Workflow for comparing 8(S)-KAPA and 8(R)-KAPA efficacy.

Conclusion

The available scientific evidence conclusively demonstrates that the biotin synthesis pathway is strictly stereospecific for 8(S)-KAPA. The 8(R) isomer is not a viable precursor and, in fact, acts as an inhibitor of the key enzyme BioA. This fundamental understanding is crucial for researchers working on biotin biosynthesis, for the chemical synthesis of biotin and its intermediates, and for the development of novel antimicrobial agents targeting this essential metabolic pathway. Any in vitro or in vivo studies must account for the stereochemical purity of KAPA to yield accurate and reproducible results.

References

A Comparative Guide to Biotin Precursors: 8-Amino-7-oxononanoic Acid Hydrochloride vs. Pimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282), or vitamin B7, is an essential cofactor for a range of metabolic enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions. While higher organisms must obtain biotin from their diet, many bacteria and plants can synthesize it de novo. This biosynthetic pathway presents a promising target for the development of novel antimicrobial agents. At the heart of this pathway are several key precursor molecules, including pimeloyl-CoA and 8-amino-7-oxononanoic acid (AON). This guide provides an objective comparison of 8-Amino-7-oxononanoic acid hydrochloride and pimeloyl-CoA as precursors in biotin biosynthesis, supported by experimental data and detailed methodologies, to aid researchers in their selection and application.

The Biotin Biosynthesis Pathway: A Synopsis

The synthesis of biotin is a multi-step enzymatic process. In organisms like Escherichia coli, the pathway can be broadly divided into two stages. The initial stage involves the synthesis of a pimelate (B1236862) moiety, which is then converted to pimeloyl-CoA or pimeloyl-acyl carrier protein (pimeloyl-ACP). In the second, highly conserved stage, the biotin rings are assembled.

Pimeloyl-CoA (or pimeloyl-ACP) serves as the substrate for the enzyme 8-amino-7-oxononanoate (B1240340) synthase (AONS), encoded by the bioF gene. AONS catalyzes the condensation of pimeloyl-CoA with L-alanine to produce 8-amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA). AON is then converted to 7,8-diaminopelargonic acid (DAPA) by the enzyme adenosylmethionine-8-amino-7-oxononanoate aminotransferase, the product of the bioA gene. DAPA subsequently undergoes further enzymatic conversions to yield dethiobiotin (B101835) and finally, biotin.

Therefore, pimeloyl-CoA is an upstream precursor to AON in the biotin biosynthesis cascade. The hydrochloride salt of AON is a stable, commercially available form of this intermediate.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AON 8-Amino-7-oxononanoic acid (AON) Pimeloyl_CoA->AON BioF (AONS) L_Alanine L-Alanine L_Alanine->AON DAPA 7,8-Diaminopelargonic acid (DAPA) AON->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB

Caption: Simplified Biotin Biosynthesis Pathway.

Performance Comparison: Experimental Data

Direct quantitative comparisons of biotin yield in wild-type organisms supplemented with either this compound or pimeloyl-CoA are not extensively documented in publicly available literature. This is largely because both are intermediates and their uptake and metabolism can be influenced by various cellular factors. However, valuable insights can be gleaned from supplementation studies in E. coli mutants with specific genetic blocks in the biotin synthesis pathway.

Table 1: Qualitative and Kinetic Comparison of Biotin Precursors

ParameterThis compoundPimeloyl-CoAReferences
Role in Pathway Downstream intermediateUpstream precursor of AON[1],[2]
Key Enzyme Adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA)8-amino-7-oxononanoate synthase (BioF)[1],[2]
Mutant Complementation Rescues growth of E. coli bioF mutants.Rescues growth of E. coli bioC and bioH mutants.[3],[4],[5]
Enzyme Kinetics (Km) The Km of E. coli BioA for KAPA (AON) is approximately 1.2 µM.The Km of E. coli BioF for pimeloyl-CoA is approximately 10-25 µM. The Km of B. sphaericus BioF for pimeloyl-CoA is approximately 1 µM.[6],[7]
Cellular Uptake Requires a specific transporter, which may not be efficient in all organisms.Can be synthesized intracellularly or potentially taken up, though less common for CoA derivatives.[5]
In vitro Synthesis Can be used as a substrate in cell-free extracts to produce downstream intermediates like DAPA and dethiobiotin.Can be used as a substrate in cell-free extracts to produce AON and subsequent intermediates.[8],[9]

Interpretation of Data:

The lower Km value of BioA for AON compared to the Km of BioF for pimeloyl-CoA in E. coli suggests that once AON is formed, it is a highly efficient substrate for the subsequent step in the pathway.[6][7] However, the overall efficiency of biotin production from an exogenous precursor depends not only on enzyme kinetics but also on the efficiency of its transport into the cell and its stability within the cellular environment.

Supplementation studies with E. coli mutants provide functional evidence for the role of each precursor. A mutant lacking a functional bioF gene cannot produce AON from pimeloyl-CoA and therefore requires an external source of AON or a downstream intermediate to grow in a biotin-deficient medium.[5] Conversely, mutants with defects in the earlier steps of pimelate synthesis (e.g., bioC or bioH mutants) can have their growth rescued by the addition of pimeloyl-CoA, as their downstream pathway remains intact.[3][4]

Experimental Protocols

Protocol 1: Complementation Assay of E. coli Biotin Auxotrophs

This protocol describes a method to assess the ability of this compound and pimeloyl-CoA to rescue the growth of specific E. coli biotin auxotrophs.

Materials:

  • E. coli strains:

    • ΔbioF mutant (requires AON or later intermediates for growth)

    • ΔbioC/bioH double mutant (requires pimeloyl-CoA or later intermediates for growth)

  • Minimal medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., 0.4% glucose) and necessary amino acids (if the strain is also auxotrophic for any).

  • Stock solutions of:

    • This compound (sterile filtered)

    • Pimeloyl-CoA (sterile filtered)

    • D-Biotin (positive control, sterile filtered)

  • Sterile petri dishes, spreaders, and liquid culture tubes.

Procedure:

  • Prepare Cultures: Inoculate the E. coli mutant strains into a rich medium (e.g., LB broth) and grow overnight at 37°C with shaking.

  • Wash Cells: Pellet the overnight cultures by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellets twice with sterile minimal medium to remove any residual biotin from the rich medium.

  • Resuspend Cells: Resuspend the washed cell pellets in sterile minimal medium to a standardized optical density (e.g., OD600 of 0.1).

  • Plating:

    • Spread 100 µL of the washed and resuspended cell suspension of each mutant strain onto separate minimal medium agar (B569324) plates.

    • Aseptically place sterile filter paper discs onto the agar surface.

    • Pipette a known amount (e.g., 10 µL) of the stock solutions of this compound, pimeloyl-CoA, and D-biotin (positive control) onto separate discs. Use a sterile water or buffer control on one disc.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Analysis: Observe the plates for zones of growth around the filter paper discs. The presence of a growth zone indicates that the supplemented precursor can complement the genetic defect of the mutant strain.

Complementation_Assay_Workflow cluster_prep Culture Preparation cluster_assay Assay cluster_analysis Analysis overnight_culture Overnight Culture (Rich Medium) wash_cells Wash Cells (Minimal Medium) overnight_culture->wash_cells resuspend_cells Resuspend Cells wash_cells->resuspend_cells plate_cells Plate Mutant Cells (Minimal Agar) resuspend_cells->plate_cells apply_discs Apply Filter Discs plate_cells->apply_discs add_precursors Add Precursors (AON-HCl, Pimeloyl-CoA, Biotin) apply_discs->add_precursors incubation Incubate at 37°C add_precursors->incubation observe_growth Observe Zones of Growth incubation->observe_growth

Caption: Workflow for Complementation Assay.
Protocol 2: In Vitro Biotin Synthesis Assay

This protocol outlines a method to measure the in vitro synthesis of biotin pathway intermediates using cell-free extracts and supplemented precursors.

Materials:

  • E. coli strain for preparing cell-free extract (e.g., a strain overexpressing the necessary biotin synthesis enzymes).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM PMSF).

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM ATP, 2 mM S-adenosyl-L-methionine (SAM)).

  • Substrate stock solutions: this compound and pimeloyl-CoA.

  • Detection method for biotin or its intermediates (e.g., HPLC, mass spectrometry, or a bioassay using a specific auxotrophic reporter strain).

Procedure:

  • Prepare Cell-Free Extract:

    • Grow the selected E. coli strain to mid-log phase.

    • Harvest cells by centrifugation and wash with lysis buffer.

    • Resuspend cells in lysis buffer and lyse by sonication or French press.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to obtain the cell-free extract.

  • Set up Reactions:

    • In separate microcentrifuge tubes, combine the cell-free extract, reaction buffer, and either this compound or pimeloyl-CoA.

    • Include a no-substrate control.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 1-2 hours).

  • Quench Reaction: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like an acid.

  • Analysis: Analyze the reaction products using a suitable detection method to quantify the amount of biotin or a specific downstream intermediate produced.

Conclusion

Both this compound and pimeloyl-CoA are critical precursors in the biotin biosynthesis pathway. The choice between them for experimental purposes largely depends on the specific research question and the biological system being used.

  • Pimeloyl-CoA is the natural substrate for the initiation of the conserved biotin ring assembly and is the precursor of choice for studying the activity of the BioF enzyme or for complementing mutants blocked in the early stages of pimelate synthesis.

  • This compound is a downstream intermediate, making it suitable for investigating the later stages of the biotin pathway, studying the BioA enzyme, or for rescuing mutants with a defective bioF gene.

For researchers aiming to maximize biotin production in engineered strains, a thorough understanding of the transport and metabolism of these precursors is essential. While this guide provides a foundational comparison, further empirical studies are necessary to determine the optimal precursor and supplementation strategy for specific applications.

References

A Comparative Analysis of 8-amino-7-oxononanoate Synthase from Escherichia coli and Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 8-amino-7-oxononanoate (B1240340) synthase (AONS), a key enzyme in the biotin (B1667282) biosynthesis pathway, from two well-studied bacterial species: the Gram-negative Escherichia coli and the Gram-positive Bacillus subtilis. This document outlines the key differences in their biochemical properties, substrate specificities, and offers standardized protocols for their study, supported by experimental data from peer-reviewed literature.

Introduction

8-amino-7-oxononanoate synthase (AONS), also known as BioF, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in the biosynthesis of biotin (Vitamin B7).[1][2] This pathway is essential for the survival of many bacteria, making its components attractive targets for the development of novel antimicrobial agents. Understanding the subtle yet significant differences between AONS orthologs from different bacterial species is crucial for the design of species-specific inhibitors. This guide focuses on a comparative analysis of AONS from E. coli and B. subtilis, highlighting their distinct characteristics to aid researchers in their investigations.

Comparative Overview of Enzyme Properties

A summary of the key biochemical and kinetic properties of AONS from E. coli and B. subtilis is presented below. It is important to note that while extensive kinetic data is available for the E. coli enzyme, detailed kinetic parameters for B. subtilis AONS are less prevalent in the literature. Therefore, data from the closely related Bacillus sphaericus is included for comparative purposes, as it provides valuable insights into the potential characteristics of the B. subtilis enzyme.

PropertyEscherichia coli AONSBacillus subtilis AONSBacillus sphaericus AONS (for comparison)
Gene bioFbioFbioF
Substrate Specificity Pimeloyl-CoA and Pimeloyl-ACP[3]Pimeloyl-CoA (specific)[3]Pimeloyl-CoA[4]
Km (Pimeloyl-CoA) 25 µM[5]Not reported1 µM[6]
Km (L-Alanine) 0.5 mM[5]Not reported3 mM[6]
Inhibitors D-alanine, 8-amino-7-hydroxy-8-phosphonononanoic acid, 2-amino-3-hydroxy-2-methylnonadioic acid[5]Not reportedNot reported
Cofactor Pyridoxal 5'-phosphate (PLP)[2]Pyridoxal 5'-phosphate (PLP)[3]Pyridoxal 5'-phosphate (PLP)[4]

Biotin Biosynthesis Pathway

The biotin synthesis pathway, while largely conserved, exhibits a key difference in the generation of the pimeloyl thioester substrate for AONS between E. coli and B. subtilis.

biotin_pathway cluster_ecoli Escherichia coli cluster_bsubtilis Bacillus subtilis ecoli_start Fatty Acid Synthesis pimeloyl_acp Pimeloyl-ACP ecoli_start->pimeloyl_acp ecoli_aons AONS (BioF) pimeloyl_acp->ecoli_aons kapa 8-amino-7-oxononanoate (KAPA) ecoli_aons->kapa bsubtilis_start Fatty Acid Synthesis pimeloyl_acp_b Pimeloyl-ACP bsubtilis_start->pimeloyl_acp_b pimelate (B1236862) Pimelate pimeloyl_acp_b->pimelate bioW BioW pimelate->bioW pimeloyl_coa Pimeloyl-CoA bsubtilis_aons AONS (BioF) pimeloyl_coa->bsubtilis_aons kapa_b 8-amino-7-oxononanoate (KAPA) bsubtilis_aons->kapa_b bioW->pimeloyl_coa

Biotin biosynthesis pathways in E. coli and B. subtilis.

In E. coli, AONS can directly utilize pimeloyl-ACP, a product of the fatty acid synthesis pathway.[3] In contrast, B. subtilis employs an additional enzyme, BioW, to convert pimelate (derived from pimeloyl-ACP) into pimeloyl-CoA, which is the exclusive substrate for its AONS.[3] This difference in substrate specificity is a critical distinction between the two enzymes.

Experimental Protocols

This section provides detailed methodologies for the purification and kinetic analysis of AONS from both E. coli and B. subtilis.

Recombinant Protein Expression and Purification

a) Escherichia coli AONS (BioF):

  • Gene Cloning and Expression: The bioF gene from E. coli K-12 is cloned into a suitable expression vector (e.g., pET series) with an N- or C-terminal polyhistidine tag. The construct is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: A single colony is used to inoculate Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors), and lysed by sonication or high-pressure homogenization.

  • Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged AONS is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. AONS is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional): For higher purity, the eluted protein can be subjected to size-exclusion chromatography to remove aggregates and other contaminants.

b) Bacillus subtilis AONS (BioF):

The expression and purification of B. subtilis AONS in E. coli can be challenging due to the formation of insoluble inclusion bodies.[3]

  • Gene Cloning and Expression: Similar to the E. coli enzyme, the B. subtilis bioF gene is cloned into an expression vector and transformed into an E. coli expression host.

  • Cell Culture and Induction: Follow the same procedure as for E. coli AONS.

  • Inclusion Body Isolation and Solubilization: After cell lysis, the insoluble pellet containing the inclusion bodies is collected by centrifugation. The pellet is washed with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants. The washed inclusion bodies are then solubilized in a strong denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 50 mM Tris-HCl pH 8.0).

  • Refolding: The solubilized protein is refolded by rapid dilution or dialysis into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-arginine, and a redox shuffling system like reduced/oxidized glutathione).

  • Purification: The refolded protein is purified using affinity chromatography (if a tag is present) followed by size-exclusion chromatography.

Enzyme Activity Assays

A comparative workflow for the kinetic analysis of AONS from both organisms is depicted below.

kinetic_workflow cluster_assays Activity Measurement start Purified AONS (E. coli or B. subtilis) reaction_setup Reaction Setup: - Varying [Substrate] - Constant [Enzyme] - Buffer (e.g., 50 mM Tris-HCl pH 7.5) - PLP (e.g., 50 µM) start->reaction_setup incubation Incubation at Optimal Temperature (e.g., 37°C) for a defined time reaction_setup->incubation quenching Reaction Quenching (e.g., acid or heat) incubation->quenching hplc HPLC-based Assay (Measures CoA release) quenching->hplc bioassay Bioassay (Measures AON production) quenching->bioassay gcms GC-MS Assay (Measures derivatized AON) quenching->gcms data_analysis Data Analysis: - Michaelis-Menten Plot - Lineweaver-Burk Plot hplc->data_analysis bioassay->data_analysis gcms->data_analysis kinetic_params Determination of: - Km - Vmax - kcat data_analysis->kinetic_params

References

Cross-Validation of Analytical Methods for 8-Amino-7-oxononanoic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of 8-Amino-7-oxononanoic acid (8-AON), a key intermediate in the biotin (B1667282) biosynthesis pathway. The objective is to offer a comprehensive overview of available techniques, their respective experimental protocols, and performance characteristics to aid researchers in selecting the most suitable method for their specific applications. While direct comparative studies on 8-AON are limited, this guide draws upon established principles of bioanalytical method validation and data from the analysis of similar amino acid compounds.

Introduction to 8-Amino-7-oxononanoic Acid (8-AON)

8-Amino-7-oxononanoic acid is a crucial precursor in the synthesis of biotin (Vitamin B7) in microorganisms and plants. Accurate quantification of 8-AON is essential for studying metabolic pathways, enzyme kinetics, and for the development of antimicrobial agents targeting biotin synthesis. The unique chemical structure of 8-AON, containing both an amino and a keto group, presents specific challenges for analytical method development.

Comparative Analysis of Analytical Methods

The primary methods for the quantification of amino acids and similar metabolites include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the principles, protocols, and performance of these methods for 8-AON analysis.

Data Presentation: Performance Characteristics

The table below summarizes the typical performance characteristics of the discussed analytical methods. It is important to note that these are representative values based on the analysis of similar amino acids, as comprehensive validation data specifically for 8-AON is not widely published.

ParameterLC-MS/MSHPLC-FLDGC-MS
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL5 - 20 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 50 ng/mL20 - 100 ng/mL
Linearity (R²) > 0.99> 0.99> 0.98
Accuracy (% Bias) ± 15%± 20%± 25%
Precision (% CV) < 15%< 20%< 25%
Specificity/Selectivity HighModerate to HighModerate to High
Throughput HighModerateLow to Moderate
Derivatization Not always requiredRequiredRequired

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require optimization for specific matrices and instrumentation.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of small molecules in complex biological matrices.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum sample, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled 8-AON).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a HILIC column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate 8-AON from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for 8-AON and the internal standard need to be determined.

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a sensitive method that requires derivatization of the analyte to introduce a fluorescent tag.

Sample Preparation and Derivatization:

  • Protein Precipitation: As described for LC-MS/MS.

  • Derivatization:

    • To the dried supernatant, add 50 µL of a derivatizing agent solution (e.g., o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC)) in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5).

    • Incubate the mixture at room temperature for a specified time (e.g., 2 minutes for OPA).

    • Add a quenching reagent if necessary.

    • Dilute the mixture with the initial mobile phase before injection.

HPLC-FLD Conditions:

  • LC Column: A reversed-phase C18 column.

  • Mobile Phase A: A buffer solution (e.g., sodium acetate) at a specific pH.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Elution: A gradient program to resolve the derivatized 8-AON.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Set to the appropriate excitation and emission wavelengths for the chosen fluorescent tag (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of polar molecules like 8-AON requires derivatization to increase their volatility. The diverse functional groups of 8-AON can make this process complex, potentially leading to the formation of multiple products.

Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate 8-AON from the biological matrix.

  • Derivatization:

    • Dry the extracted sample completely.

    • Add a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a two-step derivatization involving esterification followed by acylation.

    • Heat the mixture to facilitate the reaction (e.g., 60°C for 30 minutes).

    • Cool the sample before injection.

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature ramp to separate the derivatized 8-AON.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Full scan or selected ion monitoring (SIM) mode.

Mandatory Visualizations

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 Chromatographic & MS Optimization MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Accuracy & Precision MV1->MV2 MV3 Calibration Curve & LLOQ MV2->MV3 MV4 Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 QC Sample Analysis MV5->SA1 SA2 Study Sample Analysis SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: General workflow for bioanalytical method validation.

Analytical_Method_Comparison cluster_LCMS LC-MS/MS cluster_HPLC HPLC-FLD cluster_GCMS GC-MS LCMS_SP Sample Prep (Protein Precipitation) LCMS_LC LC Separation (Reversed-Phase/HILIC) LCMS_SP->LCMS_LC LCMS_MS MS/MS Detection (High Specificity) LCMS_LC->LCMS_MS HPLC_SP Sample Prep & Derivatization (OPA/FMOC) HPLC_LC LC Separation (Reversed-Phase) HPLC_SP->HPLC_LC HPLC_FLD Fluorescence Detection HPLC_LC->HPLC_FLD GCMS_SP Sample Prep & Derivatization (Silylation/Acylation) GCMS_GC GC Separation (Capillary Column) GCMS_SP->GCMS_GC GCMS_MS MS Detection GCMS_GC->GCMS_MS Start Biological Sample Start->LCMS_SP Start->HPLC_SP Start->GCMS_SP

Caption: Comparison of key steps in different analytical methods.

Conclusion and Recommendations

The choice of an analytical method for the quantification of 8-AON depends on the specific requirements of the study.

  • LC-MS/MS is the recommended method for applications requiring high sensitivity and specificity, such as in clinical and preclinical studies where sample volumes are limited and matrix effects can be significant. Its high throughput also makes it suitable for large sample sets.

  • HPLC-FLD offers a cost-effective alternative with good sensitivity, but the mandatory derivatization step can add complexity and variability to the workflow. It is a viable option for routine analysis where the highest sensitivity is not the primary concern.

  • GC-MS is generally less suitable for 8-AON due to the challenges associated with its derivatization. The complexity of the derivatization reaction can lead to poor reproducibility and accuracy.

Further research is needed to develop and validate a robust and reliable method specifically for 8-AON quantification, including the synthesis of a stable isotope-labeled internal standard for LC-MS/MS analysis. Cross-validation between different laboratories and methods is crucial to ensure data comparability and reliability in multicenter studies.

Unveiling Enzyme Inhibition: A Comparative Analysis of 8-Amino-7-oxononanoic Acid Analogs in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional nuances of 8-Amino-7-oxononanoic acid (AON) analogs reveals a spectrum of inhibitory activities against 8-Amino-7-oxononanoate synthase (AONS), a key enzyme in the biotin (B1667282) biosynthesis pathway. This guide presents a comparative analysis of these analogs, supported by experimental data, to aid researchers in the fields of biochemistry, microbiology, and drug development in understanding their potential as antimicrobial and herbicidal agents.

The enzyme 8-Amino-7-oxononanoate synthase (AONS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the initial and rate-limiting step in the biosynthesis of biotin. This pathway is essential for the survival of many bacteria, plants, and fungi, but absent in humans, making AONS an attractive target for the development of novel inhibitors. This report details the functional comparison of several AON analogs, providing quantitative data on their inhibitory potency and kinetic behavior.

Comparative Analysis of AONS Inhibitors

A study on the inhibition of AONS from Escherichia coli has provided valuable insights into the structure-activity relationships of various substrate and intermediate analogs. The inhibitory constants (Ki) of these compounds were determined, offering a quantitative measure of their efficacy.

CompoundType of InhibitionKi Value (µM)Notes
D-AlanineCompetitive590The enantiomer of the natural substrate, L-alanine.
(+/-)-8-Amino-7-oxo-8-phosphonononaoic acidCompetitive, Slow-binding7A phosphonate (B1237965) derivative of the reaction intermediate. Exhibits time-dependent inhibition.
4-Carboxybutyl(1-amino-1-carboxyethyl)phosphonateCompetitive68A potential transition state analog.
2-Amino-3-hydroxy-2-methylnonadioic acidCompetitive80Another potential transition state analog.

Experimental Protocols

The following is a detailed methodology for the enzymatic assay used to determine the inhibitory activity of the AON analogs.

Enzyme and Substrates:

  • Enzyme: Recombinant E. coli 8-amino-7-oxopelargonate synthase.

  • Substrates: L-alanine and pimeloyl-CoA.

Enzymatic Assay: The activity of AONS was measured by monitoring the release of Coenzyme A (CoA) from pimeloyl-CoA using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a colored product, 2-nitro-5-thiobenzoate, measured spectrophotometrically at 412 nm.

Reaction Conditions:

  • The standard assay mixture (1 ml) contained 50 mM Tris-HCl buffer (pH 7.5), 10 µM pyridoxal-5'-phosphate, 1 mM L-alanine, 100 µM pimeloyl-CoA, and 1 mM DTNB.

  • The reaction was initiated by the addition of the enzyme.

  • For inhibition studies, the enzyme was pre-incubated with the inhibitor before the addition of pimeloyl-CoA.

Kinetic Analysis:

  • Initial velocities were measured at various substrate and inhibitor concentrations.

  • The type of inhibition and the inhibition constants (Ki) were determined by fitting the data to the appropriate equations of enzyme kinetics using non-linear regression analysis.

  • For slow-binding inhibitors, the time course of the reaction was monitored, and the data were fitted to the equation for slow, tight-binding inhibition to determine the kinetic parameters.

Visualizing the Molecular Landscape

To better understand the context of this research, the following diagrams illustrate the biotin biosynthesis pathway, the enzymatic reaction mechanism, and the experimental workflow.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AONS 8-Amino-7-oxononanoate synthase (AONS) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON 8-Amino-7-oxononanoate (AON) AONS->AON DAPA_synthase DAPA synthase AON->DAPA_synthase DAPA 7,8-Diaminopelargonic acid (DAPA) DAPA_synthase->DAPA DTB_synthase Dethiobiotin synthase DAPA->DTB_synthase DTB Dethiobiotin DTB_synthase->DTB Biotin_synthase Biotin synthase DTB->Biotin_synthase Biotin Biotin Biotin_synthase->Biotin

Caption: The biotin biosynthesis pathway, highlighting the role of AONS.

AONS_Mechanism cluster_substrates Substrates cluster_enzyme AONS Active Site cluster_products Products L_Alanine L-Alanine PLP Pyridoxal-5'-phosphate (PLP) L_Alanine->PLP Forms Schiff base Pimeloyl_CoA Pimeloyl-CoA AON 8-Amino-7-oxononanoate Pimeloyl_CoA->AON CoA CoA Pimeloyl_CoA->CoA Enzyme AONS Enzyme PLP->Enzyme Decarboxylation Enzyme->Pimeloyl_CoA Condensation CO2 CO2 Enzyme->CO2

Caption: A simplified diagram of the AONS enzymatic reaction mechanism.

Experimental_Workflow start Start prepare_reagents Prepare Assay Mixture (Buffer, PLP, L-Alanine, DTNB) start->prepare_reagents add_inhibitor Add Inhibitor (for inhibition assays) prepare_reagents->add_inhibitor pre_incubate Pre-incubate Enzyme with Inhibitor add_inhibitor->pre_incubate initiate_reaction Initiate Reaction (Add Pimeloyl-CoA) pre_incubate->initiate_reaction monitor_absorbance Monitor Absorbance at 412 nm initiate_reaction->monitor_absorbance analyze_data Data Analysis (Calculate Ki) monitor_absorbance->analyze_data end End analyze_data->end

Caption: The experimental workflow for the AONS enzymatic assay.

Evaluating the Substrate Specificity of Aminotransferases for 8-Amino-7-oxononanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of aminotransferases for 8-amino-7-oxononanoic acid (AON), a key intermediate in the biotin (B1667282) biosynthesis pathway. The primary enzyme responsible for the transamination of AON is adenosylmethionine-8-amino-7-oxononanoate transaminase, also known as 7,8-diaminopelargonic acid (DAPA) aminotransferase (EC 2.6.1.62). This enzyme is a crucial target for the development of novel antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis.

Performance Comparison: High Specificity for Native Substrates

Adenosylmethionine-8-amino-7-oxononanoate transaminase exhibits a high degree of substrate specificity. It catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 8-amino-7-oxononanoic acid (also known as 7-keto-8-aminopelargonic acid or KAPA) to form 7,8-diaminononanoate (B1231595) (also known as 7,8-diaminopelargonic acid or DAPA).[1][2][3][4] This reaction is unique in that it is the only known aminotransferase to utilize SAM as an amino donor.[5][6]

While comprehensive kinetic data comparing a wide range of substrates is limited in the published literature, studies on the enzyme from Mycobacterium tuberculosis have demonstrated its stringent stereospecificity and high affinity for its native substrate and closely related analogs. The enzyme specifically acts on the (S)-enantiomer of KAPA, which is the form produced by KAPA synthase.[7] The (R)-enantiomer, however, acts as a potent inhibitor.[7]

The following table summarizes the available data on the interaction of various compounds with DAPA aminotransferase from Mycobacterium tuberculosis.

CompoundRoleInhibition Constant (Kᵢ)Citation
(S)-8-Amino-7-oxononanoic acid ((S)-KAPA)Substrate-[7]
(R)-8-Amino-7-oxononanoic acid ((R)-KAPA)InhibitorKᵢ₁ = 5.9 ± 0.2 µM (for PLP form)Kᵢ₂ = 1.7 ± 0.2 µM (for PMP form)[7]
Desmethyl-KAPA (8-amino-7-oxooctanoic acid)InhibitorKᵢ₁ = 4.2 ± 0.2 µM (for PLP form)Kᵢ₂ = 0.9 ± 0.2 µM (for PMP form)[7]

Kᵢ₁ refers to the inhibition constant for the pyridoxal (B1214274) 5'-phosphate (PLP) form of the enzyme, while Kᵢ₂ is for the pyridoxamine (B1203002) 5'-phosphate (PMP) form.

Biochemical Pathway and Experimental Workflow

The following diagrams illustrate the biochemical reaction catalyzed by DAPA aminotransferase and a general workflow for evaluating enzyme substrate specificity.

biotin_pathway SAM S-Adenosyl-L-methionine DAPA_AT Adenosylmethionine-8-amino-7- oxononanoate transaminase (DAPA AT) SAM->DAPA_AT AON 8-Amino-7-oxononanoic acid ((S)-KAPA) AON->DAPA_AT SAM_keto S-Adenosyl-4-methylthio- 2-oxobutanoate DAPA_AT->SAM_keto Products DAPA 7,8-Diaminononanoate (DAPA) DAPA_AT->DAPA

Caption: Reaction catalyzed by DAPA aminotransferase.

workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis cluster_comparison Comparison enzyme Purified Aminotransferase reaction Incubate Enzyme with Substrate enzyme->reaction substrates Test Substrates (AON & Alternatives) substrates->reaction detection Detect Product Formation (e.g., Spectrophotometry, HPLC, MS) reaction->detection kinetics Determine Kinetic Parameters (Km, kcat) detection->kinetics comparison Compare Catalytic Efficiency (kcat/Km) kinetics->comparison

Caption: General workflow for evaluating substrate specificity.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of aminotransferase substrate specificity. Below are protocols for key experiments.

Enzyme Expression and Purification

Recombinant DAPA aminotransferase can be overexpressed in a suitable host, such as Escherichia coli, and purified using standard chromatography techniques, typically involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.

Continuous Spectrophotometric Assay

This method couples the aminotransferase reaction to a dehydrogenase reaction that results in a change in absorbance.

  • Principle: The formation of the keto acid product from the amino donor (S-adenosyl-L-methionine) is coupled to the oxidation of NADH by a dehydrogenase. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

  • Reaction Mixture:

    • Buffer (e.g., 50 mM HEPES, pH 7.5)

    • Pyridoxal 5'-phosphate (PLP) (e.g., 50 µM)

    • 8-Amino-7-oxononanoic acid (varied concentrations)

    • S-Adenosyl-L-methionine (saturating concentration)

    • Coupling enzyme (e.g., a dehydrogenase specific for the keto-acid product)

    • NADH (e.g., 0.2 mM)

    • Purified DAPA aminotransferase (to initiate the reaction)

  • Procedure:

    • Assemble the reaction mixture (excluding the enzyme) in a quartz cuvette.

    • Incubate at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the decrease in absorbance at 340 nm using a spectrophotometer.

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • Repeat for a range of AON concentrations to determine Kₘ and Vₘₐₓ.

Fluorescence-Based Assay for DAPA Detection

A sensitive and high-throughput compatible assay has been developed for the direct detection of the product, 7,8-diaminopelargonic acid (DAPA).[8]

  • Principle: The vicinal diamine structure of DAPA reacts with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) (2ME) to form a stable, fluorescent adduct. The fluorescence intensity is directly proportional to the amount of DAPA produced.[8]

  • Reaction Mixture (Enzymatic Step):

    • Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 8.0)

    • PLP (e.g., 20 µM)

    • S-Adenosyl-L-methionine (e.g., 200 µM)

    • 8-Amino-7-oxononanoic acid (varied concentrations)

    • Purified DAPA aminotransferase

  • Derivatization and Detection:

    • Perform the enzymatic reaction in a microplate format.

    • Stop the reaction (e.g., by adding a strong acid).

    • Add the OPA/2ME derivatization reagent.

    • Incubate to allow for the formation of the fluorescent adduct.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 340 nm, emission at 455 nm).

  • Advantages: This method is highly sensitive, allowing for the detection of DAPA in the nanomolar to low micromolar range, and is suitable for high-throughput screening of potential inhibitors or for detailed kinetic analysis.[8]

Mass Spectrometry-Based Assays

For a broader and unbiased assessment of substrate specificity, mass spectrometry (MS)-based methods can be employed.

  • Principle: These assays directly detect the products of the transamination reaction. A modern approach involves using a probe that forms an oxime linkage with the ketone group of the keto acid product, which can then be readily analyzed by mass spectrometry.

  • Procedure:

    • Conduct the enzymatic reaction with the aminotransferase and a panel of potential amino donor and acceptor substrates.

    • After a set incubation time, quench the reaction.

    • Add a labeling reagent (e.g., a hydroxylamine-containing probe) that specifically reacts with the keto acid products.

    • Analyze the reaction mixture using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nanostructure-Initiator Mass Spectrometry (NIMS) to identify and quantify the products formed.

  • Advantages: This high-throughput method allows for the screening of a large number of potential substrates simultaneously, providing a comprehensive profile of the enzyme's substrate promiscuity.

References

A Head-to-Head Comparison of Commercial 8-Amino-7-oxononanoic Acid Sources for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality and consistency of starting materials are paramount. 8-Amino-7-oxononanoic acid (AONA), a key intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7), is a critical reagent in various research applications, including studies on microbial metabolism, enzyme kinetics, and as a potential target for antimicrobial drug development. The purity, stability, and biological activity of commercially available AONA can significantly impact experimental outcomes. This guide provides a framework for the head-to-head comparison of different commercial sources of 8-Amino-7-oxononanoic acid, complete with detailed experimental protocols and data presentation formats to aid in selecting the most suitable product for your research needs.

Understanding the Importance of Quality

8-Amino-7-oxononanoic acid, also known as 7-keto-8-aminopelargonic acid (KAPA), is a precursor to biotin, an essential cofactor for a variety of carboxylation reactions. In many microorganisms, the synthesis of biotin is a well-defined pathway, making the enzymes involved potential targets for novel antibiotics. Therefore, the use of high-purity, biologically active AONA is crucial for accurate and reproducible experimental results. Impurities or degradation products can lead to misleading data, affecting enzyme assays, cell-based studies, and drug screening campaigns.

Commercial Landscape

A number of chemical suppliers offer 8-Amino-7-oxononanoic acid, often as a hydrochloride salt and in various purities. Some of the prominent vendors include:

  • Cayman Chemical

  • Molport

  • BOC Sciences

  • Sigma-Aldrich

  • BLD Pharm

  • A2B Chem

  • ScreenLib

  • JHECHEM CO LTD

While suppliers provide certificates of analysis with basic information such as purity by HPLC or NMR, a direct comparison of performance in specific applications is often lacking. This guide outlines the necessary experimental work to conduct such a comparison.

Data Presentation for Comparative Analysis

To facilitate a clear comparison between different commercial sources of 8-Amino-7-oxononanoic acid, all quantitative data should be summarized in a structured table.

Table 1: Comparative Analysis of Commercial 8-Amino-7-oxononanoic Acid

Supplier Lot Number Stated Purity (%) Measured Purity (HPLC, %) Area Measured Purity (qNMR, % w/w) Stability (Remaining AONA % after 4 weeks at 40°C/75% RH) Biological Activity (EC50 in Growth Rescue Assay, µM)
Supplier A
Supplier B
Supplier C

Experimental Protocols

The following section provides detailed methodologies for the key experiments required to compare different commercial sources of 8-Amino-7-oxononanoic acid.

Purity Assessment

a) High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the determination of the purity of 8-Amino-7-oxononanoic acid using reversed-phase HPLC with pre-column derivatization.

  • Reagents and Materials:

    • 8-Amino-7-oxononanoic acid samples from different suppliers

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • o-Phthaldialdehyde (OPA)

    • 9-Fluorenylmethyl chloroformate (FMOC)

    • Borate (B1201080) buffer (0.4 M, pH 10.2)

    • Internal standard (e.g., a structurally similar amino acid not present in the sample)

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Standard and Sample Preparation:

      • Prepare a stock solution of each AONA sample and the internal standard in water or a suitable buffer.

      • Create a series of calibration standards by diluting the stock solution.

    • Derivatization:

      • In the autosampler, mix the sample/standard with OPA reagent in borate buffer, followed by the addition of FMOC reagent. The timing of these additions should be automated and consistent.

    • Chromatographic Conditions:

      • Mobile Phase A: Water with 0.1% TFA

      • Mobile Phase B: Acetonitrile with 0.1% TFA

      • Gradient: A suitable gradient to separate the derivatized AONA from any impurities (e.g., 10-70% B over 20 minutes).

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm for OPA derivatives; Excitation: 266 nm, Emission: 305 nm for FMOC derivatives) or UV detection at 338 nm and 262 nm.

    • Data Analysis:

      • Calculate the purity of each sample based on the area percent of the main peak relative to the total peak area. For more accurate quantification, use the internal standard method.

b) Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR can be used as an absolute quantification method to determine the exact purity (w/w %) of the AONA samples.

  • Reagents and Materials:

    • 8-Amino-7-oxononanoic acid samples

    • Deuterated solvent (e.g., D₂O)

    • Certified internal standard with a known purity (e.g., maleic acid)

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Procedure:

    • Sample Preparation:

      • Accurately weigh a known amount of the AONA sample and the internal standard.

      • Dissolve the mixture in a precise volume of the deuterated solvent.

    • NMR Data Acquisition:

      • Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation for both the analyte and the internal standard.

    • Data Analysis:

      • Integrate a well-resolved signal from AONA and a signal from the internal standard.

      • Calculate the purity of the AONA sample using the following formula: Purity (%) = (I_AONA / I_IS) * (N_IS / N_AONA) * (MW_AONA / MW_IS) * (m_IS / m_AONA) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Stability Testing

This protocol outlines a forced degradation study to assess the stability of AONA from different suppliers under accelerated conditions.

  • Procedure:

    • Sample Preparation:

      • Store accurately weighed samples of AONA from each supplier in controlled environment chambers at 40°C and 75% relative humidity (RH).

    • Time Points:

      • Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 2, and 4 weeks).

    • Analysis:

      • At each time point, analyze the samples using the developed HPLC method to determine the remaining percentage of AONA and to observe the formation of any degradation products.

    • Data Reporting:

      • Report the percentage of AONA remaining at each time point for each supplier.

Biological Activity Assay (Growth Rescue of Biotin Auxotroph)

This cell-based assay determines the biological activity of AONA by measuring its ability to rescue the growth of a bacterial strain that cannot synthesize biotin.

  • Reagents and Materials:

    • 8-Amino-7-oxononanoic acid samples

    • A biotin auxotrophic strain of Escherichia coli (e.g., a ΔbioF mutant).

    • Minimal medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., glucose) and any other necessary nutrients except biotin.

    • 96-well microplates

  • Instrumentation:

    • Microplate reader capable of measuring optical density (OD) at 600 nm.

    • Incubator shaker

  • Procedure:

    • Inoculum Preparation:

      • Grow the E. coli biotin auxotroph overnight in a rich medium (e.g., LB broth).

      • Wash the cells with minimal medium to remove any residual biotin.

      • Resuspend the cells in minimal medium and adjust the OD₆₀₀ to a starting value of ~0.05.

    • Assay Setup:

      • Prepare a serial dilution of each AONA sample in minimal medium in a 96-well plate.

      • Include a positive control (biotin) and a negative control (no AONA or biotin).

      • Add the prepared inoculum to each well.

    • Incubation:

      • Incubate the microplate at 37°C with shaking for 18-24 hours.

    • Data Analysis:

      • Measure the OD₆₀₀ of each well using a microplate reader.

      • Plot the OD₆₀₀ values against the concentration of AONA for each supplier.

      • Determine the EC₅₀ (the concentration that gives half-maximal growth) for each sample. A lower EC₅₀ indicates higher biological activity.

Visualizations

Biotin Biosynthesis Pathway

The following diagram illustrates the central role of 8-Amino-7-oxononanoic acid in the biotin biosynthesis pathway.

Biotin_Biosynthesis_Pathway Pimeloyl_ACP Pimeloyl-ACP/CoA BioF BioF (AONA Synthase) Pimeloyl_ACP->BioF L_Alanine L-Alanine L_Alanine->BioF AONA 8-Amino-7-oxononanoic acid (AONA/KAPA) BioA BioA (DAPA Aminotransferase) AONA->BioA + S-Adenosyl methionine DAPA 7,8-Diaminopelargonic acid (DAPA) BioD BioD (Dethiobiotin Synthetase) DAPA->BioD + ATP, CO₂ DTB Dethiobiotin (DTB) BioB BioB (Biotin Synthase) DTB->BioB + Sulfur Biotin Biotin BioF->AONA + CO₂ BioA->DAPA BioD->DTB BioB->Biotin

Caption: The biotin biosynthesis pathway highlighting the formation of 8-Amino-7-oxononanoic acid.

Experimental Workflow for Supplier Comparison

This diagram outlines the logical flow of the experimental comparison.

Experimental_Workflow Suppliers Commercial Suppliers (A, B, C...) AONA_Samples 8-Amino-7-oxononanoic acid Samples Suppliers->AONA_Samples Purity Purity Assessment AONA_Samples->Purity Stability Stability Testing AONA_Samples->Stability Activity Biological Activity Assay AONA_Samples->Activity HPLC HPLC Analysis Purity->HPLC qNMR qNMR Analysis Purity->qNMR Comparison Head-to-Head Comparison HPLC->Comparison qNMR->Comparison Forced_Degradation Forced Degradation (40°C/75% RH) Stability->Forced_Degradation Forced_Degradation->Comparison Growth_Rescue Growth Rescue of Biotin Auxotroph Activity->Growth_Rescue Growth_Rescue->Comparison

Validating the Role of 8-Amino-7-oxononanoic Acid in Novel Biotin Synthesis Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established and novel pathways for biotin (B1667282) synthesis, with a central focus on the role of the conserved intermediate, 8-Amino-7-oxononanoic acid (AON). While the synthesis of AON represents a critical and conserved step in the assembly of the biotin rings, significant diversity exists in the upstream pathways that generate its precursor, the pimelate (B1236862) moiety. Understanding these variations is crucial for the development of novel antimicrobial agents and for optimizing microbial biotin production.

Executive Summary

8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a key intermediate in the biosynthesis of biotin (Vitamin B7). Its formation, catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (AONS, encoded by the bioF gene), is widely considered the first committed step in the conserved "late" pathway of biotin ring assembly.[1][2][3] While no known biotin synthesis pathway completely bypasses the formation of AON, several distinct "early" pathways have been identified across different microorganisms for the synthesis of its pimeloyl-thioester precursor. This guide compares the canonical BioC-BioH pathway found in Escherichia coli with the alternative BioI-BioW and BioZ pathways discovered in other bacteria.

Comparative Analysis of Pimeloyl-Thioester Synthesis Pathways

The primary variation in biotin biosynthesis lies in the generation of either pimeloyl-acyl carrier protein (pimeloyl-ACP) or pimeloyl-coenzyme A (pimeloyl-CoA), the substrates for AON synthesis. The three major pathways are:

  • The BioC-BioH Pathway (E. coli) : This pathway hijacks the fatty acid synthesis (FAS) machinery.[4][5]

  • The BioI-BioW Pathway (Bacillus subtilis) : This pathway utilizes oxidative cleavage of long-chain fatty acids.[6][7]

  • The BioZ Pathway (α-proteobacteria) : This pathway employs a specialized β-ketoacyl-ACP synthase that utilizes a lysine (B10760008) degradation product.[8][9][10]

Quantitative Data Comparison

The following table summarizes the key enzymatic steps and intermediates of the three major pimeloyl-thioester synthesis pathways. While comprehensive side-by-side kinetic data is still an active area of research, this table provides a comparative overview of the known components and their functions.

FeatureBioC-BioH Pathway (E. coli)BioI-BioW Pathway (B. subtilis)BioZ Pathway (α-proteobacteria)
Initial Substrate Malonyl-ACPLong-chain acyl-ACPsGlutaryl-CoA & Malonyl-ACP
Key Enzymes BioC (O-methyltransferase), BioH (esterase), FAS enzymesBioI (cytochrome P450), BioW (pimeloyl-CoA synthetase)BioZ (β-ketoacyl-ACP synthase III-like), CaiB
Mechanism Methylation of malonyl-ACP to enter FAS, followed by two rounds of elongation and demethylation.[5]Oxidative cleavage of a long-chain acyl-ACP to yield pimeloyl-ACP.[6]Condensation of glutaryl-CoA (from lysine catabolism) with malonyl-ACP.[8][11]
Final Product for AON Synthesis Pimeloyl-ACPPimeloyl-CoAPimeloyl-ACP
Regulation bioC is part of the bio operon, regulated by BirA. bioH is located elsewhere and not regulated by BirA.[1]The bioI and bioW genes are part of the bio operon.The bioZ gene is often found within the bio gene cluster.

Signaling and Experimental Workflow Diagrams

Biotin Synthesis Pathways

Biotin_Synthesis_Pathways cluster_Ecoli BioC-BioH Pathway (E. coli) cluster_Bsubtilis BioI-BioW Pathway (B. subtilis) cluster_AlphaProteo BioZ Pathway (α-proteobacteria) cluster_Conserved Conserved Late Pathway Malonyl_ACP_Ecoli Malonyl-ACP BioC BioC Malonyl_ACP_Ecoli->BioC Malonyl_ACP_Me Malonyl-ACP methyl ester BioC->Malonyl_ACP_Me FAS_Ecoli Fatty Acid Synthase (FAS) Malonyl_ACP_Me->FAS_Ecoli Pimeloyl_ACP_Me Pimeloyl-ACP methyl ester FAS_Ecoli->Pimeloyl_ACP_Me BioH BioH Pimeloyl_ACP_Me->BioH Pimeloyl_ACP_Ecoli Pimeloyl-ACP BioH->Pimeloyl_ACP_Ecoli BioF BioF (AONS) Pimeloyl_ACP_Ecoli->BioF Long_Chain_Acyl_ACP Long-chain acyl-ACP BioI BioI Long_Chain_Acyl_ACP->BioI Pimeloyl_ACP_Bsubtilis Pimeloyl-ACP BioI->Pimeloyl_ACP_Bsubtilis Pimelate Pimelate Pimeloyl_ACP_Bsubtilis->Pimelate BioW BioW Pimelate->BioW Pimeloyl_CoA_Bsubtilis Pimeloyl-CoA BioW->Pimeloyl_CoA_Bsubtilis Pimeloyl_CoA_Bsubtilis->BioF Lysine Lysine Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA BioZ BioZ Glutaryl_CoA->BioZ Malonyl_ACP_Alpha Malonyl-ACP Malonyl_ACP_Alpha->BioZ Keto_Pimeloyl_ACP 5-Keto-pimeloyl-ACP BioZ->Keto_Pimeloyl_ACP FAS_Alpha FAS enzymes Keto_Pimeloyl_ACP->FAS_Alpha Pimeloyl_ACP_Alpha Pimeloyl-ACP FAS_Alpha->Pimeloyl_ACP_Alpha Pimeloyl_ACP_Alpha->BioF AON 8-Amino-7-oxononanoic acid (AON/KAPA) DAPA 7,8-Diaminononanoate (DAPA) AON->DAPA BioA BioF->AON DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Caption: Comparative overview of the early stages of biotin synthesis leading to the conserved intermediate AON.

Experimental Workflow for Validating a Novel Biotin Synthesis Pathway

Experimental_Workflow start Hypothesize Novel Biotin Synthesis Pathway genomic_analysis Genomic and Bioinformatic Analysis of Candidate Genes start->genomic_analysis gene_knockout Generate Gene Knockout Mutants genomic_analysis->gene_knockout phenotypic_analysis Phenotypic Analysis: Growth in Biotin-deficient Media gene_knockout->phenotypic_analysis complementation Functional Complementation with Candidate Genes phenotypic_analysis->complementation protein_expression Heterologous Protein Expression and Purification complementation->protein_expression enzyme_assay In Vitro Enzyme Assays with Predicted Substrates protein_expression->enzyme_assay product_identification Product Identification (e.g., HPLC, Mass Spectrometry) enzyme_assay->product_identification kinetic_analysis Enzyme Kinetic Analysis (Km, kcat) product_identification->kinetic_analysis flux_analysis Metabolic Flux Analysis with Isotope Tracers kinetic_analysis->flux_analysis conclusion Elucidation of the Novel Pathway flux_analysis->conclusion

Caption: A generalized workflow for the discovery and validation of novel biotin synthesis pathways.

Detailed Experimental Protocols

Gene Knockout and Functional Complementation

Objective: To demonstrate the essentiality of a candidate gene in biotin synthesis.

Protocol:

  • Gene Knockout Cassette Construction: Amplify upstream and downstream flanking regions of the target gene (e.g., bioC, bioH, bioI, bioW, or bioZ) by PCR. Assemble the flanks with a selectable marker (e.g., antibiotic resistance gene) into a suicide vector using techniques like yeast recombinational cloning.

  • Generation of Knockout Mutants: Introduce the knockout construct into the wild-type bacterial strain via conjugation or electroporation. Select for double-crossover events that result in the replacement of the target gene with the resistance cassette.

  • Phenotypic Analysis: Plate the wild-type and mutant strains on minimal medium with and without biotin supplementation. A biotin auxotrophic phenotype (growth only in the presence of biotin) indicates the gene's involvement in biotin synthesis.

  • Functional Complementation: Clone the full-length candidate gene into an expression vector. Transform the knockout mutant with this plasmid. Assess the restoration of growth on biotin-deficient medium to confirm that the phenotype is due to the specific gene deletion.

In Vitro Enzyme Assays

a) BioH (Pimeloyl-ACP Methyl Esterase) Assay [1]

Principle: The hydrolysis of the methyl ester of pimeloyl-ACP to pimeloyl-ACP is monitored by the change in mobility on a conformationally-sensitive urea-polyacrylamide gel.

Protocol:

  • Reaction Mixture: Prepare a reaction mix containing 50 mM Tris-HCl (pH 7.0), 5% glycerol, and 50 µM pimeloyl-ACP methyl ester.

  • Enzyme Addition: Initiate the reaction by adding purified BioH enzyme to a final concentration of 1-25 nM.

  • Incubation: Incubate the reaction at 37°C for 2-5 minutes.

  • Quenching: Stop the reaction by adding loading dye containing urea.

  • Analysis: Separate the substrate (pimeloyl-ACP methyl ester) and product (pimeloyl-ACP) using urea-PAGE. The product will migrate more slowly. Visualize the bands by Coomassie blue staining.

b) BioW (Pimeloyl-CoA Synthetase) Assay [12]

Principle: The ATP-dependent formation of pimeloyl-CoA from pimelate and CoA is coupled to the oxidation of NADH in the presence of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm is monitored.

Protocol:

  • Reaction Mixture: Prepare a cuvette with 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 0.5 mM CoA, 10 mM pimelate, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units of pyruvate kinase, and 10 units of lactate dehydrogenase.

  • Enzyme Addition: Initiate the reaction by adding purified BioW enzyme.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.

  • Calculation: Calculate the rate of pimeloyl-CoA synthesis from the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

c) BioZ (β-ketoacyl-ACP synthase III-like) Assay [13][14]

Principle: The condensation of glutaryl-CoA and malonyl-ACP to form 3-ketopimeloyl-ACP is coupled to the fatty acid synthesis (FAS) II system to produce the stable product pimeloyl-ACP, which is then detected by urea-PAGE.

Protocol:

  • Reaction Mixture: Assemble a reaction containing 100 mM Tris-HCl (pH 8.0), 1 mM DTT, 50 µM glutaryl-CoA, 50 µM malonyl-ACP, 100 µM NADPH, 100 µM NADH, and a reconstituted E. coli FASII system (containing FabG, FabA, and FabI).

  • Enzyme Addition: Initiate the reaction by adding purified BioZ enzyme.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Analysis: Analyze the formation of pimeloyl-ACP by urea-PAGE as described for the BioH assay.

Metabolic Flux Analysis

Objective: To quantify the flow of metabolites through the different biotin synthesis pathways.

Protocol:

  • Isotope Labeling: Culture the microorganisms in a defined medium containing a stable isotope-labeled precursor, such as ¹³C-lysine (for the BioZ pathway) or ¹³C-acetate (for the BioC-BioH and BioI-BioW pathways).

  • Metabolite Extraction: Harvest the cells at different time points and quench metabolic activity rapidly. Extract intracellular metabolites.

  • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of biotin and its intermediates (e.g., pimelate, AON) using LC-MS/MS.

  • Flux Calculation: Use computational modeling software to fit the labeling data to a metabolic network model and calculate the relative and absolute fluxes through the different pathways.

Conclusion

The synthesis of 8-Amino-7-oxononanoic acid is a conserved and essential step in the formation of biotin. However, the upstream pathways that provide the pimeloyl-thioester precursor are surprisingly diverse. The BioC-BioH, BioI-BioW, and BioZ pathways represent distinct evolutionary solutions to the same biochemical problem. A thorough understanding of these alternative routes, supported by robust experimental validation as outlined in this guide, is paramount for identifying novel drug targets and for the rational metabolic engineering of microorganisms for enhanced biotin production. Further research focusing on the comparative kinetics and regulation of these pathways will undoubtedly uncover new insights into the fascinating world of microbial metabolism.

References

Comparative Metabolomics of Microbial Strains With and Without 8-Amino-7-oxononanoic Acid (AONA)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profiles of microbial strains capable of producing 8-Amino-7-oxononanoic acid (AONA) versus those that cannot. AONA is a critical intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7), an essential cofactor for several key metabolic enzymes. The inability to synthesize AONA, typically due to a knockout of the bioF gene encoding 8-amino-7-oxononanoate (B1240340) synthase (AONS), results in biotin auxotrophy and leads to significant metabolic reprogramming.

This comparison is based on the known downstream effects of biotin deficiency on major metabolic pathways. The quantitative data presented is a representative synthesis derived from the established biochemical roles of biotin-dependent enzymes.

Comparative Metabolomic Data

The primary metabolic consequence of AONA deficiency is the inability to produce biotin. Biotin is an essential cofactor for carboxylase enzymes that play vital roles in fatty acid synthesis, amino acid metabolism, and replenishing the TCA cycle. A knockout of the bioF gene, therefore, leads to predictable shifts in the metabolome as the activity of these enzymes is severely diminished.

The following table summarizes the expected quantitative changes in key metabolites when comparing a wild-type (WT) strain (With AONA/Biotin) to a bioF knockout mutant (Without AONA/Biotin), which must be supplied with external biotin for growth. The data illustrates the metabolic state under biotin-limiting conditions for the mutant.

Metabolite ClassMetaboliteExpected Fold Change (Mutant vs. WT)Associated PathwayRationale for Change
Fatty Acid Metabolism Acetyl-CoA▲ IncreasedFatty Acid Synthesis (Start)Precursor accumulation due to blockage of Acetyl-CoA Carboxylase (ACC), the first committed step in fatty acid synthesis.
Malonyl-CoA▼ DecreasedFatty Acid Synthesis (Intermediate)Reduced synthesis from Acetyl-CoA due to impaired ACC activity.
Palmitate (C16:0)▼ DecreasedFatty Acid Synthesis (Product)Overall pathway inhibition results in lower production of long-chain fatty acids, impacting membrane biosynthesis.
TCA Cycle Intermediates Oxaloacetate▼ DecreasedTCA Cycle AnaplerosisReduced anaplerotic replenishment from pyruvate (B1213749) due to impaired Pyruvate Carboxylase activity (in organisms possessing this enzyme).
Citrate / Isocitrate▼ DecreasedTCA CycleLower levels of oxaloacetate lead to reduced entry of Acetyl-CoA into the TCA cycle, depleting downstream intermediates.
α-Ketoglutarate▼ DecreasedTCA Cycle / Amino Acid MetabolismDepletion of the TCA cycle pool; α-Ketoglutarate is also a key link to nitrogen metabolism.
Amino Acid Metabolism L-Glutamate▼ DecreasedAmino Acid MetabolismCan be depleted to replenish TCA cycle intermediates like α-ketoglutarate via transamination reactions.[1]
L-Aspartate▼ DecreasedAmino Acid MetabolismCan be depleted to replenish TCA cycle intermediates like oxaloacetate.
Propionyl-CoA▲ IncreasedAmino Acid CatabolismAccumulation from the breakdown of valine, isoleucine, and threonine due to impaired Propionyl-CoA Carboxylase activity.
Nucleotide Precursors Carbamoyl Aspartate▼ DecreasedPyrimidine SynthesisNucleotide synthesis is often downregulated during metabolic stress or starvation conditions, which mimic biotin deficiency.[1]

Key Metabolic Pathways Affected by AONA Deficiency

The inability to produce AONA creates a metabolic bottleneck in the biotin synthesis pathway. This directly impacts all biotin-dependent processes, causing a cascade of metabolic disturbances. The diagram below illustrates the central role of biotin synthesis and its connection to fatty acid metabolism and the TCA cycle.

cluster_Biotin_Synthesis Biotin Biosynthesis Pathway cluster_FA_Synthesis Fatty Acid Synthesis cluster_TCA TCA Cycle & Anaplerosis Pimeloyl_ACP Pimeloyl-ACP AONA 8-Amino-7- oxononanoic acid (AONA) Pimeloyl_ACP->AONA BioF (AONS) Blocked in Mutant Alanine L-Alanine Alanine->AONA DAPA 7,8-Diamino- nonanoic acid (DAPA) AONA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Malonyl_CoA Malonyl-CoA Biotin->Malonyl_CoA Cofactor for Oxaloacetate Oxaloacetate Biotin->Oxaloacetate Cofactor for Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA ACC (Biotin-Dependent) Impaired in Mutant TCA_Intermediates TCA Cycle Intermediates Acetyl_CoA->TCA_Intermediates Citrate Synthase Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Pyruvate Pyruvate Pyruvate->Oxaloacetate PC (Biotin-Dependent) Impaired in Mutant Oxaloacetate->TCA_Intermediates

Caption: Impact of AONA synthesis blockage on central metabolism.

Experimental Protocols

A robust and standardized protocol is essential for comparative metabolomics. The following section details a typical workflow for analyzing the intracellular metabolome of microbial strains.[2]

Strain Cultivation and Sample Collection
  • Strains: Wild-type microbial strain (e.g., Escherichia coli K-12) and the corresponding bioF knockout mutant (e.g., from the Keio collection).[2]

  • Media: Grow cultures in a defined minimal medium (e.g., M9 medium) with a known carbon source like glucose. The mutant strain culture must be supplemented with a growth-saturating concentration of biotin (e.g., 40 nM), while the wild-type receives no biotin supplementation.

  • Cultivation: Grow replicate cultures (n ≥ 3) for each strain in a shaker incubator at the appropriate temperature (e.g., 37°C for E. coli) to the mid-exponential growth phase (OD600 ≈ 0.4-0.6).

  • Sampling: Rapidly collect a precise volume of cell culture (e.g., 1-5 mL) for quenching. The cell density (OD600) of each sample should be recorded for later normalization.

Metabolic Quenching

The goal of quenching is to instantly halt all enzymatic activity without causing metabolite leakage from the cells.[2]

  • Method: Use a cold solvent quenching technique. The most common method involves rapidly adding the cell culture sample to a larger volume of 60% cold methanol (B129727) (-40°C or colder).[3]

  • Procedure:

    • Prepare tubes containing 60% methanol, pre-chilled in a dry ice/ethanol bath.

    • Withdraw the cell culture sample and immediately inject it into the cold methanol solution.

    • Vortex briefly to mix.

    • Centrifuge the mixture at a low temperature (e.g., -8°C, 5000 x g for 10 min) to pellet the cells.[3]

    • Discard the supernatant carefully, ensuring the cell pellet is not disturbed.

Metabolite Extraction

Extraction aims to efficiently lyse the cells and solubilize intracellular metabolites.[4]

  • Solvent: A variety of extraction solvents can be used. A common choice is a cold mixture of methanol, dichloromethane, and ethyl acetate (B1210297) or boiling ethanol/water.[4][5] For this protocol, we will use a cold methanol-based extraction.

  • Procedure:

    • Resuspend the quenched cell pellet in 1 mL of 100% cold (-40°C) methanol containing an internal standard (e.g., a 13C-labeled metabolite not expected to be present in the sample).

    • Subject the sample to three cycles of snap-freezing in liquid nitrogen followed by thawing on ice.[3]

    • After the final thaw, sonicate the sample for 5 minutes at a low temperature (<20°C).[5]

    • Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris.[5]

    • Carefully transfer the supernatant, which contains the metabolite extract, to a new tube.

    • Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). Store dried samples at -80°C until analysis.

Sample Analysis (LC-MS/MS)
  • Reconstitution: Reconstitute the dried extract in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS), such as a water:methanol:acetonitrile mixture.[5]

  • Analysis: Analyze the samples using an LC-MS/MS system. Common methods include High-Performance Liquid Chromatography (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Quality Control: Include Quality Control (QC) samples, created by pooling small aliquots from every experimental sample, and run them periodically throughout the analysis to monitor instrument performance.[5]

Data Processing and Statistical Analysis
  • Peak Picking and Alignment: Process the raw LC-MS data using software (e.g., XCMS, MS-DIAL) to detect metabolic features, align them across samples, and perform initial normalization.

  • Metabolite Identification: Identify metabolites by matching their accurate mass (m/z) and retention times to known standards or databases (e.g., KEGG, Metlin).

  • Statistical Analysis: Perform statistical analysis (e.g., t-tests, volcano plots) to identify metabolites that are significantly different between the wild-type and mutant strains. Use multivariate analysis (e.g., PCA, PLS-DA) to visualize the overall metabolic differences between the groups.

The following diagram outlines the general workflow for this comparative metabolomics experiment.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Culture_WT Wild-Type Strain Culture (Biotin Prototroph) Quenching 1. Metabolic Quenching (e.g., -40°C Methanol) Culture_WT->Quenching Culture_Mutant bioF Mutant Strain Culture (+ Biotin Supplement) Culture_Mutant->Quenching Extraction 2. Metabolite Extraction (e.g., Cold Solvent & Sonication) Quenching->Extraction LCMS 3. LC-MS/MS Analysis Extraction->LCMS DataProcessing 4. Data Processing (Peak Picking, Alignment) LCMS->DataProcessing Stats 5. Statistical Analysis & Metabolite ID DataProcessing->Stats Result Comparative Metabolite Profile Stats->Result

Caption: General workflow for a comparative microbial metabolomics study.

References

Assessing the Purity of 8-Amino-7-oxononanoic acid hydrochloride by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like 8-Amino-7-oxononanoic acid hydrochloride is critical for the successful synthesis of active pharmaceutical ingredients, such as biotin (B1667282) (Vitamin H). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this key intermediate, including achiral and chiral analyses.

This document outlines three distinct HPLC-based methods for analyzing this compound, complete with detailed experimental protocols. The methods are designed to address different aspects of purity: overall purity by assessing the main component and related substances, a more traditional approach involving derivatization, and the critical evaluation of enantiomeric purity. A summary of the performance of these methods is presented for easy comparison.

Alternative Analytical Approaches

While HPLC is a primary tool for purity assessment, other techniques can provide complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the main component and identify impurities if they are present at sufficient levels. Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of trace-level impurities. For elemental impurities, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) may be employed.

Experimental Protocols

Detailed methodologies for three distinct HPLC approaches are provided below, catering to different analytical needs.

Method 1: Purity Assessment of Underivatized this compound by HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for the analysis of polar compounds like amino acids without the need for derivatization.[1][2][3][4][5] This method offers a streamlined workflow, avoiding the introduction of potential artifacts from derivatizing agents.

Instrumentation:

  • HPLC or UHPLC system with a UV or Evaporative Light Scattering Detector (ELSD). A mass spectrometer can also be used for enhanced specificity and sensitivity.

Chromatographic Conditions:

  • Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic phase), 150 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 205 nm or ELSD (Drift Tube: 50 °C, Nebulizer Gas: 3 bar).

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase (95:5 Acetonitrile:Water with 10 mM Ammonium Formate) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Method 2: Purity Assessment by Reversed-Phase HPLC with Pre-column Derivatization

This classic approach utilizes derivatization to enhance the hydrophobicity and UV absorbance or fluorescence of the amino acid, allowing for separation on traditional reversed-phase columns.[6][7][8] o-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines.

Instrumentation:

  • HPLC system with a fluorescence or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

  • Gradient: 5% B to 70% B over 30 minutes, then a wash step at 100% B and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV at 338 nm.

Derivatization Protocol (Automated or Manual):

  • Prepare an OPA/3-mercaptopropionic acid (3-MPA) derivatization reagent.

  • Mix the sample solution with the derivatization reagent in a specific ratio (e.g., 1:1) in a borate (B1201080) buffer (pH 9.5).

  • Allow the reaction to proceed for a defined time (e.g., 1-2 minutes) at room temperature before injection.

Sample Preparation:

  • Dissolve the sample in 0.1 M hydrochloric acid to a concentration of 1 mg/mL.

  • Dilute further with water to an appropriate concentration for derivatization.

Method 3: Enantiomeric Purity Assessment by Chiral HPLC

As 8-Amino-7-oxononanoic acid is a chiral molecule, assessing its enantiomeric purity is crucial, especially if the desired product is a single enantiomer. This can be achieved without derivatization using a chiral stationary phase.[9][10][11]

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v). The exact ratio may need to be optimized.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the key performance characteristics of the three proposed HPLC methods for the analysis of this compound.

FeatureMethod 1: HILIC (Underivatized)Method 2: RP-HPLC (OPA Derivatized)Method 3: Chiral HPLC
Principle Partitioning on a polar stationary phaseReversed-phase separation of hydrophobic derivativesEnantioselective interaction with a chiral stationary phase
Derivatization Not requiredRequired (Pre-column with OPA/3-MPA)Not required
Typical Column Amide, Silica, or Zwitterionic HILICC18Teicoplanin-based
Detection UV (low wavelength), ELSD, MSFluorescence, UV (higher wavelength)UV (low wavelength)
Primary Use Purity, related substances, and assayPurity, related substances, and assayEnantiomeric purity
Advantages Simple sample preparation, avoids derivatization artifactsHigh sensitivity and selectivity with fluorescence detection, robustDirect separation of enantiomers
Disadvantages Lower UV sensitivity, potential for matrix effects with ELSD or MSAdditional sample preparation step, stability of derivatives can be a concernColumn can be expensive, method development may be more complex

Potential Impurities in this compound

Based on a potential synthesis route starting from pimelic acid monomethyl ester chloride and proceeding through a Grignard reaction and subsequent transformations, the following impurities could be present:

  • Pimelic acid and its esters: Unreacted starting materials.

  • Dimerization products: By-products from the Grignard reaction.

  • Over-reduction products: If a reduction step is involved.

  • Enantiomer: The undesired enantiomer if the synthesis is stereoselective.

  • Degradation products: Resulting from instability under certain pH or temperature conditions.

Visualizing the Analytical Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample 8-Amino-7-oxononanoic acid hydrochloride Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Derivatization Derivatization (for Method 2) Filtration->Derivatization Method1 Method 1: HILIC Filtration->Method1 Method3 Method 3: Chiral HPLC Filtration->Method3 Method2 Method 2: RP-HPLC Derivatization->Method2 Purity Purity Assessment Method1->Purity Method2->Purity EnantiomericPurity Enantiomeric Purity Method3->EnantiomericPurity

Caption: A flowchart of the general analytical workflow for HPLC purity assessment.

Method_Comparison_Logic Start Need to Assess Purity of This compound IsEnantiomericPurity_A_Concern Is Enantiomeric Purity a Concern? Start->IsEnantiomericPurity_A_Concern Yes Yes IsEnantiomericPurity_A_Concern->Yes No No IsEnantiomericPurity_A_Concern->No UseChiralHPLC Use Chiral HPLC (Method 3) Yes->UseChiralHPLC DerivatizationPreference Prefer to Avoid Derivatization? No->DerivatizationPreference ConsiderAchiralMethod Consider Achiral Method for Overall Purity UseChiralHPLC->ConsiderAchiralMethod ConsiderAchiralMethod->DerivatizationPreference Yes2 Yes DerivatizationPreference->Yes2 No2 No DerivatizationPreference->No2 UseHILIC Use HILIC (Method 1) Yes2->UseHILIC UseRPHPLC Use RP-HPLC with Derivatization (Method 2) No2->UseRPHPLC

Caption: A decision tree to guide the selection of an appropriate HPLC method.

Synthesis_and_Impurities cluster_synthesis Potential Synthesis Pathway cluster_impurities Potential Impurities PimelicAcid Pimelic Acid Monomethyl Ester Chloride Intermediate Intermediate Ketone PimelicAcid->Intermediate Grignard Addition StartingMaterials Unreacted Pimelic Acid/Esters PimelicAcid->StartingMaterials leads to GrignardReagent Grignard Reagent GrignardReagent->Intermediate FinalProduct 8-Amino-7-oxononanoic acid hydrochloride Intermediate->FinalProduct Further Reactions (e.g., amination) Byproducts Dimerization Products Intermediate->Byproducts can form Enantiomer Undesired Enantiomer FinalProduct->Enantiomer may contain Degradants Degradation Products FinalProduct->Degradants can form

Caption: Relationship between a potential synthesis route and resulting impurities.

References

Confirmation of 8-Amino-7-oxononanoic Acid Identity using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of 8-amino-7-oxononanoic acid. Detailed experimental protocols and supporting data are presented to aid researchers in making informed decisions for their analytical workflows.

Introduction

8-Amino-7-oxononanoic acid is a key intermediate in the biotin (B1667282) biosynthesis pathway.[1][] Accurate structural confirmation of this molecule is critical for researchers studying this pathway and for professionals in drug development targeting enzymes involved in biotin synthesis.[][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound in solution.[4][5] This guide will delve into the use of NMR for the unequivocal identification of 8-amino-7-oxononanoic acid, compare it with alternative methods, and provide standardized protocols for analysis.

Data Presentation: NMR Spectroscopic Data for 8-Amino-7-oxononanoic Acid

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 8-amino-7-oxononanoic acid. These values are based on computational predictions and analysis of similar molecular structures.[6][7] Experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 4.2q1HH-8
~ 2.8t2HH-6
~ 2.2t2HH-2
~ 1.6m2HH-3
~ 1.5m2HH-5
~ 1.3m2HH-4
~ 1.2d3HH-9

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~ 210C-7 (Ketone)
~ 180C-1 (Carboxylic Acid)
~ 55C-8 (CH-NH₂)
~ 40C-6
~ 34C-2
~ 28C-4
~ 25C-5
~ 24C-3
~ 15C-9

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, other techniques can also be employed. The following table compares NMR spectroscopy with Mass Spectrometry (MS) and X-ray Crystallography for the analysis of 8-amino-7-oxononanoic acid.

Table 3: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantages
NMR Spectroscopy - Provides detailed structural information, including connectivity and stereochemistry.- Non-destructive.- Sample can be recovered.- Quantitative analysis is possible.[8]- Relatively low sensitivity compared to MS.- Requires larger amounts of sample.- Can be time-consuming to acquire and interpret complex spectra.
Mass Spectrometry (MS) - Extremely high sensitivity.- Provides accurate molecular weight information.- Can be coupled with chromatography for mixture analysis.- Provides limited information about the detailed 3D structure.- Isomeric and isobaric compounds can be difficult to distinguish.- Destructive technique.
X-ray Crystallography - Provides the absolute 3D structure of a molecule in the solid state.- Requires a suitable single crystal, which can be challenging to grow.- The solid-state conformation may not be the same as in solution.- Not suitable for non-crystalline or amorphous samples.

Experimental Protocols

A detailed methodology is crucial for obtaining high-quality NMR data.

Protocol 1: Sample Preparation

  • Dissolve the Sample: Accurately weigh 5-10 mg of purified 8-amino-7-oxononanoic acid and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Homogenize: Gently vortex the sample to ensure complete dissolution.

  • Transfer to NMR Tube: Filter the solution into a clean, standard 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard such as Trimethylsilylpropanoic acid (TSP) for aqueous samples or Tetramethylsilane (TMS) for organic solvents can be added.

Protocol 2: ¹H NMR Data Acquisition

  • Instrument Setup: Tune and shim the NMR spectrometer to the sample.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Typically 8-16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-5 seconds is recommended to allow for full relaxation of the protons.

    • Acquisition Time (aq): Typically 2-4 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

Protocol 3: ¹³C NMR Data Acquisition

  • Instrument Setup: Tune and shim the spectrometer for ¹³C observation.

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum.

  • Acquisition Parameters:

    • Spectral Width: Set to a wide range to include all carbon signals (e.g., 0-220 ppm).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase correction, and baseline correction.

Mandatory Visualizations

The following diagrams illustrate the workflow for confirming the identity of 8-amino-7-oxononanoic acid using NMR and the logical relationships between different NMR experiments.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation dissolve Dissolve 8-amino-7-oxononanoic acid in deuterated solvent transfer Transfer to NMR tube dissolve->transfer h1_nmr Acquire 1D ¹H NMR Spectrum transfer->h1_nmr Insert into Spectrometer c13_nmr Acquire 1D ¹³C NMR Spectrum h1_nmr->c13_nmr cosy Acquire 2D COSY Spectrum c13_nmr->cosy hsqc Acquire 2D HSQC Spectrum cosy->hsqc hmbc Acquire 2D HMBC Spectrum hsqc->hmbc process Process and Analyze Spectra hmbc->process assign Assign Signals to Protons and Carbons process->assign confirm Confirm Connectivity and Final Structure assign->confirm

Caption: Experimental workflow for NMR-based structural confirmation.

logical_relationships cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Derived Structural Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC Proton_Env Proton Environments and Multiplicities H1->Proton_Env C13 ¹³C NMR C13->HSQC C13->HMBC Carbon_Types Carbon Types (CH₃, CH₂, CH, Cq) C13->Carbon_Types H_H_Conn ¹H-¹H Connectivity (through 2-3 bonds) COSY->H_H_Conn C_H_Conn_1 Direct ¹J C-H Connectivity HSQC->C_H_Conn_1 C_H_Conn_Multi Long-Range ²⁻³J C-H Connectivity HMBC->C_H_Conn_Multi Final_Structure Final Molecular Structure Proton_Env->Final_Structure Carbon_Types->Final_Structure H_H_Conn->Final_Structure C_H_Conn_1->Final_Structure C_H_Conn_Multi->Final_Structure

Caption: Logical relationships between NMR experiments and derived structural information.

References

Benchmarking Novel Analytical Methods for 8-Amino-7-oxononanoic Acid Against Established Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 8-amino-7-oxononanoic acid (AON), a key intermediate in the biotin (B1667282) biosynthesis pathway, is crucial for understanding various metabolic processes. While established analytical methods provide reliable quantification, emerging techniques offer potential improvements in sensitivity, throughput, and efficiency. This guide presents an objective comparison of new analytical approaches for AON against established techniques, supported by experimental data and detailed methodologies for key experiments.

Data Presentation: A Comparative Analysis

The performance of analytical methods for AON can be significantly influenced by the chosen sample preparation, derivatization strategy, and chromatographic technique. Below is a summary of quantitative data for established and novel approaches. It is important to note that while direct comparative data for AON is limited, the following tables provide performance metrics for these methods as applied to the analysis of other amino acids, offering a valuable benchmark for their potential application to AON.

Table 1: Comparison of Derivatization Reagents for LC-MS Analysis of Amino Acids

Derivatization ReagentPrincipleAdvantagesDisadvantagesLimit of Quantitation (LOQ)Reference
Established
Phenylisothiocyanate (PITC)Reacts with primary and secondary amines to form a phenylthiocarbamoyl derivative, enhancing UV absorbance and hydrophobicity.Well-established method, good for UV detection.Can be less sensitive than fluorescence or MS methods.pmol range
o-Phthalaldehyde (OPA)Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative.High sensitivity with fluorescence detection, fast reaction.Does not react with secondary amines like proline.fmol to pmol range
9-fluorenylmethyl chloroformate (FMOC-Cl)Reacts with primary and secondary amines to form a highly fluorescent derivative.High sensitivity, reacts with both primary and secondary amines.Can be prone to degradation.fmol to pmol range
New & Emerging
Diethyl ethoxymethylenemalonate (DEEMM)Reacts with primary and secondary amines to form a stable derivative with good ionization efficiency.Good sensitivity and wide dynamic linear range.~150 fmol
Phosphazene-based reagents (e.g., FOSF)Provides a permanent positive charge, enhancing ionization efficiency in ESI-MS.High sensitivity.Can present challenges in chromatographic separation.~80 fmol
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)Reacts with primary and secondary amines to produce a stable, fluorescent, and easily ionizable derivative.Fast, sensitive, reproducible, and selective for LC-MS/MS.Not specified
UreaA simple and inexpensive reagent that reacts with amino acids to form carbamoyl (B1232498) derivatives.Inexpensive, simple reaction, improves chromatographic separation.Not specified

Table 2: Comparison of Chromatographic Techniques for Amino Acid Analysis

Chromatographic TechniquePrincipleAdvantagesDisadvantagesTypical Run TimeReference
Established
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Separation based on hydrophobicity. Analytes partition between a nonpolar stationary phase and a polar mobile phase.Versatile, widely used, good for derivatized amino acids.Poor retention of polar compounds like underivatized AON.20 - 60 min
New & Emerging
Hydrophilic Interaction Liquid Chromatography (HILIC)Separation of polar compounds based on partitioning between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.Excellent retention of polar analytes like AON without derivatization.Can be sensitive to mobile phase composition and water content.10 - 30 min
Ultra-High-Performance Liquid Chromatography (UHPLC)Utilizes columns with sub-2 µm particles, enabling higher resolution and faster separations at higher pressures.Significantly reduced run times, improved resolution and sensitivity.Requires specialized high-pressure instrumentation.< 10 min

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques. Below are representative protocols for an established and a new method for AON analysis.

Established Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is a highly sensitive and specific technique suitable for quantifying low-abundance metabolites like AON in complex biological samples.

1. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile (B52724) or methanol. Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent, such as the initial mobile phase, for LC-MS/MS analysis.

2. Chromatographic Separation (HILIC):

  • Column: A HILIC column (e.g., amide or silica-based) is suitable for retaining the polar AON molecule.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the analytes.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly used.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometric Detection:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode to protonate the amino group of AON.

  • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for AON and a stable isotope-labeled internal standard. The precursor ion would be the protonated molecule [M+H]+ of AON.

New Method: UHPLC-MS/MS with Novel Derivatization

This approach leverages the speed of UHPLC and the enhanced sensitivity provided by a novel derivatization agent.

1. Sample Preparation and Derivatization:

  • Protein Precipitation: Follow the same procedure as the established method.

  • Derivatization with a Novel Reagent (e.g., Phosphazene-based):

    • Reconstitute the dried sample extract in the derivatization buffer as recommended by the reagent manufacturer.

    • Add the derivatization reagent (e.g., FOSF) and incubate at the specified temperature and time to ensure complete reaction.

    • Quench the reaction if necessary, as per the protocol.

    • Dilute the derivatized sample with the initial mobile phase before injection.

2. Chromatographic Separation (UHPLC):

  • Column: A sub-2 µm particle size C18 column is typically used for separating the now more hydrophobic derivatized AON.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A rapid gradient from a low to a high percentage of mobile phase B is employed to achieve fast separation.

  • Flow Rate: A higher flow rate (e.g., 0.5-1.0 mL/min) is used with UHPLC systems.

  • Column Temperature: Maintained at a constant temperature.

3. Mass Spectrometric Detection:

  • Ionization: ESI in positive ion mode. The derivatization will likely lead to a different precursor ion.

  • Analysis Mode: MRM mode.

  • MRM Transitions: The precursor-to-product ion transitions will be specific to the derivatized AON and the internal standard.

Mandatory Visualization

Diagrams are provided below to illustrate key pathways and workflows.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AON 8-Amino-7-oxononanoic acid Pimeloyl_CoA->AON BioF (AONS) L_Alanine L-Alanine L_Alanine->AON DAPA 7,8-Diaminononanoic acid AON->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Caption: The biotin biosynthesis pathway highlighting the role of 8-Amino-7-oxononanoic acid (AON).

Established_Method_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution HILIC HILIC Separation Reconstitution->HILIC ESI Electrospray Ionization (ESI) HILIC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Data_Analysis Data_Analysis MSMS->Data_Analysis Data Acquisition & Processing

Caption: Workflow for the established LC-MS/MS analysis of 8-Amino-7-oxononanoic acid.

New_Method_Workflow cluster_SamplePrep Sample Preparation & Derivatization cluster_Analysis UHPLC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Derivatization Novel Derivatization Protein_Precipitation->Derivatization UHPLC UHPLC Separation Derivatization->UHPLC ESI Electrospray Ionization (ESI) UHPLC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Data_Analysis Data_Analysis MSMS->Data_Analysis Data Acquisition & Processing

Caption: Workflow for a new UHPLC-MS/MS method with novel derivatization for AON analysis.

Statistical analysis of comparative data from 8-Amino-7-oxononanoic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the enzymatic activity of 8-Amino-7-oxononanoate (B1240340) Synthase (AONS), providing a comparative analysis of its performance with different substrates and from various organisms. This guide includes detailed experimental data, protocols, and visualizations of the enzymatic pathway.

8-Amino-7-oxononanoate synthase (AONS), also known as 7-keto-8-aminopelargonate synthase, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the biosynthesis of biotin (B1667282).[1][2] It catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA to form 8(S)-amino-7-oxononanoate, a key intermediate in the biotin synthesis pathway.[1][2][3] Understanding the kinetics and substrate specificity of this enzyme is vital for applications in metabolic engineering and as a potential target for the development of novel herbicides and antibiotics.[1]

Comparative Kinetic Data of AONS

The following table summarizes the kinetic parameters of 8-Amino-7-oxononanoate synthase from Escherichia coli with its natural substrate, L-alanine, and a non-substrate, D-alanine. This data provides insight into the enzyme's stereospecificity.

SubstrateOrganismKinetic ParameterValueReference
L-alanineEscherichia colik₁ (M⁻¹s⁻¹)2 x 10⁴[2][3]
D-alanineEscherichia colik₁ (M⁻¹s⁻¹)125[2][3]

Note: The binding of D-alanine to AONS is reported to be enhanced approximately 2-fold in the presence of pimeloyl-CoA.[2][3]

Substrate Specificity: Acyl Chain Donors

Recent studies have highlighted differences in the acyl chain donor specificity of AONS between different bacterial species. While pimeloyl-CoA has long been considered the primary acyl donor, evidence suggests that some AONS orthologs can utilize pimeloyl-acyl carrier protein (ACP).[4][5]

OrganismPreferred Acyl Chain DonorSupporting Evidence
Escherichia coliPimeloyl-CoA or Pimeloyl-ACPIn vivo and in vitro studies suggest flexibility in utilizing either donor.[4][5]
Bacillus subtilisPimeloyl-CoAGenetic and in vitro data demonstrate a specific requirement for pimeloyl-CoA and an inability to utilize pimeloyl-ACP.[4][5]

This difference in substrate utilization presents a potential avenue for the development of species-specific inhibitors. The inability of B. subtilis BioF (AONS) to utilize pimeloyl-ACP is potentially due to the lack of basic residues required to interact with the acidic ACP moiety.[4]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the analysis of AONS activity.

Enzyme Kinetics Assay

A continuous spectrophotometric assay is commonly used to determine the kinetic parameters of AONS. The assay monitors the consumption of pimeloyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing the purified AONS enzyme, L-alanine (or other amino acid substrates), and pimeloyl-CoA in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • Initiation: The reaction is initiated by the addition of pimeloyl-CoA.

  • Detection: The decrease in absorbance at 232 nm, corresponding to the hydrolysis of the thioester bond of pimeloyl-CoA, is monitored over time using a spectrophotometer.

  • Data Analysis: Initial reaction velocities are calculated from the linear phase of the reaction. Kinetic parameters (k₁, Kₘ, kcat) are determined by fitting the data to the Michaelis-Menten equation or by direct measurement of the pseudo-first-order rate constant for external aldimine formation.[2][3]

X-ray Crystallography

To understand the three-dimensional structure of AONS and its interaction with substrates and inhibitors, X-ray crystallography is employed.[3][6][7]

  • Crystallization: The purified AONS enzyme, both in its apo form and in complex with its cofactor (PLP) or substrate analogs, is crystallized using techniques such as vapor diffusion.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the protein. This map is then used to build and refine a three-dimensional model of the enzyme.[2][3][6]

Visualizing the AONS Catalytic Pathway

The catalytic mechanism of 8-Amino-7-oxononanoate synthase involves a series of steps typical for PLP-dependent enzymes. The following diagram illustrates the key stages of this biochemical reaction.

AONS_Catalytic_Pathway cluster_substrates Substrates cluster_enzyme AONS-PLP Complex cluster_products Products L_Alanine L-Alanine AONS_PLP AONS-PLP (Internal Aldimine) L_Alanine->AONS_PLP Formation of External Aldimine Pimeloyl_CoA Pimeloyl-CoA External_Aldimine L-Alanine-PLP External Aldimine Pimeloyl_CoA->External_Aldimine Binding AONS_PLP->External_Aldimine Quinonoid Quinonoid Intermediate External_Aldimine->Quinonoid Proton Abstraction Acyl_Intermediate Acyl-CoA Adduct Quinonoid->Acyl_Intermediate Acylation Decarboxylated_Intermediate Decarboxylated Intermediate Acyl_Intermediate->Decarboxylated_Intermediate Decarboxylation CoA CoA Acyl_Intermediate->CoA Release CO2 CO₂ Acyl_Intermediate->CO2 Release Product_Aldimine Product-PLP External Aldimine Decarboxylated_Intermediate->Product_Aldimine Reprotonation Product_Aldimine->AONS_PLP Transaldimination AON 8-Amino-7-oxononanoate Product_Aldimine->AON Release

Caption: Catalytic cycle of 8-Amino-7-oxononanoate synthase.

Logical Workflow for AONS Inhibition Studies

The development of inhibitors for AONS is a key area of research. The following workflow outlines the logical steps involved in identifying and characterizing potential inhibitors.

Inhibition_Workflow Identify_Target Identify AONS as a Target High_Throughput_Screening High-Throughput Screening of Compound Libraries Identify_Target->High_Throughput_Screening Structure_Based_Design Structure-Based Drug Design Identify_Target->Structure_Based_Design Hit_Identification Hit Compound Identification High_Throughput_Screening->Hit_Identification Structure_Based_Design->Hit_Identification Lead_Optimization Lead Optimization (Chemical Synthesis) Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Enzyme Inhibition Assays (IC₅₀) Lead_Optimization->In_Vitro_Assays Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Suicide Inhibition) In_Vitro_Assays->Mechanism_of_Inhibition Lead_Compound Lead Compound Selection Mechanism_of_Inhibition->Lead_Compound In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Compound->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Candidate_Drug Candidate Drug Preclinical_Development->Candidate_Drug

Caption: Workflow for AONS inhibitor discovery and development.

References

Safety Operating Guide

Safe Disposal of 8-Amino-7-oxononanoic Acid Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 8-Amino-7-oxononanoic acid hydrochloride, ensuring compliance and minimizing risk.

Chemical and Physical Properties

A clear understanding of the substance's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number21286-96-4
Molecular FormulaC₉H₁₇NO₃ • HCl
Molecular Weight223.7 g/mol
AppearanceSolid
SolubilityDMSO: 1-10 mg/ml (Sparingly soluble)
Ethanol: 0.1-1 mg/ml (Slightly soluble)
PBS (pH 7.2): 1-10 mg/ml (Sparingly soluble)
Storage Temperature-20°C (Long term), 2-8°C (Short term)
Disposal Workflow

The proper disposal of this compound involves a series of procedural steps to ensure safety and regulatory compliance. The following diagram illustrates the logical workflow for this process.

cluster_disposal Disposal Protocol start Start: Unused or Waste This compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe spill Is it a spill? ppe->spill spill_cleanup Contain and Clean Spill: - Sweep up solid material - Avoid generating dust - Place in a sealed, labeled container spill->spill_cleanup Yes container Place in a designated, properly labeled, and sealed waste container spill->container No spill_cleanup->container storage Store waste container in a cool, dry, and well-ventilated area container->storage consult Consult Local Regulations and Institutional SOPs storage->consult disposal_service Arrange for pickup by a licensed chemical waste disposal service consult->disposal_service end End: Proper Disposal disposal_service->end

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

Adherence to the following step-by-step protocol is essential for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: In cases where dust may be generated, a respirator is recommended.[1]

Handling and Waste Collection
  • Avoid Dust Formation: When handling the solid material, take care to avoid creating dust.[1]

  • Containerization: Place the waste material into a suitable, closed container that is clearly labeled for disposal.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, or contaminated labware, should be treated as chemical waste and placed in the same designated waste container.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1][2]

  • Cleanup: Carefully sweep up the spilled solid material and place it into a suitable, closed container for disposal.[1] Avoid creating dust during this process.[1]

  • Decontamination: After the material has been collected, clean the spill area thoroughly.

Storage of Waste

Store the sealed waste container in a secure, designated area away from incompatible materials. The storage location should be cool, dry, and well-ventilated.[1]

Final Disposal
  • Regulatory Compliance: The disposal of chemical waste is subject to local, state, and federal regulations. It is imperative to consult these regulations to ensure full compliance.

  • Professional Disposal Service: Arrange for the collection and disposal of the waste by a licensed and qualified chemical waste disposal company. Do not attempt to dispose of this chemical through standard waste streams or down the drain.[2]

  • Documentation: Maintain records of the disposal process, including the date, quantity of waste, and the disposal service used.

By following these procedures, you can ensure the safe and responsible disposal of this compound, protecting both laboratory personnel and the environment.

References

Essential Safety and Operational Guide for 8-Amino-7-oxononanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 8-Amino-7-oxononanoic acid hydrochloride, a compound utilized in scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Minimum PPE Lab coat, safety glasses with side shields, long pants, and closed-toe shoesTo be worn at all times in the laboratory where the chemical is handled.
Eye and Face Protection Chemical splash goggles or safety glassesTo protect eyes from splashes or dust. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices. Wash and dry hands after handling.
Body Protection Laboratory coatTo protect skin and clothing from contamination. Choose body protection based on the type, concentration, and amount of the dangerous substance, and the specific workplace.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient, such as when working outside of a fume hood or if dust is generated. Avoid dust formation.

Operational Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

2. Handling the Compound

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

  • Weighing: When weighing the solid compound, do so in a manner that avoids creating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. The compound is sparingly soluble in DMSO and PBS (pH 7.2) and slightly soluble in ethanol.

  • General Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.

3. Storage

  • Conditions: Keep the container tightly closed in a dry and well-ventilated place.

  • Temperature: Recommended storage temperature is -20°C for the long term and 2-8°C for the short term.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

1. Waste Collection

  • Solid Waste: Collect excess solid compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, closed container labeled for chemical waste disposal.

  • Liquid Waste: Collect solutions in a designated, sealed, and properly labeled waste container.

2. Disposal Procedure

  • Containment: Pick up and arrange disposal without creating dust. Sweep up and shovel any spills into a suitable, closed container for disposal.

  • Environmental Precautions: Do not let the product enter drains. Prevent further leakage or spillage if it is safe to do so.

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment risk_assessment Conduct Risk Assessment ppe Don Personal Protective Equipment risk_assessment->ppe ventilation Ensure Proper Ventilation ppe->ventilation weigh Weigh Compound ventilation->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_disposal Dispose of Waste decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe

Caption: Workflow for Handling this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.